Product packaging for 3-Ethoxy-4-nitroaniline(Cat. No.:CAS No. 116435-75-7)

3-Ethoxy-4-nitroaniline

Cat. No.: B1600549
CAS No.: 116435-75-7
M. Wt: 182.18 g/mol
InChI Key: PQKLWSDPMIJHSY-UHFFFAOYSA-N
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Description

3-Ethoxy-4-nitroaniline (CAS 116435-75-7) is a high-value aromatic amine compound serving as a versatile building block in organic synthesis and medicinal chemistry. Its molecular formula is C8H10N2O3, with a molecular weight of 182.18 g/mol . This compound is characterized by the presence of both an amine (-NH2) and a nitro (-NO2) functional group on a benzene ring that is substituted with an ethoxy (-OCH2CH3) group, making it a valuable intermediate for further functionalization . Its primary research value lies in its application as a key precursor in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and various dye and pigment intermediates . The compound is offered at a high purity level, typically >99%, and is analyzed by techniques such as HPLC, GCMS, LCMS, and NMR (1H, 13C) to ensure quality and consistency for research applications . As a fine chemical, it is supplied for use in synthetic organic chemistry, biotechnology, and as a reagent for synthesis . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle it with care, as it may cause skin and eye irritation (H315-H319-H335) . Appropriate personal protective equipment should be worn, and the material should be used in a well-ventilated environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O3 B1600549 3-Ethoxy-4-nitroaniline CAS No. 116435-75-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-2-13-8-5-6(9)3-4-7(8)10(11)12/h3-5H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKLWSDPMIJHSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454219
Record name Benzenamine, 3-ethoxy-4-nitro-
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Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116435-75-7
Record name Benzenamine, 3-ethoxy-4-nitro-
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URL https://comptox.epa.gov/dashboard/DTXSID30454219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethoxy-4-nitroaniline
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Foundational & Exploratory

3-Ethoxy-4-nitroaniline CAS number 116435-75-7 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Ethoxy-4-nitroaniline (CAS 116435-75-7)

Authored by: A Senior Application Scientist

Disclaimer: The information provided in this technical guide for this compound (CAS 116435-75-7) is synthesized from available supplier data and established principles of organic chemistry. Due to the limited specific experimental literature for this particular isomer, some sections on reactivity, synthesis, and applications are based on theoretical analysis and comparison with structurally related compounds. Researchers should validate this information through their own experimental work.

Introduction

This compound is a substituted aromatic amine, a member of the nitroaniline family of compounds. These molecules are characterized by the presence of an amino (-NH₂), a nitro (-NO₂), and in this specific case, an ethoxy (-OCH₂CH₃) group attached to a benzene ring. While the CAS number 116435-75-7 provides a unique identifier for this compound, it remains a relatively niche chemical with sparse documentation in peer-reviewed literature.[1][2][3][4]

Nitroanilines, as a class, are foundational intermediates in the chemical industry, pivotal in the synthesis of dyes, polymers, and a wide array of pharmaceuticals.[5][6] The specific arrangement of substituents in this compound—an electron-donating ethoxy group and a powerful electron-withdrawing nitro group in a meta and para position relative to the amino group, respectively—confers a unique electronic profile that dictates its chemical behavior and potential utility. This guide aims to provide a comprehensive overview of its known properties, a theoretical framework for its reactivity and synthesis, and an exploration of its potential applications for professionals in research and drug development.

Physicochemical and Structural Properties

Available data for this compound is primarily sourced from chemical suppliers and computational databases. A summary of these properties is presented below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 116435-75-7[1][2]
Molecular Formula C₈H₁₀N₂O₃[1][7]
Molecular Weight 182.18 g/mol [8][9]
Appearance Powder or liquid[1]
Purity ≥95% - 97%[1][3]
Storage Store in a tightly closed container[1]
Predicted XlogP 1.4[7]
InChIKey PQKLWSDPMIJHSY-UHFFFAOYSA-N[7]
Chemical Structure

The structural arrangement of the functional groups is critical to understanding the molecule's reactivity.

Caption: Chemical structure of this compound.

Reactivity Analysis

The reactivity of this compound is governed by the interplay of its three functional groups on the aromatic ring.

  • Amino Group (-NH₂): This is a strong activating, ortho, para-directing group. It enhances the electron density of the benzene ring, particularly at the positions ortho and para to it (positions 2, 6, and 4). It is also a primary site of reactivity, functioning as a nucleophile in reactions like acylation, alkylation, and diazotization.

  • Nitro Group (-NO₂): This is a powerful deactivating, meta-directing group due to its strong electron-withdrawing nature. Being positioned para to the amino group, it significantly reduces the overall electron density of the ring and strongly influences the nucleophilicity of the amino group.

  • Ethoxy Group (-OCH₂CH₃): This is an activating, ortho, para-directing group due to the lone pairs on the oxygen atom. However, its activating effect is weaker than the amino group. Positioned at C3, it directs incoming electrophiles to positions 2, 4, and 6.

Overall Profile: The combined effect of these groups makes the molecule complex. The powerful deactivation by the nitro group at position 4 diminishes the activating influence of the amino and ethoxy groups, making electrophilic aromatic substitution challenging. The primary site for synthetic transformations will likely be the amino group itself. The electron density on the aniline nitrogen is the most critical factor for many reactions, and this is modulated by the electronic effects of the other substituents.[10]

Proposed Synthetic Pathway

Proposed Workflow:

  • Acetylation of 3-Ethoxyaniline: The starting material, 3-ethoxyaniline, is protected by acetylation to form 3-ethoxyacetanilide. This is a crucial step as it moderates the high reactivity of the amino group and prevents unwanted oxidation during nitration.

  • Nitration of 3-Ethoxyacetanilide: The acetanilide is then nitrated using a mixture of nitric acid and sulfuric acid. The acetamido group is a stronger ortho, para-director than the ethoxy group. Therefore, nitration is expected to occur primarily at the positions para and ortho to the acetamido group. This will yield a mixture of isomers, including the desired 4-nitro product.

  • Separation of Isomers: The resulting mixture of nitro-isomers would require separation, typically achieved through techniques like fractional crystallization or column chromatography.

  • Hydrolysis: The separated 3-ethoxy-4-nitroacetanilide is then hydrolyzed under acidic or basic conditions to remove the acetyl group, yielding the final product, this compound.

G Start 3-Ethoxyaniline Step1 Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 3-Ethoxyacetanilide Step1->Intermediate1 Step2 Nitration (HNO₃ / H₂SO₄) Intermediate1->Step2 Intermediate2 Mixture of Nitro Isomers Step2->Intermediate2 Step3 Isomer Separation (Crystallization / Chromatography) Intermediate2->Step3 Intermediate3 3-Ethoxy-4-nitroacetanilide Step3->Intermediate3 Step4 Hydrolysis (Acid or Base) Intermediate3->Step4 End This compound Step4->End G cluster_0 Transformations cluster_1 Resulting Intermediates / Products cluster_2 Final Applications Core This compound Reduction Reduction of Nitro Group Core->Reduction Diazotization Diazotization of Amino Group Core->Diazotization Acylation Acylation / Alkylation of Amino Group Core->Acylation Diamine Ethoxy-phenylenediamine Reduction->Diamine Diazonium Diazonium Salt Diazotization->Diazonium Amide Substituted Amide / Amine Acylation->Amide Pharma Benzimidazoles (Pharmaceuticals) Diamine->Pharma Dyes Azo Dyes & Pigments Diazonium->Dyes Specialty Specialty Chemicals Amide->Specialty

Sources

An In-depth Technical Guide to 3-Ethoxy-4-nitroaniline: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-4-nitroaniline is an aromatic amine that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, comprising an aniline core substituted with both an electron-donating ethoxy group and an electron-withdrawing nitro group, impart a distinct reactivity profile that makes it a versatile precursor for the synthesis of a diverse range of heterocyclic compounds and dye molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its characterization, insights into its synthesis, and a discussion of its applications, with a particular focus on its role in the development of pharmacologically active agents.

Core Properties of this compound

The fundamental properties of this compound are summarized below. While experimentally determined data for some properties are limited in publicly accessible literature, predicted values and data from structurally similar compounds provide valuable insights.

PropertyValueSource
CAS Number 116435-75-7,
Molecular Formula C₈H₁₀N₂O₃,
Molecular Weight 182.18 g/mol
Appearance Powder or liquid
Predicted XlogP 1.4
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Note on Physical Properties: Experimentally verified data for melting point, boiling point, and density are not consistently reported in readily available literature. For the isomer 4-Ethoxy-2-nitroaniline, a melting point of 111-113 °C is documented, which may serve as a rough estimate.[1] The physical state is described as either a powder or liquid, suggesting its melting point may be near ambient temperature.[2]

Chemical Reactivity and Synthesis

The chemical behavior of this compound is dictated by the interplay of its functional groups. The amino group is a nucleophilic center and can undergo reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization. The nitro group is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution and making it susceptible to nucleophilic aromatic substitution under certain conditions. Furthermore, the nitro group can be readily reduced to an amino group, providing a pathway to 1,2,3,4-tetra-substituted benzene derivatives.

Synthesis of this compound

A plausible and commonly employed synthetic strategy for substituted nitroanilines involves the nitration of an appropriately substituted aniline precursor. In the case of this compound, a likely synthetic route would start from 3-ethoxyaniline. The amino group would first be protected, for instance, by acetylation to form 3-ethoxyacetanilide, to prevent oxidation during nitration and to direct the incoming nitro group. The subsequent nitration would be followed by deprotection of the acetyl group to yield the final product.

A general representation of this synthetic pathway is as follows:

G cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection 3-Ethoxyaniline 3-Ethoxyaniline 3-Ethoxyacetanilide 3-Ethoxyacetanilide 3-Ethoxyaniline->3-Ethoxyacetanilide Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->3-Ethoxyacetanilide 3-Ethoxy-4-nitroacetanilide 3-Ethoxy-4-nitroacetanilide 3-Ethoxyacetanilide->3-Ethoxy-4-nitroacetanilide Electrophilic Aromatic Substitution Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->3-Ethoxy-4-nitroacetanilide This compound This compound 3-Ethoxy-4-nitroacetanilide->this compound Hydrolysis Acid/Base Hydrolysis Acid/Base Hydrolysis Acid/Base Hydrolysis->this compound

Caption: General synthetic scheme for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the amino group protons. The aromatic region will likely display a complex splitting pattern due to the asymmetric substitution.

  • Aromatic Protons (3H): Three signals in the aromatic region (typically δ 6.5-8.0 ppm). The proton ortho to the nitro group is expected to be the most downfield, while the proton ortho to the amino group would be the most upfield.

  • Ethoxy Group (5H): A quartet (CH₂) and a triplet (CH₃) characteristic of an ethyl group, likely in the δ 4.0-4.5 ppm and δ 1.3-1.6 ppm regions, respectively.

  • Amino Group (2H): A broad singlet for the -NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group will be significantly downfield, while the carbon attached to the amino group will be upfield. The carbon attached to the ethoxy group will also be downfield.

  • Ethoxy Group (2C): Two signals for the ethoxy carbons, with the -OCH₂- carbon appearing around δ 60-70 ppm and the -CH₃ carbon around δ 15 ppm.

FTIR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

  • C-H Stretching: Aromatic C-H stretching bands just above 3000 cm⁻¹ and aliphatic C-H stretching bands just below 3000 cm⁻¹.

  • N-O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group, typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

  • C-O Stretching: A strong band for the aryl-alkyl ether C-O stretch, usually in the 1200-1275 cm⁻¹ region.

  • C=C Stretching: Aromatic ring C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to show strong absorption bands in the UV and possibly the visible region, arising from π → π* and n → π* electronic transitions within the conjugated aromatic system. For comparison, 4-nitroaniline exhibits a λmax around 380 nm.[3][4] The presence of the ethoxy group may cause a slight shift in the absorption maximum.

Applications in Medicinal Chemistry and Drug Development

Nitroaromatic compounds, including nitroanilines, are important intermediates in the synthesis of a wide array of pharmacologically active molecules.[5] The nitro group can be a key pharmacophore in some drug classes or serve as a precursor to an amino group, which can then be further functionalized.

Precursor for Benzimidazole Synthesis

One of the most significant applications of ortho-substituted nitroanilines is in the synthesis of benzimidazoles. The synthesis typically involves the reduction of the nitro group to an amine, followed by cyclization with a carboxylic acid or its derivative. Benzimidazole and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[6][7]

The general workflow for the synthesis of benzimidazoles from an ortho-substituted nitroaniline is depicted below:

G This compound This compound 3-Ethoxy-1,2-phenylenediamine 3-Ethoxy-1,2-phenylenediamine This compound->3-Ethoxy-1,2-phenylenediamine Reduction of Nitro Group Reduction Reduction Reduction->3-Ethoxy-1,2-phenylenediamine Substituted Benzimidazole Substituted Benzimidazole 3-Ethoxy-1,2-phenylenediamine->Substituted Benzimidazole Condensation Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH)->Substituted Benzimidazole Cyclization Cyclization Cyclization->Substituted Benzimidazole

Caption: Synthesis of benzimidazoles from this compound.

The ethoxy substituent in the resulting benzimidazole can modulate the compound's lipophilicity and electronic properties, which can be crucial for its pharmacokinetic and pharmacodynamic profile. For instance, studies on various substituted benzimidazole derivatives have demonstrated a range of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial effects.[8][9] While specific studies starting from this compound are not abundant in the literature, the established biological importance of substituted benzimidazoles suggests that derivatives of this compound are promising candidates for pharmacological screening.[10]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions. It is reported to cause skin, eye, and respiratory irritation.[11] Therefore, handling should be performed in a well-ventilated fume hood, and personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. In case of contact, the affected area should be flushed with copious amounts of water. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly for applications in drug discovery and materials science. Its unique substitution pattern provides a platform for the generation of diverse molecular architectures, most notably substituted benzimidazoles with a wide range of pharmacological activities. While there is a need for more comprehensive experimental data on its physical properties, the available information, coupled with knowledge of related compounds, provides a solid foundation for its use in research and development. As the demand for novel therapeutic agents continues to grow, the importance of versatile building blocks like this compound in the synthetic chemist's toolbox is undeniable.

References

  • Saha, M., et al. (2021). Pharmacological Screening of Substituted Benzimidazole Derivatives. Journal of Basic and Clinical Physiology and Pharmacology, 32(4), 435-442.
  • The Royal Society of Chemistry. (YEAR). Electronic Supplementary Information. Journal Name, Volume(Issue), Pages.
  • ResearchGate. (2017). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NEW BENZIMIDAZOLE DERIVATIVES.
  • The Royal Society of Chemistry. (2012). Supporting information for First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).
  • Journal of Chemical and Pharmaceutical Research. (YEAR). Synthesis and pharmacological screening of derivatives of benzimidazole linked with quinoline and tetrazole. Journal of Chemical and Pharmaceutical Research, Volume(Issue), Pages.
  • ResearchGate. (2021). Pharmacological Screening of Substituted Benzimidazole Derivatives.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0245944).
  • Open Access Journals. (2022). Pharmacological and Toxicological Screening of Novel Benzimidazole- Morpholine Derivatives as Dual-Acting Inhibitors. Journal of Pharmacology and Toxicology.
  • PubChemLite. (n.d.). This compound (C8H10N2O3).
  • Wikipedia. (n.d.). 4-Nitroaniline.
  • PubChem. (n.d.). 4-Ethoxy-2-nitroaniline.
  • MDPI. (YEAR). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules.
  • The Royal Society of Chemistry. (YEAR). Supporting information. Journal Name, Volume(Issue), Pages.
  • MDPI. (YEAR). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances.
  • ResearchGate. (YEAR). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl... Journal Name, Volume(Issue), Pages.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances.
  • Google Patents. (n.d.). CN101298419A - Preparation of 3-ethoxy-4-decyloxy nitrobenzene.
  • ResearchGate. (2025). A simple synthesis of benzimidazole N-oxides from 2-nitroaniline derivatives — Scope and limitations.
  • PMC - NIH. (YEAR). 4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline.
  • PubChem. (n.d.). p-Phenetidine, 3-nitro-.
  • Chegg. (2021). Question: Please identify the peaks on the 1H NMR and the expanded spectra and the 13C NMR for N-acetyl-4-ethoxy-2-nitro-aniline.
  • Taylor & Francis Online. (n.d.). 4-nitroaniline – Knowledge and References.
  • brainly.com. (2020). [FREE] (a) Your TA will give you a ^{1}H NMR spectrum of the 3-nitroaniline product. Using your NMR knowledge and - brainly.com.
  • ResearchGate. (YEAR). UV-visible spectra for the reaction of 4-nitroaniline molecule by Ag/Fe....
  • Taylor & Francis Online. (2018). Microwave assisted green synthesis of silver nanoparticles using leaf extract of elephantopus scaber and its environmental and biological applications. Artificial Cells, Nanomedicine, and Biotechnology, 46(sup3), S667-S675.
  • ResearchGate. (YEAR). UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,....
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An In-Depth Technical Guide to 3-Ethoxy-4-nitroaniline (CAS: 116435-75-7)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Substituted nitroanilines are a critical class of chemical intermediates, forming the foundational scaffolds for a vast array of complex organic molecules. Their inherent bifunctionality, possessing both an electron-donating amino group and an electron-withdrawing nitro group, makes them highly versatile building blocks in various sectors, including pharmaceuticals, agrochemicals, and materials science. This guide provides a detailed technical overview of a specific, less-documented isomer, 3-Ethoxy-4-nitroaniline.

Unlike its more common isomers, this compound offers a unique substitution pattern on the benzene ring that is of particular interest to researchers in medicinal chemistry and drug development. The precise placement of the ethoxy, nitro, and amino groups provides a distinct electronic and steric profile, enabling the synthesis of novel molecular entities with potentially unique biological activities. This document serves as a comprehensive resource for scientists and development professionals, detailing the molecule's core structural features, a plausible and well-reasoned synthesis protocol, predictive analytical characterization, and essential safety protocols.

Molecular Structure and Physicochemical Properties

Molecular Structure

The structure of this compound is defined by an aniline core (an amino group on a benzene ring) with two additional substituents. A nitro group (-NO₂) is positioned at carbon 4 (para- to the amino group), and an ethoxy group (-OCH₂CH₃) is at carbon 3 (meta- to the amino group).

The interplay of these functional groups governs the molecule's reactivity. The amino group is a strong activating, ortho-, para-director, while the ethoxy group is also an activating, ortho-, para-director. Conversely, the nitro group is a powerful deactivating, meta-director. This electronic arrangement makes the molecule a valuable and specific synthon for further aromatic substitution reactions.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below. This data is essential for experimental design, reaction stoichiometry, and analytical characterization.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 116435-75-7[1][2]
Molecular Formula C₈H₁₀N₂O₃[1][2]
Molecular Weight 182.18 g/mol [2]
Appearance Powder or liquid[1]
SMILES NC1=CC=C(=O)C(OCC)=C1[2]
InChI InChI=1S/C8H10N2O3/c1-2-13-7-5-6(9)3-4-8(7)10(11)12/h3-5H,2,9H2,1H3N/A

Proposed Synthesis Pathway

While specific, peer-reviewed synthesis procedures for this compound are not widely published, a robust and logical pathway can be designed based on fundamental organic chemistry principles. The Williamson ether synthesis is a highly reliable and field-proven method for forming aryl ethers.

Rationale for Synthetic Strategy

The proposed synthesis begins with the commercially available starting material, 3-hydroxy-4-nitroaniline. The phenolic hydroxyl group is significantly more acidic than the amine, allowing for selective deprotonation by a suitable base (e.g., potassium carbonate). The resulting phenoxide is a potent nucleophile that can readily undergo an Sₙ2 reaction with an ethylating agent, such as ethyl iodide, to form the desired ethoxy group. This strategy is efficient, high-yielding, and avoids the complex regioselectivity issues that would arise from nitrating a pre-existing ethoxy-aniline derivative.

Detailed Experimental Protocol

Reaction: Ethylation of 3-hydroxy-4-nitroaniline

  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxy-4-nitroaniline (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and acetone (10 mL per gram of starting material).

  • Initiation: Stir the suspension vigorously at room temperature for 15 minutes.

  • Ethylating Agent Addition: Add ethyl iodide (EtI, 1.2 eq.) to the mixture dropwise via a syringe.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KI). Wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output A 3-Hydroxy-4-nitroaniline E Reaction at Reflux (4-6 hours) A->E B Ethyl Iodide (EtI) B->E C Potassium Carbonate (K2CO3) C->E D Acetone (Solvent) D->E F Filtration (Remove Salts) E->F Cooling G Evaporation (Remove Solvent) F->G H Recrystallization (Ethanol/Water) G->H Crude Product I Pure this compound H->I

Caption: Workflow for the proposed synthesis of this compound.

Analytical Characterization

Confirmation of the successful synthesis and purity of this compound requires a suite of standard analytical techniques. The following sections describe the expected spectral data based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be highly informative.

    • Ethoxy Group: A triplet integrating to 3H around δ 1.4 ppm (CH₃) and a quartet integrating to 2H around δ 4.1 ppm (OCH₂).

    • Aromatic Protons: The three protons on the benzene ring will present as a complex system. We would predict a doublet around δ 7.8 ppm (proton ortho to the nitro group), and two other signals between δ 6.8-7.2 ppm.

    • Amino Group: A broad singlet integrating to 2H, likely in the range of δ 4.5-5.5 ppm, whose chemical shift is solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum should show 8 distinct signals, corresponding to the 8 unique carbon atoms in the molecule. Approximate chemical shifts would be expected in the ranges of δ 14-15 ppm (ethoxy CH₃), δ 64-65 ppm (ethoxy OCH₂), and δ 110-155 ppm for the six aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional GroupVibration Type
3350 - 3500N-H (Amine)Symmetric & Asymmetric Stretch
2850 - 3000C-H (Alkyl)Stretch
1590 - 1620C=C (Aromatic)Stretch
1500 - 1550N=O (Nitro)Asymmetric Stretch
1300 - 1350N=O (Nitro)Symmetric Stretch
1200 - 1250C-O (Aryl Ether)Asymmetric Stretch
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 182, corresponding to the molecular weight of the compound.

  • Key Fragments: Common fragmentation pathways would include the loss of an ethyl group ([M-29]⁺ at m/z = 153), the loss of a nitro group ([M-46]⁺ at m/z = 136), or the loss of the entire ethoxy group ([M-45]⁺ at m/z = 137).

Analytical Workflow Diagram

Analytical_Workflow cluster_input Sample cluster_methods Analytical Methods cluster_output Results Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Purity HPLC / TLC Sample->Purity Structure_Confirm Structural Confirmation NMR->Structure_Confirm Identifies Connectivity IR->Structure_Confirm Confirms Functional Groups MS->Structure_Confirm Confirms Molecular Weight Purity_Confirm Purity Assessment Purity->Purity_Confirm Quantifies Purity

Sources

Solubility of 3-Ethoxy-4-nitroaniline in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Ethoxy-4-nitroaniline in Common Laboratory Solvents

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences.[1][2] For a compound like this compound, which serves as a potential building block in medicinal chemistry and materials science, understanding its solubility profile is paramount for:

  • Reaction Condition Optimization: Selecting an appropriate solvent is crucial for achieving optimal reaction kinetics and yield.

  • Purification and Crystallization: Knowledge of solubility in various solvents is essential for developing effective crystallization and purification protocols.

  • Formulation Development: In pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) directly influences its bioavailability and therapeutic efficacy.[1]

  • Analytical Method Development: Choosing the right solvent is critical for techniques like High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy.[3][4]

This guide will provide the necessary tools to approach the solubility determination of this compound with scientific rigor.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of this compound is the first step in predicting its solubility behavior.

PropertyValue/InformationSource
Molecular Formula C8H10N2O3[5][6]
Molecular Weight 182.18 g/mol [6]
Appearance Not explicitly stated, but related nitroanilines are often colored crystalline solids.[7][8]
Predicted XlogP 1.4[9]
CAS Number 116435-75-7[10][11]

Safety Precautions: The safety data sheet (SDS) for this compound indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Theoretical Framework for Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility.[2][12] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of this compound is influenced by its functional groups:

  • Nitro Group (-NO2): A strong electron-withdrawing and polar group.

  • Aniline Group (-NH2): A polar group capable of acting as a hydrogen bond donor.

  • Ethoxy Group (-OCH2CH3): Moderately polar and can act as a hydrogen bond acceptor.

  • Benzene Ring: A non-polar aromatic core.

The interplay of these groups suggests that this compound will exhibit a degree of polarity, making it more soluble in polar solvents than in non-polar ones. The presence of both hydrogen bond donors and acceptors indicates that hydrogen bonding will play a significant role in its interactions with protic solvents.

Based on data for related compounds like 4-nitroaniline, which is more soluble in organic solvents like ethanol and acetone than in water, a similar trend can be expected for this compound.[7][8] The ethoxy group in this compound, being bulkier and more lipophilic than the hydrogen in 4-nitroaniline, might slightly decrease its solubility in highly polar protic solvents like water and increase its solubility in less polar organic solvents.

Experimental Determination of Equilibrium Solubility

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[13]

Materials and Reagents
  • This compound

  • A selection of common lab solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, hexane) of appropriate purity (e.g., HPLC grade).

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

  • HPLC system with a UV detector

  • Analytical balance

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess this compound B Add to a known volume of solvent in a sealed vial A->B Dispense C Place vials on an orbital shaker at a constant temperature B->C Load D Equilibrate for a set time (e.g., 24-72 hours) C->D Shake E Allow solid to settle D->E Rest F Withdraw supernatant and filter E->F Sample G Dilute filtered solution F->G Prepare for analysis H Analyze by HPLC G->H Inject J Calculate solubility from the calibration curve H->J Quantify I Prepare a calibration curve with known concentrations I->J Reference

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol
  • Preparation of Solvent Slurries:

    • Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately dispense a known volume of each test solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the slurries for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically adequate. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change significantly between the later time points).

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.

  • Analytical Quantification (HPLC):

    • Develop a suitable HPLC method for the quantification of this compound. This will typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. Detection can be performed using a UV detector at a wavelength where this compound has a strong absorbance.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted samples and record the peak areas.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • The resulting concentration is the equilibrium solubility of this compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table.

Table 1: Hypothetical Solubility of this compound in Common Laboratory Solvents at 25 °C

SolventSolvent TypePredicted Solubility (mg/mL)
HexaneNon-polar< 0.1
DichloromethaneNon-polar1 - 5
Ethyl AcetatePolar Aprotic10 - 50
AcetonePolar Aprotic> 100
AcetonitrilePolar Aprotic50 - 100
EthanolPolar Protic5 - 20
MethanolPolar Protic10 - 30
WaterPolar Protic< 1

Interpreting the Results:

The hypothetical data in Table 1 illustrates the expected trends based on the principles of "like dissolves like." The solubility is predicted to be lowest in the non-polar solvent hexane and highest in polar aprotic solvents like acetone. The moderate solubility in polar protic solvents like ethanol and methanol is due to favorable hydrogen bonding interactions. The low aqueous solubility is a common feature of many organic molecules with a significant non-polar scaffold.

The following diagram illustrates the expected relationship between solvent properties and the solubility of this compound.

G cluster_solute This compound cluster_solvents Solvents cluster_solubility Expected Solubility Solute Polar Functional Groups (Aniline, Nitro, Ethoxy) + Non-polar Benzene Ring PolarProtic Polar Protic (e.g., Water, Ethanol) - H-bonding Solute->PolarProtic Good Interaction PolarAprotic Polar Aprotic (e.g., Acetone, Acetonitrile) - Dipole-dipole interactions Solute->PolarAprotic Strong Interaction NonPolar Non-polar (e.g., Hexane) - van der Waals forces Solute->NonPolar Weak Interaction MedSol Moderate PolarProtic->MedSol HighSol High PolarAprotic->HighSol LowSol Low NonPolar->LowSol

Caption: Predicted Solubility Relationships.

Conclusion

This technical guide provides a robust framework for determining and understanding the solubility of this compound. By combining theoretical principles with a detailed, practical experimental protocol, researchers can confidently generate the critical solubility data needed to advance their work in drug discovery, chemical synthesis, and materials science. The insights gained from such studies are invaluable for making informed decisions throughout the research and development lifecycle.

References

  • PubChem. (n.d.). 3-Nitroaniline. National Center for Biotechnology Information.
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  • Journal of Chemical & Engineering Data. (2019, December 19). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. ACS Publications.
  • ResearchGate. (n.d.). Solubilities of nitroanilines in different solvents at 303 K.
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  • (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
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  • (n.d.). chemical label this compound.
  • Khan Academy. (n.d.). Solubility of organic compounds.
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  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • ResearchGate. (2025, August 6). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
  • (n.d.). Comparative Study of UV And HPLC Methods for Estimation of Drug.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline.
  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • PubChem. (n.d.). 4-Ethoxy-2-nitroaniline. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). This compound (C8H10N2O3).
  • PubChem. (n.d.). p-Phenetidine, 3-nitro-. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Solvent.
  • ResearchGate. (n.d.). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis.
  • PubChem. (n.d.). 4-Nitroaniline. National Center for Biotechnology Information.

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Physicochemical Characterization of 3-Ethoxy-4-nitroaniline: A Guide to Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This document provides a comprehensive technical guide on the core physical properties of 3-Ethoxy-4-nitroaniline, specifically its melting and boiling points. This guide is intended for researchers, scientists, and drug development professionals who may synthesize, handle, or utilize this compound in their work. We will address the current availability of data for this specific molecule and provide detailed, field-proven methodologies for the experimental determination of these crucial parameters.

Introduction: The Importance of Physical Constants

This compound is an aromatic compound containing three key functional groups: an amine, an ether, and a nitro group. Such substituted nitroanilines are valuable precursors and intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The precise determination of physical properties like melting and boiling points is fundamental to chemical science for several critical reasons:

  • Criterion of Purity: A sharp, well-defined melting point range is a reliable indicator of a compound's purity.[1][2] Impurities typically cause a depression and broadening of the melting range.[1][3]

  • Compound Identification: While not definitive alone, comparing an experimentally determined melting or boiling point to a known literature value is a primary step in identifying a compound.

  • Reaction and Process Design: Knowledge of these thermal transition points is essential for designing experimental conditions, such as selecting appropriate solvent systems, setting reaction temperatures, and planning purification strategies like recrystallization or distillation.

A notable challenge for researchers is that while data is available for many common isomers, the physical properties for this compound are not widely reported in major chemical databases. This guide therefore emphasizes the robust experimental methods required to establish these values in the laboratory.

Physicochemical Data Summary

An extensive search of established chemical databases reveals a scarcity of reported experimental data for this compound. In such cases, researchers must rely on experimental determination or computational predictions. For context and as a potential estimation point, data for a closely related structural isomer, 4-Ethoxy-2-nitroaniline, is provided.

Table 1: Physical Property Data for this compound

PropertyCAS NumberMolecular FormulaValue
Melting Point116435-75-7C₈H₁₀N₂O₃Not Reported
Boiling Point116435-75-7C₈H₁₀N₂O₃Not Reported

Table 2: Reference Data for Structural Isomer 4-Ethoxy-2-nitroaniline

PropertyCAS NumberMolecular FormulaValueSource
Melting Point616-86-4C₈H₁₀N₂O₃111-113 °C[4]

Part 1: Experimental Determination of Melting Point

Core Principle

The melting point is the temperature at which a substance's solid and liquid phases are in equilibrium.[1] For a pure crystalline solid, this transition occurs over a very narrow temperature range. The energy supplied during heating overcomes the intermolecular forces holding the molecules in a fixed crystal lattice.[2] This protocol describes the use of a modern digital melting point apparatus, which offers superior accuracy and safety compared to traditional oil bath methods.

Detailed Protocol: Capillary Method
  • Sample Preparation:

    • Rationale: A finely powdered, dry sample ensures uniform heat transfer and efficient packing. Large crystals will heat unevenly and create air pockets, leading to an inaccurate, broad melting range.

    • Procedure: Place a small amount of dry this compound on a watch glass. Using a spatula, crush the solid into a fine powder.

  • Capillary Tube Loading:

    • Rationale: The correct sample height (2-3 mm) is critical. Too much sample will cause a temperature gradient within the sample itself, resulting in a broadened melting range. Too little will be difficult to observe.

    • Procedure: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. Tap the sealed end gently on a hard surface to pack the sample tightly into the bottom of the tube. Repeat until a sample height of 2-3 mm is achieved.

  • Apparatus Setup & Preliminary Determination:

    • Rationale: A rapid preliminary run provides an approximate melting temperature, saving time and allowing for a more precise measurement in the subsequent run.[3]

    • Procedure: Insert the loaded capillary into the heating block of the melting point apparatus. Set a high ramp rate (e.g., 10-20 °C/min). Observe the sample and record the approximate temperature at which it melts. Allow the apparatus to cool significantly (at least 20 °C below the approximate melting point).

  • Accurate Determination:

    • Rationale: A slow heating rate (1-2 °C/min) is crucial for ensuring that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium. This allows for the precise observation of the temperatures at which melting begins and ends.

    • Procedure: Insert a new capillary with a fresh sample. Set the apparatus to heat quickly to a temperature approximately 15-20 °C below the previously observed melting point. Then, adjust the ramp rate to 1-2 °C/min.

  • Data Recording & Interpretation:

    • Rationale: The melting range provides more information than a single point. T₁ represents the onset of melting, and T₂ represents the completion of melting. A sharp range (≤ 2 °C) indicates high purity.

    • Procedure: Carefully observe the sample through the magnifying lens. Record the temperature (T₁) when the first drop of liquid appears. Continue heating and record the temperature (T₂) when the last solid crystal disappears. The result is reported as a range: T₁ - T₂. Conduct at least two separate, consistent measurements.

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_run1 Preliminary Run cluster_run2 Accurate Measurement prep1 Crush sample to fine powder prep2 Load 2-3 mm into capillary tube prep1->prep2 run1_1 Insert capillary prep2->run1_1 run1_2 Set fast ramp rate (10-20 °C/min) run1_1->run1_2 run1_3 Record approximate melting temp (T_approx) run1_2->run1_3 run2_1 Cool apparatus >20°C below T_approx run1_3->run2_1 run2_2 Use new sample run2_1->run2_2 run2_3 Set slow ramp rate (1-2 °C/min) run2_2->run2_3 run2_4 Record T1 (first liquid) and T2 (all liquid) run2_3->run2_4 report Final Result: Melting Point Range run2_4->report Report as T1-T2 range

Caption: Workflow for accurate melting point determination.

Part 2: Experimental Determination of Boiling Point

Core Principle

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[5] For thermally stable compounds that are liquid at or near room temperature, distillation is a standard method.[6] However, for high-melting-point solids or thermally sensitive compounds like nitroanilines, a micro-scale technique is preferable to minimize sample quantity and the risk of decomposition. The Thiele tube method is a classic and effective approach.

Detailed Protocol: Thiele Tube Micro Method
  • Apparatus Assembly:

    • Rationale: The unique shape of the Thiele tube is designed to create convection currents in the heating oil when the side arm is heated, ensuring uniform temperature distribution throughout the apparatus without the need for stirring.[7]

    • Procedure: Securely clamp a Thiele tube to a retort stand. Fill the tube with a high-boiling, stable liquid (e.g., mineral oil or silicone oil) to a level just above the top of the side arm.

  • Sample Preparation:

    • Rationale: This setup creates a miniature, self-contained system to trap the compound's vapor and precisely determine the temperature at which its vapor pressure equals the external pressure.

    • Procedure: Add a small amount of this compound (approx. 0.5 mL) to a small-diameter test tube (e.g., a 75x10 mm tube). Place a melting point capillary tube (sealed at one end) into the test tube with its open end submerged in the liquid.

  • System Setup:

    • Rationale: The thermometer bulb must be level with the sample to accurately measure the temperature of the liquid and its immediate vapor. Attaching the sample tube to the thermometer ensures they are heated together.

    • Procedure: Attach the sample tube to a thermometer using a rubber band or wire. Position the assembly in the Thiele tube so that the sample is immersed in the oil, and the top of the sample is below the top of the oil level. Ensure the thermometer bulb is aligned with the sample.

  • Heating and Observation:

    • Rationale: The initial stream of bubbles consists of the air initially trapped in the capillary tube expanding upon heating. A rapid, continuous stream of bubbles indicates that the liquid has reached its boiling point and its vapor is flowing steadily out of the capillary.

    • Procedure: Gently heat the side arm of the Thiele tube with a microburner using a slow, back-and-forth motion. Observe the capillary tube. A slow stream of bubbles will emerge first. Continue heating slowly until a rapid and continuous stream of bubbles emerges from the tip of the capillary tube.

  • Data Recording & Interpretation:

    • Rationale: At the moment heating is stopped, the system begins to cool. When the vapor pressure inside the capillary drops below the atmospheric pressure, the external pressure forces the liquid back into the capillary. This point represents the precise equilibrium between vapor pressure and atmospheric pressure—the definition of the boiling point.

    • Procedure: Remove the heat source the moment the rapid bubble stream is observed. Watch the capillary tube closely as the apparatus cools. The temperature at which the liquid just begins to enter the capillary tube is the boiling point. Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.

Workflow for Boiling Point Determination

G cluster_prep Apparatus Setup cluster_run Measurement prep1 Fill Thiele tube with heating oil prep2 Add sample to small test tube prep1->prep2 prep3 Insert inverted capillary tube prep2->prep3 prep4 Attach tube to thermometer prep3->prep4 run1 Immerse assembly in Thiele tube prep4->run1 run2 Gently heat side arm run1->run2 run3 Observe for rapid, continuous bubbles run2->run3 run4 Remove heat source run3->run4 run5 Record temperature when liquid enters capillary run4->run5 report Final Result: Boiling Point at X mmHg run5->report Record barometric pressure

Caption: Workflow for micro boiling point determination.

Senior Scientist Insights & Troubleshooting

  • Thermal Stability: Nitroaromatic compounds can be thermally sensitive and may decompose at or near their boiling point. If you observe the sample darkening significantly or evolving fumes upon heating, it is likely decomposing. In this case, a true boiling point cannot be determined at atmospheric pressure and would require vacuum distillation to measure at a lower temperature.

  • Interpreting a Broad Melting Range: If a synthesized batch of this compound shows a broad melting range (> 3 °C), it is a strong indication of impurities.[1][3] These could be residual starting materials, solvents, or byproducts. Recrystallization is the recommended next step for purification.

  • Mixed Melting Point Technique: To confirm the identity of your synthesized product against a known, pure reference standard, use the mixed melting point technique.[1] Grind together a 50:50 mixture of your product and the standard. If there is no depression or broadening of the melting point, the compounds are identical.[1][2]

  • Safety: Always handle nitroaniline derivatives in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. These compounds can be toxic and may be absorbed through the skin.

Conclusion

The accurate determination of melting and boiling points remains a cornerstone of laboratory chemical practice, providing essential data for compound identification, purity assessment, and process development. For novel or less-common compounds like this compound, where literature data is sparse, the ability to perform these fundamental characterizations with precision is a critical skill for any research scientist. The protocols and principles outlined in this guide provide a robust framework for obtaining reliable and reproducible data.

References

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  • PubChemLite. This compound (C8H10N2O3). [Link]
  • CAS Common Chemistry.
  • Chemistry LibreTexts. 6.
  • PubChem. Aniline.
  • YouTube. Let's learn to record boiling point of Aniline|Dr.Mchem |. [Link]
  • PubChem. 4-Ethoxy-2-nitroaniline.
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  • Chemsrc. 1-((4-(Dimethylamino)benzyl)amino)-2-pentanol. [Link]

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An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 3-Ethoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-silico analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3-Ethoxy-4-nitroaniline. As a substituted aniline, this molecule presents a rich case study for understanding the interplay of electronic effects on NMR chemical shifts and coupling constants. This document is designed to serve as an authoritative reference for scientists engaged in the synthesis, characterization, and application of related compounds, offering a detailed rationale for the predicted spectral features based on fundamental NMR principles and substituent effects.

Foundational Principles: Decoding the Nucleus

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation induces a transition between these levels, and the precise frequency required for this resonance is recorded as a chemical shift (δ), measured in parts per million (ppm).

The chemical shift is exquisitely sensitive to the local electronic environment of the nucleus. Electron-donating groups increase the electron density, "shielding" the nucleus from the external magnetic field and causing an upfield shift (lower ppm). Conversely, electron-withdrawing groups decrease electron density, "deshielding" the nucleus and resulting in a downfield shift (higher ppm).[1][2] Additional key parameters include:

  • Integration: The area under an NMR signal is proportional to the number of protons giving rise to that signal.

  • Spin-Spin Coupling: The magnetic field of a nucleus influences its neighbors through the bonding network, causing signals to split into multiplets (e.g., doublets, triplets, quartets). The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz).

Structural and Electronic Analysis of this compound

To predict the NMR spectra, a thorough analysis of the molecule's structure and the electronic contributions of its substituents is paramount.

Caption: Structure of this compound with IUPAC numbering.

The aromatic ring of this compound is trisubstituted with three groups that exert powerful and distinct electronic effects:

  • Amino (-NH₂): A strong electron-donating group (+R >> -I). It significantly increases electron density at the ortho and para positions through resonance, causing strong shielding.[3][4][5]

  • Ethoxy (-OCH₂CH₃): A strong electron-donating group (+R > -I). Similar to the amino group, it shields the ortho and para positions via resonance.

  • Nitro (-NO₂): A powerful electron-withdrawing group (-R, -I). It deactivates the ring by withdrawing electron density, particularly from the ortho and para positions, causing significant deshielding.[6][7]

The synergistic and antagonistic interplay of these groups dictates the precise chemical environment of each proton and carbon nucleus.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show five distinct sets of signals: three for the aromatic protons, two for the ethoxy group protons, and one for the amino protons.

Aromatic Region (δ 6.0 - 8.0 ppm)

The three aromatic protons (H-2, H-5, H-6) are chemically non-equivalent and will each produce a distinct signal.

  • H-5: This proton is positioned ortho to the strongly electron-withdrawing nitro group. This proximity results in profound deshielding, shifting its signal significantly downfield. It is coupled to H-6 (ortho coupling), and will appear as a doublet.

  • H-6: This proton is ortho to the electron-donating amino group (shielding) but para to the electron-withdrawing nitro group (deshielding). The net effect places it at an intermediate chemical shift. It experiences ortho coupling to H-5 and meta coupling to H-2, resulting in a doublet of doublets.

  • H-2: This proton experiences the combined shielding effects of being ortho to both the amino and ethoxy groups. This strong shielding will shift its signal the furthest upfield in the aromatic region. It is coupled to H-6 (meta coupling) and will appear as a doublet.

Aliphatic and Amine Regions
  • Ethoxy -CH₂-: The methylene protons are adjacent to an electronegative oxygen atom, causing a downfield shift. They are coupled to the three methyl protons, resulting in a quartet.

  • Ethoxy -CH₃: The terminal methyl protons are in a standard alkyl environment and will appear upfield. They are coupled to the two methylene protons, appearing as a triplet.

  • Amino -NH₂: The chemical shift of amine protons is highly variable, depending on solvent, concentration, and temperature, due to hydrogen bonding and exchange rates. The signal typically appears as a broad singlet.[1]

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5~7.85Doublet (d)Jortho ≈ 9.0 Hz1H
H-6~6.82Doublet of Doublets (dd)Jortho ≈ 9.0 Hz, Jmeta ≈ 2.5 Hz1H
H-2~6.25Doublet (d)Jmeta ≈ 2.5 Hz1H
-NH₂4.0 - 5.0 (Broad)Singlet (s)-2H
-OCH₂ CH₃~4.10Quartet (q)J ≈ 7.0 Hz2H
-OCH₂CH₃ ~1.45Triplet (t)J ≈ 7.0 Hz3H

Caption: Workflow for NMR spectral prediction.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight chemically unique carbon atoms in the molecule.

Aromatic Region (δ 100 - 160 ppm)

The chemical shifts of the aromatic carbons are governed by the ipso, ortho, meta, and para effects of the three substituents.

  • C-3 (C-OEt) & C-1 (C-NH₂): These carbons, directly bonded to electronegative oxygen and nitrogen atoms, are significantly deshielded and will appear furthest downfield.[8] The C-O bond typically induces a larger downfield shift than a C-N bond.

  • C-4 (C-NO₂): The carbon bearing the nitro group is also strongly deshielded due to the powerful electron-withdrawing nature of the substituent.

  • C-5: This carbon is ortho to the deshielding nitro group, placing it significantly downfield relative to other C-H carbons.

  • C-6: Positioned ortho to the shielding amino group but para to the deshielding nitro group, this carbon will have an intermediate chemical shift.

  • C-2: This carbon benefits from the strong shielding effects of being ortho to both the amino and ethoxy groups, making it the most upfield (lowest ppm) signal in the aromatic region.[9]

Aliphatic Region (δ 10 - 70 ppm)
  • -OCH₂-: The methylene carbon, bonded to oxygen, is deshielded and will appear in the typical range for such carbons.[10][11]

  • -CH₃: The terminal methyl carbon is a standard sp³-hybridized carbon and will appear far upfield.

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted δ (ppm)Rationale
C-3~150Ipso to -OEt, deshielded
C-1~148Ipso to -NH₂, deshielded
C-4~139Ipso to -NO₂, deshielded
C-5~127Ortho to -NO₂, deshielded
C-6~115Ortho to -NH₂ (shielded), para to -NO₂ (deshielded)
C-2~101Ortho to -NH₂ and -OEt, strongly shielded
-OCH₂ CH₃~64Bonded to electronegative Oxygen
-OCH₂CH₃ ~15Standard alkyl carbon

Experimental Considerations

The acquisition of actual NMR spectra requires careful sample preparation. A typical protocol would involve:

  • Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Solvent Choice: The choice of solvent can influence chemical shifts. In DMSO-d₆, the -NH₂ protons are less likely to exchange and may even show coupling to adjacent aromatic protons, whereas in CDCl₃ they are typically broad.

  • Acquisition: Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. Standard pulse programs for ¹H and proton-decoupled ¹³C experiments should be utilized.

Conclusion

The predicted ¹H and ¹³C NMR spectra of this compound provide a detailed electronic fingerprint of the molecule. The ¹H spectrum is characterized by a highly dispersed aromatic region with distinct doublet, doublet of doublets, and doublet patterns, alongside the classic quartet and triplet of the ethoxy group. The ¹³C spectrum is expected to show eight resolved signals, with the carbons attached to heteroatoms appearing significantly downfield and the C-2 carbon being highly shielded. These predictions serve as a robust guide for the verification of synthesized material and for the structural analysis of related compounds in research and development.

References

  • Westerman, P. W., & Roberts, J. D. (1978). A study of the ¹⁵N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Journal of Organic Chemistry, 43(6), 1177–1182.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][12][13][14][15][16]
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ACD/Labs. (2024). NMR Predictors. Advanced Chemistry Development, Inc. [Link][17]
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Gunther, H. (2013).
  • Reich, H. J. (n.d.).
  • Williams, A. J., & Martin, G. E. (2011). The application of modern NMR techniques to the structure elucidation of natural products.
  • ChemAxon. (2024). NMR Predictor. [Link][19][20]
  • Contreras, R. H., & Peralta, J. E. (2000). Angular dependence of spin-spin coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(4), 321–425.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link][8]
  • Patiny, L., & Zasso, A. (2008). www.nmrdb.org: Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link][21][22]
  • Abraham, R. J., & Mobli, M. (2008). A theoretical and experimental study of the ¹H and ¹³C NMR chemical shifts of nitrobenzenes. Magnetic Resonance in Chemistry, 46(11), 1045–1052.

Sources

3-Ethoxy-4-nitroaniline UV-Vis absorption spectrum

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 3-Ethoxy-4-nitroaniline

Abstract

This technical guide offers a comprehensive examination of the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. As a substituted nitroaniline, its molecular architecture, featuring an electron-donating ethoxy group and an electron-withdrawing nitro group on a phenyl ring, gives rise to distinct spectroscopic behaviors. This document elucidates the foundational electronic transitions, provides detailed, field-proven experimental protocols for spectral acquisition, and analyzes the profound influence of solvent polarity (solvatochromism) and pH on the absorption characteristics. The principles are grounded in the well-documented behavior of the parent compound, p-nitroaniline, providing a robust predictive framework for researchers, scientists, and professionals in drug development.

Introduction: The Spectroscopic Significance of a "Push-Pull" System

This compound belongs to a class of organic molecules known as "push-pull" systems. Its structure is characterized by an electron-donating group (EDG), the ethoxy group (-OCH₂CH₃), and an electron-withdrawing group (EWG), the nitro group (-NO₂), positioned at opposite ends of a π-conjugated system (the benzene ring). This arrangement facilitates a significant intramolecular charge transfer (ICT) upon electronic excitation, making UV-Vis spectroscopy an exceptionally insightful tool for its characterization.[1]

UV-Vis spectroscopy measures the absorption of light in the ultraviolet (190–400 nm) and visible (400–800 nm) regions of the electromagnetic spectrum.[2][3] The resulting spectrum, a plot of absorbance versus wavelength, provides a unique "fingerprint" based on the molecule's electronic transitions.[3] For this compound, this technique is crucial for confirming structural attributes, quantifying concentration, and probing its interactions with the surrounding chemical environment.

Core Concepts: Understanding the Electronic Transitions

The UV-Vis spectrum of this compound is dominated by a strong absorption band, which is the result of promoting an electron from a lower energy molecular orbital to a higher energy one.[4]

  • π→π Transition:* This is the most prominent transition and is responsible for the strong absorption band observed. It involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital.[1] In this molecule, the highest occupied molecular orbital (HOMO) is primarily located on the electron-rich aniline and ethoxy portion of the molecule, while the lowest unoccupied molecular orbital (LUMO) is centered on the electron-deficient nitro group. The excitation of an electron from the HOMO to the LUMO results in a significant shift of electron density from the donor side to theacceptor side—the intramolecular charge transfer (ICT).[1] This ICT is the key to understanding the molecule's sensitivity to its environment.

  • n→π Transition:* A much less intense transition may also be present, typically at longer wavelengths. This involves exciting a non-bonding electron (n), such as one from the lone pairs on the oxygen atoms of the nitro group, to a π* antibonding orbital.[5] However, this transition is often obscured by the much stronger π→π* band.

cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) HOMO HOMO (Localized on Amino/Ethoxy/Ring) LUMO LUMO (Localized on Nitro Group) HOMO->LUMO  π→π* Transition (Intramolecular Charge Transfer) Photon Photon (hν) Photon->HOMO

Figure 1: Intramolecular Charge Transfer (ICT) in this compound.

Experimental Protocol: A Self-Validating Workflow

The trustworthiness of UV-Vis data hinges on a meticulous experimental protocol. The following steps describe a self-validating system designed to ensure accuracy and reproducibility.

Instrumentation and Setup
  • Spectrophotometer: Utilize a dual-beam UV-Vis spectrophotometer.

  • Lamp Stabilization: Power on the deuterium (UV) and tungsten (visible) lamps and allow for a warm-up period of at least 30 minutes to ensure stable light output.[6]

  • Parameters:

    • Wavelength Range: 200 nm to 600 nm. This range comfortably covers the expected transitions for nitroaromatic compounds.[7]

    • Scan Speed: 240 nm/min.

    • Slit Width: 1.0 nm. A narrower slit width provides better resolution but may decrease signal-to-noise. 1.0 nm is a standard choice for solution-state analysis.

Sample Preparation

The causality behind careful sample preparation is the direct relationship between concentration and absorbance, as defined by the Beer-Lambert Law. Contamination or concentration errors lead directly to invalid data.

  • Solvent Selection: Choose high-purity, spectroscopy-grade solvents. The solvent must be transparent in the wavelength range of interest and should not react with the analyte.

  • Stock Solution (e.g., 1 mM):

    • Accurately weigh approximately 18.22 mg of this compound (Molar Mass: 182.18 g/mol ).

    • Quantitatively transfer the solid to a 100 mL Class A volumetric flask.

    • Dissolve the compound in a small amount of the chosen solvent (e.g., ethanol).

    • Once fully dissolved, dilute to the 100 mL mark with the same solvent. Mix thoroughly.

  • Working Solution (e.g., 20 µM):

    • Pipette 2 mL of the 1 mM stock solution into a 100 mL Class A volumetric flask.

    • Dilute to the mark with the solvent. This concentration is chosen to yield an absorbance maximum (λmax) within the ideal range of 0.2 - 1.0 absorbance units (a.u.), where the Beer-Lambert Law shows the best linearity.

  • Cuvettes: Use 1 cm path length quartz cuvettes, as glass and plastic absorb significantly in the UV region.[7] Ensure cuvettes are scrupulously clean by rinsing with the solvent before use.

Data Acquisition
  • Blank Correction: Fill a quartz cuvette with the pure solvent being used for the sample. This is the "blank." Place it in the reference and sample beams of the spectrophotometer and perform a baseline correction (or "zero") across the entire wavelength range.[8] This critical step subtracts the absorbance of the solvent and cuvette, ensuring the final spectrum is solely that of the analyte.[9]

  • Sample Measurement: Discard the blank from the sample holder, rinse the cuvette with a small amount of the working solution, and then fill it with the working solution.

  • Acquire Spectrum: Place the sample cuvette in the sample beam path and initiate the scan.

A Start: Power On Spectrophotometer (Warm-up 30 min) B Prepare Stock & Working Solutions in Quartz Cuvettes A->B C Fill Reference & Sample Cuvettes with Pure Solvent B->C D Perform Baseline Correction (Zero Absorbance) C->D Critical Step: Corrects for solvent & cuvette absorbance E Replace Solvent in Sample Cuvette with Analyte Solution D->E F Acquire UV-Vis Spectrum (200-600 nm) E->F G Analyze Data: Identify λmax, Absorbance F->G

Figure 2: A self-validating workflow for UV-Vis spectral acquisition.

Analysis and Interpretation of the Spectrum

Solvatochromism: The Effect of Solvent Polarity

Solvatochromism is the change in the absorption (or emission) spectrum of a compound when it is dissolved in different solvents.[10] For push-pull molecules like this compound, this effect is particularly pronounced.

Causality: The π→π* ICT transition results in an excited state that is significantly more polar than the ground state.[1] Polar solvents will stabilize this polar excited state more effectively than they stabilize the less polar ground state through dipole-dipole interactions. This increased stabilization lowers the energy of the excited state, thereby reducing the energy gap (ΔE) between the ground and excited states. Since wavelength is inversely proportional to energy (E = hc/λ), a smaller energy gap results in the absorption of lower-energy, longer-wavelength light. This phenomenon is known as a bathochromic shift or red-shift .[11]

Table 1: Predicted UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents

SolventDielectric Constant (ε)PolarityPredicted λmax (nm)Expected Shift
Cyclohexane2.02Nonpolar~330 - 340-
Ethanol24.55Polar Protic~375 - 385Bathochromic (Red)
Acetonitrile37.50Polar Aprotic~380 - 390Bathochromic (Red)
Water80.10Highly Polar Protic~390 - 400Bathochromic (Red)
Note: These are predicted values based on the known solvatochromism of p-nitroaniline. The actual λmax may vary slightly.
Halochromism: The Influence of pH

The UV-Vis spectrum of this compound is highly sensitive to changes in pH, a phenomenon known as halochromism.[2] This sensitivity is rooted in the acid-base properties of the amino group.

Mechanism:

  • Acidic Conditions (e.g., pH < 4): In a strongly acidic solution, the lone pair of electrons on the amino group's nitrogen atom becomes protonated, forming an anilinium ion (-NH₃⁺).[5] This protonation eliminates the nitrogen lone pair's ability to act as an electron donor and conjugate with the π-system of the benzene ring.[4] The "push" component of the push-pull system is effectively switched off.

  • Spectral Consequence: The loss of the ICT character results in a high-energy transition, causing a dramatic hypsochromic shift (blue-shift) to a much shorter wavelength, accompanied by a decrease in absorption intensity (hypochromic effect ). The spectrum will more closely resemble that of 3-ethoxy-1-nitrobenzene.

  • Neutral to Basic Conditions (e.g., pH > 6): In neutral or basic solutions, the amino group remains in its neutral -NH₂ form. The lone pair is available for conjugation, the ICT transition is active, and the spectrum will exhibit the characteristic long-wavelength absorption band described previously.

Quantitative Analysis: The Beer-Lambert Law

UV-Vis spectroscopy is a powerful tool for determining the concentration of an analyte in solution. This is governed by the Beer-Lambert Law:[4]

A = εbc

Where:

  • A is the absorbance (dimensionless)

  • ε (epsilon) is the molar absorptivity or extinction coefficient (in M⁻¹cm⁻¹), an intrinsic property of the molecule at a specific wavelength.

  • b is the path length of the cuvette (typically 1 cm).

  • c is the concentration of the analyte (in M).

Protocol for Creating a Calibration Curve
  • Prepare Standards: From a 1 mM stock solution, prepare a series of at least five standard solutions of known concentrations (e.g., 5 µM, 10 µM, 15 µM, 20 µM, 25 µM) in the chosen solvent.

  • Measure Absorbance: Following the protocol in Section 3.0, measure the absorbance of each standard solution at the predetermined λmax.

  • Plot Data: Plot a graph of Absorbance (y-axis) versus Concentration (x-axis).

  • Linear Regression: Perform a linear regression on the data points. The resulting equation will be in the form y = mx + b. The slope (m) of the line is equal to the molar absorptivity (ε), assuming a 1 cm path length. The R² value should be ≥ 0.995 for the curve to be considered valid.

  • Analyze Unknown: Measure the absorbance of a sample of unknown concentration and use the calibration curve equation to calculate its concentration.

Conclusion

The UV-Vis absorption spectrum of this compound is a powerful and sensitive probe of its electronic structure and local environment. The dominant π→π* intramolecular charge transfer band is highly responsive to solvent polarity, exhibiting a predictable bathochromic shift with increasing solvent polarity. Furthermore, the spectrum is dramatically altered by pH due to the protonation of the amino group under acidic conditions, which leads to a significant hypsochromic shift. By employing the rigorous, self-validating experimental protocols outlined in this guide, researchers can obtain high-fidelity spectral data for qualitative characterization, quantitative analysis, and for gaining deeper insights into solute-solvent interactions.

References

  • AZoOptics. (2025). How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. [Link]
  • Carneiro, A. P., et al. (n.d.). Solvatochromism as a new tool to distinguish structurally similar compounds. PMC. [Link]
  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. [Link]
  • de Souza, B. S., et al. (2024). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. ChemRxiv. [Link]
  • Pharmapproach. (2023). UV-11 || Effect of pH on ʎmax & εmax in UV-visible spectroscopy || Chromophore & auxochrome. YouTube. [Link]
  • Purdue University College of Engineering. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
  • PubChem. (n.d.). 2-Methoxy-5-nitroaniline. [Link]
  • PubChem. (n.d.). 4-Ethoxy-2-nitroaniline. [Link]
  • Sari, Y. A., & Sitorus, M. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Jurnal UPI. [Link]
  • Niazi, A., Ghasemi, J., & Yazdanipour, A. (2007). Effect of pH on the absorbances of nitroaniline isomers.
  • Technology Networks. (2023).
  • Rasayan Journal of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Solvatochromism of selected compounds 4 a, 4 b, 4 r and 4 o measured in different solvents with varying polarity. [Link]
  • PubChemLite. (n.d.). This compound (C8H10N2O3). [Link]
  • Taylor & Francis. (n.d.). 4-Nitroaniline – Knowledge and References. [Link]
  • de Souza, B. S., et al. (2024). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. ChemRxiv. [Link]
  • ResearchGate. (n.d.). UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹)
  • ResearchGate. (n.d.). Figure S11. Normalized UV-vis absorbance spectra of 4-nitroaniline (a). [Link]
  • Wikipedia. (n.d.). 4-Nitroaniline. [Link]
  • ResearchGate. (n.d.). Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)
  • Ghaffari, S., et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. NIH. [Link]
  • Zhang, X.-L., & Xia, B.-H. (2012). 4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline. NIH. [Link]
  • Biocompare. (n.d.).
  • MySkinRecipes. (n.d.). This compound. [Link]
  • Al-Hamdani, A. A. S., et al. (2018). New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. Oriental Journal of Chemistry. [Link]
  • Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). 2-Methoxy-4-nitroaniline. [Link]
  • PubChem. (n.d.). 4-Methoxy-2-nitroaniline. [Link]
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An In-Depth Technical Guide to the FT-IR Spectral Analysis of 3-Ethoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectral analysis of 3-Ethoxy-4-nitroaniline, a key intermediate in various synthetic pathways. Moving beyond a simple recitation of data, this document elucidates the causal relationships between molecular structure and spectral features, offering field-proven insights into experimental design, data acquisition, and interpretation. We present a self-validating protocol using the Potassium Bromide (KBr) pellet method, detail the principles of Attenuated Total Reflectance (ATR) as an alternative, and provide a thorough, mechanistically grounded interpretation of the vibrational modes characteristic of this substituted aniline. The guide is structured to empower researchers to not only replicate this analysis but also to apply its principles to analogous molecular systems.

Introduction: The Analytical Imperative for this compound

This compound (C₈H₁₀N₂O₃) is a substituted aromatic amine of significant interest in the synthesis of dyes, pharmaceuticals, and other specialty organic compounds.[1][2] Its molecular architecture, featuring a primary amine, a nitro group, and an ethoxy substituent on a benzene ring, presents a rich landscape for vibrational spectroscopy. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for its structural confirmation, purity assessment, and investigation of intermolecular interactions.[3] The unique electronic environment created by the interplay of the electron-donating amine and ethoxy groups with the strongly electron-withdrawing nitro group profoundly influences the vibrational frequencies of the bonds, making FT-IR an exquisitely sensitive probe of its chemical identity.

This guide provides an expert-level walkthrough of the complete analytical workflow, from sample preparation to final spectral interpretation, grounded in the fundamental principles of molecular vibrations.

Foundational Principles: Why FT-IR is the Method of Choice

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. Each functional group within a molecule possesses characteristic vibrational modes (stretching, bending, wagging) that absorb IR radiation at specific frequencies (or wavenumbers). This results in a unique spectral "fingerprint" for the compound.[3] For this compound, FT-IR is particularly powerful because the key functional groups—amine (-NH₂), nitro (-NO₂), ethoxy (-OCH₂CH₃), and the substituted benzene ring—all have strong, characteristic absorptions in the mid-infrared region (4000-400 cm⁻¹).

Experimental Protocol: A Self-Validating Approach

For solid samples like this compound, two primary FT-IR techniques are prevalent: the traditional KBr pellet method and the more modern Attenuated Total Reflectance (ATR) method. We will detail the KBr method for its high-quality spectral resolution and provide an overview of the ATR method for its speed and simplicity.

Preferred Method: KBr Pellet Transmission Spectroscopy

This method involves dispersing the solid sample within an IR-transparent matrix, typically potassium bromide (KBr), and pressing it into a thin, transparent pellet.[4] This minimizes scattering effects and produces a high-quality transmission spectrum.

Causality Behind Choices:

  • Why KBr? KBr is transparent to mid-IR radiation and possesses a plasticity that allows it to form a clear, solid disc under pressure, creating an ideal optical window for the sample.[5][6]

  • Why Grinding? Rigorous grinding of the sample is crucial to reduce particle size well below the wavelength of the IR radiation. This minimizes scattering (the Christiansen effect) and ensures a uniform dispersion in the KBr matrix, leading to sharp, well-defined peaks and a flat baseline.[5][7]

  • Why Dryness? KBr is hygroscopic and readily absorbs atmospheric moisture.[8] Water exhibits a very strong, broad O-H stretching band around 3400 cm⁻¹ and a bending vibration near 1630 cm⁻¹, which can obscure the N-H stretching region of the analyte.[5] Therefore, all materials and equipment must be scrupulously dried.

Step-by-Step KBr Protocol:

  • Material & Equipment Preparation:

    • Dry spectroscopy-grade KBr powder in an oven at 110°C for at least 4 hours and store it in a desiccator.[5]

    • Thoroughly clean an agate mortar and pestle, and the die set for the pellet press, with a volatile solvent like acetone and ensure they are completely dry.[4] Gentle warming under a heat lamp can aid this process.[5]

  • Sample Grinding:

    • Place approximately 1-2 mg of this compound into the agate mortar.

    • Grind the sample meticulously for 2-3 minutes until it becomes a fine, uniform powder.

  • Mixing:

    • Add approximately 100-200 mg of the dried KBr powder to the mortar.[6]

    • Gently but thoroughly mix the sample and KBr with the pestle for another 2-3 minutes to ensure homogeneous dispersion. Avoid overly aggressive grinding at this stage to prevent excessive moisture absorption by the freshly exposed KBr surfaces.[4]

  • Pellet Pressing:

    • Transfer the powder mixture into the sleeve of the pellet die.

    • Evenly distribute the powder and assemble the die.

    • Place the die into a hydraulic press. Gradually apply pressure up to 8-10 metric tons for a standard 13 mm die.[5]

    • Hold the pressure for 1-2 minutes to allow the KBr to "cold-flow" and form a transparent or translucent pellet.

  • Data Acquisition:

    • Carefully remove the pellet from the die and place it in the spectrometer's sample holder.

    • Collect a background spectrum of the empty sample chamber first.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Alternative Method: Attenuated Total Reflectance (ATR)

ATR-FTIR is a popular alternative that requires minimal to no sample preparation.[9][10] The solid sample is simply pressed against a high-refractive-index crystal (commonly diamond or zinc selenide).[11][12] An IR beam is passed through the crystal and reflects internally at the crystal-sample interface. At the point of reflection, an "evanescent wave" penetrates a few microns into the sample, and absorption is measured.[12][13]

Advantages: Speed, ease of use, and no need for sample destruction or dilution.[9][12] Considerations: Spectra may differ slightly from transmission spectra due to the wavelength-dependent nature of the evanescent wave's penetration depth. However, most modern software includes an "ATR correction" algorithm to make spectra more comparable to transmission data.[9]

Spectral Interpretation: Decoding the Molecular Vibrations

The FT-IR spectrum of this compound is a composite of the vibrations of its constituent functional groups. The electronic push-pull effect between the donating (-NH₂, -OC₂H₅) and withdrawing (-NO₂) groups influences bond strengths and, consequently, their absorption frequencies.

Below is a diagram of the molecular structure and a workflow for the analysis.

FT_IR_Workflow cluster_prep Sample Preparation (KBr) cluster_acq Data Acquisition cluster_analysis Spectral Analysis start Start: this compound Sample grind_sample Grind Sample (1-2 mg) start->grind_sample mix Mix Sample with KBr grind_sample->mix dry_kbr Dry KBr Matrix dry_kbr->mix press Press into Pellet mix->press background Collect Background Spectrum press->background sample_spec Collect Sample Spectrum background->sample_spec ratio Ratio (Sample/Background) sample_spec->ratio identify_peaks Identify Peak Frequencies ratio->identify_peaks assign_vibrations Assign Vibrational Modes identify_peaks->assign_vibrations interpret Structural Interpretation assign_vibrations->interpret report Generate Report interpret->report

Caption: Experimental workflow for FT-IR analysis.

Summary of Expected Absorption Bands

The following table summarizes the key vibrational modes expected in the FT-IR spectrum of this compound.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected IntensityNotes
3450 - 3300N-H Asymmetric & Symmetric StretchingPrimary Aromatic AmineMedium - StrongTwo distinct bands are expected for a primary amine. [14][15]Their position is sensitive to hydrogen bonding.
3100 - 3000C-H Aromatic StretchingBenzene RingMedium - WeakCharacteristic of sp² C-H bonds.
2980 - 2850C-H Aliphatic StretchingEthoxy GroupMediumAsymmetric and symmetric stretches of the -CH₂- and -CH₃ groups. [16]
1630 - 1580N-H Bending (Scissoring)Primary AmineMedium - StrongCan sometimes overlap with aromatic C=C stretching bands. [14]
1600 - 1450C=C Aromatic Ring StretchingBenzene RingMedium - VariableA series of bands, often sharp, that are characteristic of the aromatic skeleton. [17]
1550 - 1475N-O Asymmetric StretchingAromatic Nitro GroupVery StrongThis is one of the most characteristic and intense bands for a nitro group conjugated with an aromatic ring. [18][19]
1360 - 1290N-O Symmetric StretchingAromatic Nitro GroupStrongThe second strong, characteristic band for the nitro group. [18][19]Its position is lowered by conjugation.
1335 - 1250C-N Aromatic StretchingAromatic AmineStrongStronger and at a higher frequency than in aliphatic amines due to resonance with the ring. [14][15]
1250 - 1000C-O StretchingAryl-Alkyl EtherStrongExpect strong asymmetric C-O-C stretching. [20][21]
Below 900C-H Out-of-Plane BendingBenzene RingStrongThe pattern of these strong bands is highly diagnostic of the substitution pattern on the benzene ring.
Detailed Band Assignment and Rationale
  • N-H Stretching Region (3450 - 3300 cm⁻¹): As a primary aromatic amine, this compound will exhibit two sharp to medium bands corresponding to the asymmetric and symmetric N-H stretches. [14][22]Intermolecular hydrogen bonding, potentially with the nitro group of an adjacent molecule, may cause these bands to broaden and shift to slightly lower wavenumbers compared to a dilute solution spectrum. [23][24]

  • C-H Stretching Region (3100 - 2850 cm⁻¹): A cluster of peaks will be observed here. Weaker absorptions just above 3000 cm⁻¹ are attributable to the C-H bonds on the aromatic ring. [25]More intense peaks just below 3000 cm⁻¹ arise from the asymmetric and symmetric stretching of the methyl (-CH₃) and methylene (-CH₂) groups of the ethoxy substituent. [16]

  • Double Bond Region (1630 - 1450 cm⁻¹): This region is complex. The N-H bending vibration of the primary amine typically appears as a strong band around 1620 cm⁻¹. [14]This will be superimposed on a series of skeletal C=C stretching vibrations from the benzene ring, which typically appear near 1600, 1580, and 1500 cm⁻¹. [17]

  • The Nitro Group Fingerprints (1550 - 1475 cm⁻¹ and 1360 - 1290 cm⁻¹): The two most prominent and diagnostically crucial peaks in the spectrum will be from the nitro group. The asymmetric N-O stretch is expected to be a very strong band between 1550-1475 cm⁻¹, while the symmetric stretch will appear as another strong band between 1360-1290 cm⁻¹. [17][18][19]The conjugation with the aromatic ring lowers these frequencies compared to aliphatic nitro compounds.

  • The Fingerprint Region (Below 1400 cm⁻¹): This region contains a wealth of structural information.

    • C-N and C-O Stretches: A strong band between 1335-1250 cm⁻¹ is characteristic of the aromatic C-N stretch. [14]This is coupled with a strong absorption band, typically around 1250-1200 cm⁻¹, from the asymmetric Ar-O-C stretch of the ethoxy group. The symmetric C-O-C stretch will appear at a lower frequency, often near 1050 cm⁻¹. [20][21] * C-H Bending: Strong absorptions below 900 cm⁻¹ are due to the out-of-plane bending of the C-H bonds on the aromatic ring. The specific pattern is diagnostic of the 1,2,4-trisubstitution pattern of the ring.

Conclusion: A Synthesis of Data and Expertise

The FT-IR analysis of this compound is a powerful application of vibrational spectroscopy for structural elucidation. By understanding the causal links between the molecular structure—including the crucial electronic interactions between its functional groups—and the resulting spectral features, the analyst can move from simple peak identification to confident chemical verification. The protocols and interpretive framework provided in this guide represent a robust, self-validating system for obtaining and understanding the FT-IR spectrum of this important chemical intermediate, ensuring both technical accuracy and authoritative grounding in the principles of the field.

References

  • Olori, A., Di Pietro, P., & Campopiano, A. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Advanced Research.
  • Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press.
  • AntsLAB. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. AntsLAB.
  • Shimadzu. KBr Pellet Method.
  • Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets.
  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd.
  • Ivanov, I., et al. IR Studies of Ethoxy Groups on CeO₂. MDPI.
  • PubMed. [Influence of solvents on IR spectrum of aromatic amines].
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The Mass Spectrometry Fragmentation Roadmap of 3-Ethoxy-4-nitroaniline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the anticipated mass spectrometry fragmentation pattern of 3-Ethoxy-4-nitroaniline (C₈H₁₀N₂O₃). Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing the fragmentation of this molecule, offering predictive insights into its behavior under mass spectrometric analysis. By understanding these fragmentation pathways, analysts can enhance compound identification, structural elucidation, and impurity profiling.

Introduction to this compound and its Mass Spectrometric Interrogation

This compound, with a monoisotopic mass of approximately 182.069 Da, is an aromatic compound featuring an aniline moiety, a nitro group, and an ethoxy substituent.[1][2] The interplay of these functional groups dictates its fragmentation behavior upon ionization in a mass spectrometer. Electron ionization (EI) is a common technique for such small molecules, inducing reproducible fragmentation patterns that serve as a molecular fingerprint. The following discussion will focus on the predicted fragmentation pathways under EI, drawing parallels from the known behavior of related nitroaniline and ethoxy-aromatic compounds.[3][4]

The Molecular Ion and Initial Fragmentation Cascades

Upon electron ionization, a radical cation of this compound is formed, representing the molecular ion (M⁺˙) with an expected m/z of 182. This molecular ion is the precursor to a cascade of fragmentation events, primarily driven by the presence of the labile nitro and ethoxy groups. The stability of the aromatic ring often results in a prominent molecular ion peak.[5][6]

The primary fragmentation pathways are anticipated to be initiated by cleavages associated with the ethoxy and nitro substituents. These pathways are visualized in the fragmentation scheme below.

Fragmentation_Pathway M M⁺˙ (m/z 182) This compound F1 [M - C₂H₄]⁺˙ (m/z 154) M->F1 - C₂H₄ (McLafferty-type rearrangement) F2 [M - NO₂]⁺ (m/z 136) M->F2 - •NO₂ F3 [M - C₂H₅]⁺ (m/z 153) M->F3 - •C₂H₅ F4 [F1 - NO]⁺ (m/z 124) F1->F4 - •NO F5 [F1 - NO₂]⁺ (m/z 108) F1->F5 - •NO₂ F6 [F2 - CO]⁺ (m/z 108) F2->F6 - CO

Caption: Predicted major fragmentation pathways of this compound.

Detailed Mechanistic Elucidation of Key Fragmentation Pathways

The α-Cleavage and McLafferty-type Rearrangement of the Ethoxy Group

The ethoxy group is susceptible to two primary fragmentation routes:

  • Loss of an Ethyl Radical (•C₂H₅): A straightforward α-cleavage can result in the loss of an ethyl radical, leading to the formation of a resonance-stabilized phenoxonium ion at m/z 153 .

  • Loss of Ethene (C₂H₄): A more characteristic fragmentation for ethoxy aromatic compounds is the elimination of a neutral ethene molecule via a McLafferty-type rearrangement.[4] This process involves the transfer of a hydrogen atom from the ethyl group to the aromatic ring or the nitro group, followed by the expulsion of ethene. This pathway is often favorable as it results in a stable radical cation. The resulting fragment ion would be observed at m/z 154 .

Fragmentation Driven by the Nitro Group

The nitro group is a potent director of fragmentation, typically leading to the loss of either a nitro radical (•NO₂) or a nitric oxide radical (•NO).

  • Loss of a Nitro Radical (•NO₂): Cleavage of the C-N bond results in the expulsion of a nitro radical, a common fragmentation for nitroaromatic compounds.[3][7] This would produce a cation at m/z 136 .

  • Loss of a Nitric Oxide Radical (•NO): Following an initial rearrangement, the molecular ion can lose a nitric oxide radical. This is often observed in nitroaromatic compounds and would result in a fragment at m/z 152 .

Secondary Fragmentation Events

The primary fragment ions will undergo further fragmentation, leading to a series of smaller, characteristic ions.

  • From the [M - C₂H₄]⁺˙ ion (m/z 154): This ion, a hydroxy-nitroaniline radical cation, can subsequently lose a nitro radical (•NO₂) to form an ion at m/z 108 , or a nitric oxide radical (•NO) to yield a fragment at m/z 124 .

  • From the [M - NO₂]⁺ ion (m/z 136): This ethoxy-aniline cation can undergo further fragmentation. A common pathway for such aromatic ethers is the loss of carbon monoxide (CO) from the ring, which would result in a fragment at m/z 108 .

Summary of Predicted Fragment Ions

The following table summarizes the major predicted fragment ions, their corresponding m/z values, and the proposed neutral losses.

m/zProposed Structure/FormulaNeutral LossFragmentation Pathway
182[C₈H₁₀N₂O₃]⁺˙-Molecular Ion
154[C₆H₆N₂O₂]⁺˙C₂H₄McLafferty-type rearrangement of the ethoxy group
153[C₆H₅N₂O₃]⁺•C₂H₅α-Cleavage of the ethoxy group
136[C₈H₁₀NO]⁺•NO₂Loss of the nitro group
108[C₆H₆NO]⁺ or [C₇H₈N]⁺C₂H₄, •NO₂ or •NO₂, COSecondary fragmentation

Experimental Protocol for Mass Spectrometric Analysis

To validate the predicted fragmentation pattern, the following experimental setup using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is recommended.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Injection: 1 µL of the working solution in splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Stock 1. Prepare Stock Solution (1 mg/mL) Working 2. Prepare Working Solution (10-100 µg/mL) Stock->Working Injection 3. Inject 1 µL into GC Working->Injection Separation 4. Chromatographic Separation Injection->Separation Ionization 5. Electron Ionization (70 eV) Separation->Ionization Detection 6. Mass Analysis (m/z 40-400) Ionization->Detection Spectrum 7. Obtain Mass Spectrum Detection->Spectrum Interpretation 8. Interpret Fragmentation Pattern Spectrum->Interpretation

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

The in-silico analysis of the mass spectrometry fragmentation of this compound suggests a rich and informative pattern. The primary fragmentation pathways are predicted to be driven by the ethoxy and nitro functional groups, leading to characteristic neutral losses of ethene and a nitro radical. Subsequent fragmentation of these primary ions provides further structural information. The proposed GC-MS methodology offers a robust framework for the empirical validation of these predictions. A thorough understanding of these fragmentation pathways is paramount for the confident identification and characterization of this compound in complex analytical scenarios.

References

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Electron-withdrawing effects in 3-Ethoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electron-Withdrawing Effects in 3-Ethoxy-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aniline and its derivatives are foundational scaffolds in a vast array of pharmaceuticals and advanced materials. The strategic modification of the aniline ring with various substituents is a cornerstone of medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties.[1] This technical guide provides a comprehensive analysis of the potent electron-withdrawing effects observed in this compound, a molecule where the interplay of substituent electronics dictates its chemical behavior. We will dissect the inductive and resonance effects of the nitro and ethoxy groups, quantify their impact using the Hammett equation, and provide detailed experimental protocols for the determination of pKa. This guide aims to equip researchers with the fundamental knowledge and practical insights necessary for the rational design and application of similarly substituted aniline derivatives in drug development and beyond.

The Molecular Architecture of this compound

This compound is an aromatic amine characterized by an aniline core functionalized with a strongly electron-withdrawing nitro group (-NO₂) at the para position (position 4) and an electron-donating ethoxy group (-OCH₂CH₃) at the meta position (position 3) relative to the amino group (-NH₂).

Chemical Structure and Properties:

  • Molecular Formula: C₈H₁₀N₂O₃[2]

  • Molecular Weight: 182.18 g/mol [3][4]

  • Appearance: Typically a yellow to orange crystalline solid.[5]

  • CAS Number: 116435-75-7[6]

The strategic placement of these two substituents with opposing electronic characteristics creates a unique electronic environment on the aniline ring, significantly modulating the properties of the amino group and the aromatic system as a whole. This makes this compound an interesting candidate for applications in medicinal chemistry and dye production.[5][7]

The Electronic Tug-of-War: A Deep Dive into Substituent Effects

The chemical personality of this compound is dominated by the electronic interplay between the nitro, ethoxy, and amino groups. These effects are primarily understood through the concepts of induction and resonance.

The Nitro Group: A Potent Electron Sink

The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG).[8] Its influence is twofold:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework. This effect is strongest at the carbon atom directly attached to the nitro group and diminishes with distance.[9]

  • Resonance Effect (-M or -R): The nitro group can actively delocalize electron density from the aromatic ring into itself via resonance. This effect is most pronounced at the ortho and para positions relative to the nitro group.[10]

In this compound, the nitro group is para to the amino group. This positioning maximizes its electron-withdrawing resonance effect, significantly decreasing the electron density on the aniline nitrogen. This deactivation of the ring makes the compound less reactive towards electrophilic aromatic substitution.[11]

The Ethoxy Group: A Dual Character

The ethoxy group (-OC₂H₅) exhibits a more complex electronic behavior:

  • Inductive Effect (-I): The electronegative oxygen atom exerts an electron-withdrawing inductive effect, similar to the nitro group but weaker.

  • Resonance Effect (+M or +R): The lone pairs of electrons on the oxygen atom can be donated into the aromatic ring through resonance. This electron-donating effect is generally stronger than its inductive effect.[1]

In the meta position relative to the amino group, the ethoxy group's resonance donation does not directly reach the amino group but still influences the overall electron density of the ring.

The Net Impact on the Amino Group

The primary consequence of these competing electronic forces is a drastic reduction in the basicity of the amino group. The dominant electron-withdrawing character of the para-nitro group, through both induction and resonance, effectively "pulls" the lone pair of electrons from the amino nitrogen into the aromatic system. This delocalization stabilizes the neutral molecule but destabilizes its protonated form (the anilinium ion), making protonation less favorable. Consequently, this compound is a significantly weaker base than aniline. Electron-withdrawing groups are known to decrease the basicity of aniline, while electron-donating groups increase it.[12][13]

G

Quantifying the Electronic Effects: Hammett Equation and pKa

To move from a qualitative description to a quantitative understanding, we can employ the Hammett equation and pKa measurements. The Hammett equation is a cornerstone of physical organic chemistry, providing a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[9][14]

The equation is given by: log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

  • K or k is the equilibrium or rate constant for the substituted reactant.

  • K₀ or k₀ is the constant for the unsubstituted reactant (hydrogen).

  • σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent. A positive σ indicates an electron-withdrawing group, while a negative σ indicates an electron-donating group.[15]

  • ρ (rho) is the reaction constant , which depends on the reaction type and conditions, indicating the sensitivity of the reaction to substituent effects.[16]

SubstituentPositionHammett Constant (σ)Electronic Effect
-NO₂ para (σp)+0.78Strongly Electron-Withdrawing[15]
-OC₂H₅ meta (σm)+0.1Weakly Electron-Withdrawing (Inductive)
-OC₂H₅ para (σp)-0.24Electron-Donating (Resonance)

Note: The σ value for the meta-ethoxy group reflects its dominant -I effect at that position, as the +M effect does not extend to the meta position.

The significantly positive σ value for the para-nitro group confirms its powerful electron-withdrawing capacity, which will dominate the electronic character of this compound.

pKa as a Measure of Basicity

The most direct experimental measure of the electronic effect on the amino group is the pKa of its conjugate acid (the anilinium ion). A lower pKa value corresponds to a stronger conjugate acid and, therefore, a weaker base.

CompoundpKa of Conjugate Acid
Aniline4.6
p-Nitroaniline1.0[17]
This compound < 1.0 (Predicted)

The pKa of p-nitroaniline is already drastically reduced compared to aniline due to the -NO₂ group.[8] The additional, albeit weaker, inductive withdrawal from the meta-ethoxy group in this compound is expected to lower the pKa even further, making it an extremely weak base.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This protocol provides a robust method for determining the pKa of a weakly basic compound like this compound. The principle relies on the fact that the protonated (BH⁺) and neutral (B) forms of the aniline derivative have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of [BH⁺]/[B] can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Materials and Instrumentation
  • This compound

  • UV-Vis Spectrophotometer

  • Calibrated pH meter

  • A series of buffer solutions (e.g., HCl/KCl, citrate, phosphate) covering a pH range from ~0 to 4.

  • Volumetric flasks and pipettes

  • Methanol or other suitable organic solvent

Step-by-Step Methodology
  • Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a minimal amount of methanol. Dilute to a known volume with deionized water to create a stock solution (e.g., 1 mM).

  • Preparation of Test Solutions: For each buffer solution, prepare a test sample by adding a precise aliquot of the stock solution to a volumetric flask and diluting to the mark with the buffer. The final concentration should be identical across all samples and result in a maximum absorbance between 0.5 and 1.5.

  • Spectral Scans:

    • Record the full UV-Vis spectrum (e.g., 200-500 nm) for the samples at the most acidic and most basic pH values to identify the spectra of the pure BH⁺ and B forms, respectively.

    • Identify an analytical wavelength (λ) where the difference in absorbance between the two forms is maximal.

  • Absorbance Measurements: Measure the absorbance of each test solution at the chosen analytical wavelength.

  • Data Analysis:

    • The pKa is calculated using the following equation: pKa = pH + log [ (A - Aᵢ) / (Aₘ - A) ] Where:

      • A is the absorbance of the sample at a given pH.

      • Aᵢ is the absorbance of the fully ionized (protonated) form (at low pH).

      • Aₘ is the absorbance of the molecular (neutral) form (at high pH).

    • Plot pH (x-axis) versus log[ (A - Aᵢ) / (Aₘ - A) ] (y-axis). The pKa is the x-intercept of the resulting linear plot.

G start Start: Prepare Stock Solution of this compound prep_samples Prepare series of test solutions in buffers of varying pH start->prep_samples uv_scan Acquire full UV-Vis spectra at extreme pH values prep_samples->uv_scan select_lambda Identify analytical wavelength (λ) with max absorbance difference uv_scan->select_lambda measure_abs Measure absorbance of all samples at selected λ select_lambda->measure_abs calculate Calculate pKa using Henderson-Hasselbalch equation measure_abs->calculate plot Plot pH vs. log[(A-Ai)/(Am-A)] calculate->plot end End: Determine pKa from x-intercept plot->end

Implications in Drug Development and Chemical Synthesis

Understanding the electronic properties of this compound is critical for its application in drug discovery.

  • Modulation of Basicity: The pKa of a drug molecule is a master variable that influences its solubility, absorption, distribution, metabolism, and excretion (ADME). A very low pKa, as expected for this compound, means it will be predominantly in its neutral, less water-soluble form under physiological conditions (pH ~7.4). This can enhance membrane permeability but may require formulation strategies to improve bioavailability.

  • Reactivity and Synthesis: The reduced nucleophilicity of the amino group means that reactions such as acylation or alkylation will require more forcing conditions compared to aniline. The nitro group itself is a versatile functional handle, often used as a precursor to an amino group via reduction.[18][19] This reduction is a common strategy in multi-step syntheses of more complex pharmaceutical intermediates.[20][21]

  • Target Interactions: The electron distribution across the molecule, dictated by the substituents, governs its ability to form hydrogen bonds, engage in π-stacking, and fit into the binding pockets of biological targets. The electron-poor nature of the aromatic ring can be exploited for specific interactions with electron-rich residues in a protein.

G cluster_properties Physicochemical Properties cluster_implications Implications in Drug Development substituents Substituent Electronic Effects (-NO2: Strong -I, -M) (-OEt: Weak -I, +M) electron_density Reduced Electron Density on Aniline Nitrogen and Ring substituents->electron_density pka Low pKa (Weak Basicity) electron_density->pka nucleophilicity Low Nucleophilicity electron_density->nucleophilicity binding Specific Target Interactions (H-bonding, π-systems) electron_density->binding adme Modulated ADME Properties (Solubility, Permeability) pka->adme reactivity Altered Chemical Reactivity (e.g., for synthesis) nucleophilicity->reactivity

Conclusion

This compound serves as an exemplary case study in the power of substituent effects in molecular design. The dominant, electron-withdrawing nitro group, positioned para to the amine, drastically reduces the basicity and nucleophilicity of the molecule, a fact that can be quantitatively described by the Hammett equation and confirmed through pKa determination. For scientists in drug development and materials science, a thorough understanding of these fundamental electronic principles is not merely academic; it is an essential prerequisite for the rational design of molecules with tailored properties, leading to safer, more effective therapeutics and innovative materials.

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An In-depth Technical Guide to 3-Ethoxy-4-nitroaniline: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethoxy-4-nitroaniline (CAS No. 116435-75-7), a key chemical intermediate with significant applications in medicinal chemistry and drug development. The guide details its commercial availability from various suppliers, outlines a robust synthesis protocol, and presents a practical experimental workflow for its utilization in the synthesis of bioactive molecules. Furthermore, it includes essential information on the compound's physicochemical properties, spectroscopic characterization, and safety and handling protocols, serving as a vital resource for researchers engaged in pharmaceutical research and organic synthesis.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound is a substituted nitroaromatic compound that has emerged as a valuable building block in the synthesis of a diverse range of biologically active molecules.[1] Its unique structural features, comprising an ethoxy group, a nitro functionality, and a primary amine on a benzene ring, provide multiple reaction sites for chemical modification. This versatility makes it an attractive starting material for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. The electron-withdrawing nature of the nitro group and the directing effects of the ethoxy and amino substituents play a crucial role in its reactivity and utility in various organic transformations. This guide aims to provide a detailed technical resource for scientists and researchers, consolidating information on its commercial sourcing, synthesis, and practical application in a drug discovery context.

Commercial Availability and Procurement

This compound is readily available from a range of commercial chemical suppliers, catering to both research and bulk manufacturing needs. When sourcing this intermediate, it is crucial to consider factors such as purity, available quantities, and lead times to ensure the integrity and timeline of research and development projects.

Below is a summary of notable commercial suppliers offering this compound:

SupplierPurityAvailable QuantitiesAdditional Notes
Amadis Chemical Co., Ltd. ≥97%Milligrams to bulkOffers both industrial and reagent grades. Provides comprehensive analytical data (HNMR, CNMR, HPLC/GC, MS, COA, SDS).[2]
SynHet ≥95%Synthesis on demandSpecializes in the synthesis of chemical products with short lead times.[3]
BLD Pharm VariesInquire for detailsProvides access to NMR, HPLC, LC-MS, and UPLC documentation.[4]
Fluorochem 98%Gram quantitiesProduct is intended for laboratory use only.[5]

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in synthesis and for the characterization of its derivatives.

Table of Physicochemical Properties:

PropertyValueSource
CAS Number 116435-75-7[3]
Molecular Formula C₈H₁₀N₂O₃[6]
Molecular Weight 182.18 g/mol [6]
Appearance Typically a powder or liquid[2]
Purity ≥95-98% (supplier dependent)[3][5]

Spectroscopic Characterization:

While a comprehensive, publicly available spectral dataset for this compound is not readily found in a single peer-reviewed source, data for analogous compounds provide a strong basis for its characterization. For instance, the 1H NMR spectrum of 3-ethoxyaniline shows characteristic signals for the ethoxy group (a triplet and a quartet) and aromatic protons.[7] The presence of the nitro group in this compound would be expected to significantly shift the chemical shifts of the aromatic protons downfield.

  • ¹H NMR: Expected signals would include a triplet for the methyl protons and a quartet for the methylene protons of the ethoxy group, along with distinct signals for the three aromatic protons, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating amino and ethoxy groups. The amino protons would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would show eight distinct carbon signals, with the carbon attached to the nitro group being significantly deshielded.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine, C-H stretching of the aromatic ring and the ethoxy group, and strong asymmetric and symmetric stretching bands for the nitro group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Researchers can obtain detailed analytical data, including NMR and mass spectra, directly from commercial suppliers upon request.[2]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, typically starting from a more readily available precursor. A common and logical synthetic route involves the nitration of an appropriately substituted aniline or acetanilide derivative. The following protocol is a representative method adapted from established procedures for the synthesis of nitroaniline derivatives.[8][9]

Workflow for the Synthesis of this compound:

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis Start 3-Ethoxyaniline Step1 React with Acetic Anhydride Start->Step1 Product1 3-Ethoxyacetanilide Step1->Product1 Step2 Nitration with HNO₃/H₂SO₄ Product1->Step2 Product2 3-Ethoxy-4-nitroacetanilide Step2->Product2 Step3 Acidic or Basic Hydrolysis Product2->Step3 End This compound Step3->End

A logical workflow for the synthesis of this compound.

Experimental Protocol:

Step 1: Acetylation of 3-Ethoxyaniline

  • In a round-bottom flask, dissolve 3-ethoxyaniline in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product, 3-ethoxyacetanilide.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of 3-Ethoxyacetanilide

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature below 10°C with an ice bath.

  • Dissolve the dried 3-ethoxyacetanilide from Step 1 in concentrated sulfuric acid, maintaining a low temperature.

  • Slowly add the nitrating mixture to the acetanilide solution, ensuring the temperature does not exceed 20°C. The acetamido group directs the nitration to the para position.[9]

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product, 3-ethoxy-4-nitroacetanilide.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Hydrolysis of 3-Ethoxy-4-nitroacetanilide

  • To the dried 3-ethoxy-4-nitroacetanilide, add a solution of aqueous acid (e.g., HCl or H₂SO₄) or base (e.g., NaOH).

  • Heat the mixture under reflux until the starting material is fully consumed (monitor by TLC).

  • If acidic hydrolysis is used, cool the reaction mixture and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the final product. If basic hydrolysis is used, the product may precipitate upon cooling.

  • Collect the solid this compound by vacuum filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Application in the Synthesis of Kinase Inhibitors: A Representative Workflow

This compound is a valuable intermediate in the synthesis of various kinase inhibitors, which are a major class of anticancer drugs.[10][11] The amino group of this compound can be readily functionalized to build the core structures of these inhibitors.

The following is a representative, generalized workflow illustrating the use of this compound in the synthesis of a hypothetical kinase inhibitor.

Experimental Workflow for Kinase Inhibitor Synthesis:

G Start This compound Step1 Coupling Reaction (e.g., with a heterocyclic halide) Start->Step1 Intermediate1 Coupled Intermediate Step1->Intermediate1 Step2 Reduction of Nitro Group (e.g., using Fe/HCl or H₂/Pd-C) Intermediate1->Step2 Intermediate2 Diamino Intermediate Step2->Intermediate2 Step3 Further Functionalization (e.g., acylation, cyclization) Intermediate2->Step3 End Kinase Inhibitor Analog Step3->End

A generalized workflow for the synthesis of a kinase inhibitor.

Step-by-Step Methodology:

Step 1: Coupling Reaction

  • Dissolve this compound in a suitable solvent (e.g., DMF, DMSO, or an alcohol).

  • Add a heterocyclic halide (a common scaffold in kinase inhibitors) and a base (e.g., K₂CO₃, Et₃N).

  • Heat the reaction mixture to facilitate the nucleophilic aromatic substitution reaction.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and precipitate the product by adding water.

  • Collect the solid by filtration, wash, and dry.

Step 2: Reduction of the Nitro Group

  • Suspend the coupled intermediate in a solvent such as ethanol or acetic acid.

  • Add a reducing agent. Common methods include using iron powder in the presence of an acid (e.g., HCl or acetic acid) or catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.

  • Heat the reaction mixture as required.

  • Monitor the disappearance of the starting material by TLC.

  • Upon completion, filter the reaction mixture to remove the catalyst or iron salts.

  • Evaporate the solvent to obtain the diamino intermediate.

Step 3: Further Functionalization

  • The newly formed amino group can undergo various reactions to complete the synthesis of the target kinase inhibitor. This may include:

    • Acylation: Reaction with an acid chloride or anhydride to introduce a specific side chain.

    • Cyclization: Intramolecular reaction to form a heterocyclic ring system, which is often a key feature of kinase inhibitors.

  • The specific reagents and conditions for this step will depend on the desired final structure of the kinase inhibitor.

  • Purify the final product by column chromatography or recrystallization.

  • Characterize the final compound using spectroscopic methods (NMR, MS, IR) and assess its purity by HPLC.

Safety and Handling

As a nitroaniline derivative, this compound should be handled with appropriate safety precautions. Nitroanilines are generally considered to be toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially accessible and synthetically versatile intermediate that holds significant value for researchers in drug discovery and medicinal chemistry. Its strategic use allows for the efficient construction of complex molecular scaffolds, particularly in the development of kinase inhibitors and other bioactive compounds. This technical guide provides a consolidated resource on its commercial availability, a detailed synthesis protocol, and a practical example of its application, thereby equipping researchers with the essential knowledge to effectively utilize this important chemical building block in their research endeavors.

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The Nitro Group's Commanding Influence on the Reactivity of 3-Ethoxy-4-nitroaniline: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Role of a Key Synthetic Intermediate

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the nuanced reactivity of substituted anilines is a cornerstone of molecular design. Among these, 3-Ethoxy-4-nitroaniline presents a compelling case study in the directing and activating effects of substituent groups on an aromatic ring. This technical guide provides an in-depth exploration of the pivotal role the nitro group plays in dictating the synthetic utility of this versatile building block. For researchers, scientists, and drug development professionals, a thorough understanding of the interplay between the electron-donating ethoxy group, the electron-withdrawing nitro group, and the nucleophilic amino group is critical for harnessing the full potential of this molecule in the creation of novel chemical entities. This guide will dissect the electronic and steric influences of the nitro group, providing field-proven insights into how it modulates the reactivity of the aniline core in key synthetic transformations.

The Electronic Architecture of this compound: A Tale of Two Opposing Forces

The reactivity of this compound is fundamentally governed by the electronic interplay between its three substituents. The amino (-NH₂) and ethoxy (-OC₂H₅) groups are both electron-donating groups (EDGs) through resonance (+M effect), enriching the electron density of the benzene ring, particularly at the ortho and para positions. In contrast, the nitro group (-NO₂) is a potent electron-withdrawing group (EWG) through both resonance (-M effect) and induction (-I effect)[1][2].

The positioning of these groups on the aniline ring creates a unique electronic environment. The powerful electron-withdrawing nature of the nitro group at position 4 significantly deactivates the aromatic ring towards electrophilic aromatic substitution[1][3]. This deactivation is a direct consequence of the delocalization of electron density from the ring into the nitro group, as depicted in its resonance structures.

Conversely, the amino and ethoxy groups, being ortho, para-directing, activate the ring. However, the strong deactivating effect of the nitro group generally overrides this activation for many electrophilic reactions. The primary influence of the amino and ethoxy groups is then to direct incoming electrophiles to the positions ortho and para relative to themselves.

Navigating Electrophilic Aromatic Substitution: The Nitro Group as the Gatekeeper

Electrophilic aromatic substitution (EAS) on the this compound ring is a delicate affair, heavily controlled by the deactivating nitro group. Direct electrophilic attack on the ring is often challenging due to the reduced nucleophilicity[1][3].

Halogenation: Strategic Addition to a Deactivated Ring

Direct halogenation of this compound can be sluggish. However, due to the activating effect of the amino and ethoxy groups, substitution is possible, with the directing influence of these groups playing a key role. The positions ortho and para to the amino and ethoxy groups are the most likely sites of substitution. Given the substitution pattern, the C2 and C6 positions are the most activated.

Experimental Protocol: Halogenation of a Substituted Aniline (General Procedure)

A general approach to the halogenation of an aniline derivative often involves the use of a protecting group for the highly activating amino group to prevent over-reaction and oxidation[4].

  • Step 1: Acetylation of the Amino Group. To a stirred solution of the substituted aniline in glacial acetic acid, add acetic anhydride. Heat the mixture gently, then cool and pour into ice water to precipitate the acetanilide derivative. Filter and wash the solid with water.

  • Step 2: Halogenation of the Acetanilide. Dissolve the acetanilide derivative in a suitable solvent (e.g., acetic acid). Add the halogenating agent (e.g., bromine in acetic acid or N-bromosuccinimide) portion-wise at a controlled temperature.

  • Step 3: Hydrolysis of the Acetyl Group. The halogenated acetanilide is then hydrolyzed back to the aniline by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH)[5].

Visualization of Electrophilic Substitution Directing Effects

G cluster_0 This compound cluster_1 Directing Effects cluster_2 Predicted EAS Sites mol mol NH2 NH2 (+M, o,p-director) C2 C2 (Most favored) NH2->C2 ortho C6 C6 (Favored) NH2->C6 ortho OEt OEt (+M, o,p-director) OEt->C2 para NO2 NO2 (-M, -I, deactivator) NO2->C2 meta NO2->C6 meta

Caption: Directing effects of substituents on this compound.

The Reductive Transformation of the Nitro Group: Gateway to Diamines

One of the most synthetically valuable reactions of this compound is the reduction of the nitro group to an amino group. This transformation yields 3-ethoxy-1,4-diaminobenzene, a key intermediate in the synthesis of various dyes and pharmaceuticals[6][7]. The choice of reducing agent is crucial to ensure chemoselectivity, leaving other functional groups intact.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction.

Experimental Protocol: Catalytic Hydrogenation of a Nitroaniline

  • Step 1: Catalyst Suspension. In a hydrogenation vessel, suspend a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) in a suitable solvent such as ethanol or ethyl acetate.

  • Step 2: Addition of Substrate. Add the nitroaniline derivative to the suspension.

  • Step 3: Hydrogenation. Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-5 atm) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Step 4: Work-up. Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude diamine, which can be further purified by recrystallization or chromatography.

Metal-Acid Reduction

A classic and cost-effective method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium[8][9].

Experimental Protocol: Reduction of a Nitroaniline with Iron and Acetic Acid

  • Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser, combine the nitroaniline, ethanol, and water.

  • Step 2: Addition of Reagents. To the stirred solution, add iron powder (approximately 3.5 equivalents) followed by the slow addition of glacial acetic acid (approximately 3.9 equivalents)[8]. The addition may be exothermic.

  • Step 3: Reaction. Heat the reaction mixture to reflux (approximately 100°C) and maintain for 2-3 hours[8]. Monitor the reaction progress by TLC.

  • Step 4: Work-up. After cooling, filter the reaction mixture through celite and wash the filter cake with ethanol. The filtrate is then concentrated, and the residue is taken up in an organic solvent and washed with a basic solution to remove acetic acid. The organic layer is dried and concentrated to yield the diamine.

Visualization of the Reduction Workflow

G Start This compound Method1 Catalytic Hydrogenation (H₂, Pd/C) Start->Method1 Method2 Metal-Acid Reduction (Fe, AcOH) Start->Method2 Product 3-Ethoxy-1,4-diaminobenzene Method1->Product Method2->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification

Caption: Synthetic routes for the reduction of this compound.

Diazotization of the Amino Group: A Launchpad for Further Functionalization

The primary amino group of this compound can be readily converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid)[10][11]. This diazotization reaction is a cornerstone of aromatic chemistry, as the resulting diazonium group is an excellent leaving group and can be substituted by a wide variety of nucleophiles.

The presence of the electron-withdrawing nitro group can influence the stability of the diazonium salt. Typically, diazotization reactions are carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium intermediate[4][12].

Experimental Protocol: Diazotization of a Substituted Aniline and Subsequent Azo Coupling

  • Step 1: Diazotization. Suspend this compound in an aqueous solution of a strong acid (e.g., HCl). Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C[4]. Stir for 30 minutes. The completion of diazotization can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid)[4].

  • Step 2: Azo Coupling. In a separate beaker, dissolve a coupling agent (e.g., a phenol or another aniline) in an appropriate solvent. For phenols, the coupling is typically performed under basic conditions (pH 8-10), while for anilines, a weakly acidic medium (pH 5-7) is preferred[4]. Cool this solution to 0-5 °C.

  • Step 3: Formation of the Azo Dye. Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring. The azo dye will precipitate out of the solution.

  • Step 4: Isolation. Filter the precipitated dye, wash with cold water, and dry.

Visualization of the Diazotization and Coupling Process

G A This compound B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Diazonium Salt Intermediate B->C E Azo Coupling C->E D Coupling Agent (e.g., Phenol) D->E F Azo Dye Product E->F

Caption: General workflow for the synthesis of an azo dye from this compound.

Applications in Drug Development: The Nitro Group as a Synthetic Handle

The reactivity profile of this compound, largely dictated by the nitro group, makes it a valuable intermediate in the synthesis of pharmaceuticals. The ability to selectively reduce the nitro group or to functionalize the molecule via diazotization of the amino group provides access to a wide range of more complex structures.

While specific patents explicitly naming this compound can be proprietary and less accessible, the synthetic strategies employed for structurally similar nitroanilines are highly relevant. For instance, substituted nitroanilines are key starting materials in the synthesis of various kinase inhibitors and other targeted therapies. The reduction of the nitro group to an amine is a common step to introduce a key pharmacophoric element or a point for further molecular elaboration.

For example, the synthesis of the anticoagulant drug Apixaban involves intermediates derived from substituted anilines, where the strategic placement of substituents is crucial for the final biological activity. While not directly starting from this compound, the patented syntheses of Apixaban often utilize substituted nitroanilines, highlighting the importance of the nitro-to-amino group transformation in building the core structure of the drug[13].

Quantitative Data and Spectroscopic Characterization

Accurate characterization of this compound and its reaction products is essential for ensuring purity and confirming structural assignments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number116435-75-7[1]
Molecular FormulaC₈H₁₀N₂O₃[14]
Molecular Weight182.18 g/mol [14]
AppearanceSolid
Melting PointNot readily available

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Chemical Shifts / Frequencies
¹H NMR (CDCl₃, ppm)δ 7.5-8.0 (aromatic), 4.1-4.3 (q, -OCH₂CH₃), 1.4-1.6 (t, -OCH₂CH₃), 4.0-5.0 (br s, -NH₂)
¹³C NMR (CDCl₃, ppm)δ 140-155 (C-O, C-N, C-NO₂), 110-130 (aromatic CH), 64-66 (-OCH₂CH₃), 14-16 (-OCH₂CH₃)
IR (cm⁻¹)3300-3500 (N-H stretch), 1500-1550 & 1330-1370 (N-O stretch of NO₂), 1200-1250 (C-O stretch)
Mass Spec (EI) m/z182 (M⁺), fragments corresponding to loss of C₂H₅, NO₂, etc.

Note: Predicted data is based on typical values for similar structures. Experimental verification is required.

Safety and Handling

This compound is a chemical that requires careful handling. It may cause skin, eye, and respiratory irritation[1][2]. Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses[2][3][15].

Conclusion

The nitro group in this compound is not merely a passive substituent but an active director of the molecule's synthetic destiny. Its powerful electron-withdrawing nature deactivates the ring to a significant extent, yet it also provides a handle for one of the most crucial transformations in synthetic chemistry: the reduction to an amine. This reaction opens the door to a vast array of diamino-aromatic compounds that are invaluable in the synthesis of dyes, polymers, and, most importantly for the intended audience, pharmaceuticals. Furthermore, the existing amino group, in concert with the ethoxy group, still provides avenues for controlled electrophilic substitution, provided the reaction conditions are carefully chosen. The diazotization of the amino group further expands the synthetic toolkit available to the medicinal chemist. By understanding and strategically exploiting the profound influence of the nitro group, researchers can effectively utilize this compound as a versatile and powerful building block in the complex yet rewarding endeavor of drug discovery and development.

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Methodological & Application

Application Notes & Protocols: Synthesis of Azo Dyes Utilizing 3-Ethoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Azo Dyes and 3-Ethoxy-4-nitroaniline

Azo dyes represent the most extensive and versatile class of synthetic colorants, accounting for over 60% of all dyes used globally.[1][2] Their widespread application in industries ranging from textiles and printing to pharmaceuticals is due to their brilliant colors, cost-effective synthesis, and structural adaptability.[3][4] The core chemical feature of these compounds is the azo group (—N=N—), which connects two or more aromatic systems, forming an extended conjugated system responsible for their chromophoric properties.[1][3]

The synthesis of azo dyes is elegantly achieved through a two-stage process: the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich nucleophile.[1][5] This methodology allows for a vast array of colors to be produced by systematically varying the amine (diazo component) and the nucleophile (coupling component).[4][6]

This document provides a detailed technical guide on the use of This compound as a diazo component in the synthesis of azo dyes. The presence of the electron-withdrawing nitro group (—NO₂) and the electron-donating ethoxy group (—OCH₂CH₃) on the aniline ring makes it an interesting precursor, influencing the reactivity of the resulting diazonium salt and the final spectroscopic properties of the dye.

Scientific Principles and Reaction Mechanisms

The synthesis is a sequential process founded on two cornerstone reactions of organic chemistry. A thorough understanding of the underlying mechanisms is critical for optimizing reaction conditions and ensuring both safety and success.

Diazotization: Formation of the Aryldiazonium Ion

Diazotization is the conversion of the primary amino group of this compound into a highly reactive diazonium salt.[7][8] This reaction is exquisitely sensitive to temperature and must be performed under cold conditions (0–5 °C) to prevent the thermal decomposition of the unstable diazonium ion into a phenol and nitrogen gas.[1][8]

The mechanism proceeds as follows:

  • In Situ Generation of Nitrous Acid: A strong mineral acid, typically hydrochloric acid (HCl), reacts with sodium nitrite (NaNO₂) to generate unstable nitrous acid (HONO) directly within the reaction mixture.[1][7]

  • Formation of the Nitrosonium Ion: In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the potent electrophile, the nitrosonium ion (NO⁺).[1]

  • Electrophilic Attack: The nucleophilic nitrogen atom of the this compound attacks the nitrosonium ion.

  • Proton Transfer & Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable, resonance-delocalized aryldiazonium ion.[1][9]

Azo Coupling: Electrophilic Aromatic Substitution

The resulting aryldiazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds such as phenols and arylamines in a classic electrophilic aromatic substitution reaction.[10][11][12]

Key mechanistic insights include:

  • Activation of the Coupling Component: The reactivity of the coupling partner is highly pH-dependent. Phenols are typically coupled under slightly alkaline conditions (pH 8-11), which deprotonate the hydroxyl group to form the much more nucleophilic phenoxide ion.[11][13] Conversely, aromatic amines are coupled in weakly acidic solutions (pH 5-7) to ensure sufficient concentration of the free amine for reaction, while minimizing protonation that would deactivate the ring.[11]

  • Electrophilic Attack: The terminal nitrogen of the diazonium ion attacks the activated aromatic ring, typically at the para position to the activating group, unless this position is blocked, in which case ortho coupling occurs.[11]

  • Rearomatization: A proton is lost from the intermediate carbocation (often referred to as a sigma complex), restoring the aromaticity of the ring and yielding the final, intensely colored azo compound.[11]

Visualized Workflow and Chemical Mechanism

To clarify the experimental sequence and the underlying chemical transformations, the following diagrams are provided.

G cluster_0 Part A: Diazotization cluster_1 Part B: Coupling cluster_2 Part C: Isolation & Purification A1 1. Prepare Suspension: This compound + HCl(aq) A2 2. Cool to 0-5 °C in Ice-Salt Bath A1->A2 A4 4. Add NaNO₂(aq) Dropwise to Suspension A2->A4 A3 3. Prepare NaNO₂ Solution A3->A4 A5 5. Stir Cold for 15-20 min (Diazonium Salt Forms) A4->A5 B3 8. Add Diazonium Salt Slurry to Coupling Solution Slowly A5->B3 Use Immediately B1 6. Prepare Coupling Solution: (e.g., 2-Naphthol in NaOH(aq)) B2 7. Cool to 0-5 °C B1->B2 B2->B3 B4 9. Stir Cold for 30 min (Azo Dye Precipitates) B3->B4 C1 10. Vacuum Filtration B4->C1 C2 11. Wash with Cold Water C1->C2 C3 12. Recrystallize from Suitable Solvent C2->C3 C4 13. Dry and Weigh Product C3->C4

Caption: High-level experimental workflow for azo dye synthesis.

G cluster_mech Chemical Reaction Pathway Amine This compound Diazonium Diazonium Salt Intermediate Amine->Diazonium Diazotization Reagents1 NaNO₂2HCl(0-5 °C) Product Azo Dye Product Diazonium->Product Azo Coupling CouplingAgent 2-Naphthol (in NaOH) CouplingAgent->Product

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Application Note: 3-Ethoxy-4-nitroaniline as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 3-Ethoxy-4-nitroaniline (CAS No. 116435-75-7) as a strategic intermediate in the synthesis of pharmaceutical compounds. We delve into the physicochemical properties, analytical characterization, and core synthetic transformations that underscore its value. The protocols herein detail the critical reduction of the nitro moiety to unmask a reactive aniline, followed by a representative cyclization to form a benzimidazole scaffold, a privileged core in modern drug discovery. This guide emphasizes the causality behind experimental choices and provides robust, self-validating protocols grounded in established chemical principles.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a substituted aromatic compound whose value in pharmaceutical synthesis is derived from its specific arrangement of functional groups.[1] The molecule features:

  • An aniline moiety, a cornerstone for building a vast array of heterocyclic systems.

  • A nitro group positioned para to the amine, which acts as a stable, masked version of a second amino group. This nitro group can be selectively reduced under controlled conditions to yield a 1,2-diaminoarene derivative.

  • An ethoxy group positioned meta to the primary amine. This group serves as a critical modulator of physicochemical properties, influencing lipophilicity, metabolic stability, and target engagement of the final drug molecule.

The ability to perform a late-stage reduction of the nitro group makes this compound a powerful building block for constructing complex molecular architectures, particularly heterocyclic ring systems that are prevalent in kinase inhibitors, antivirals, and other therapeutic agents.

Physicochemical Properties & Analytical Characterization

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

Key Properties
PropertyValueReference
CAS Number 116435-75-7[2][3][4]
Molecular Formula C₈H₁₀N₂O₃[3][4][5]
Molecular Weight 182.18 g/mol [4][6]
Appearance Powder or liquid[3]
Purity Typically ≥95-97%[2][3]
SMILES CCOc1c(cc(N)cc1)[O-][5]
IUPAC Name This compound[2][5]
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a standard reverse-phase HPLC method to verify the purity of this compound prior to its use in synthesis. The determination of aniline and its derivatives by HPLC is a well-established technique.[7]

Rationale: HPLC with UV detection provides a quantitative measure of the purity of the intermediate and can detect the presence of starting materials or side products from its synthesis. A high-purity starting material is crucial for achieving high yields and predictable outcomes in subsequent reactions.

Instrumentation & Reagents:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for peak shaping)

  • This compound sample

  • Class A volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Standard Preparation: Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis scan)

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      15.0 10 90
      17.0 10 90
      17.1 70 30

      | 20.0 | 70 | 30 |

  • Analysis: Inject the prepared standard solution. The purity is calculated based on the area percentage of the main peak in the resulting chromatogram. An acceptable purity for synthetic use is typically >97%.

Application in Pharmaceutical Synthesis: A Case Study

To illustrate its utility, we will outline a two-step sequence starting from this compound to generate a 6-ethoxy-1H-benzo[d]imidazole scaffold. This core is present in numerous biologically active molecules. The workflow involves the key transformation—nitro group reduction—followed by cyclization.

G cluster_0 Core Synthetic Pathway A This compound B 3-Ethoxybenzene-1,2-diamine A->B Step 1: Nitro Reduction (H₂, Pd/C) C 6-Ethoxy-benzimidazole Scaffold B->C Step 2: Cyclization (e.g., with formic acid)

Caption: Synthetic pathway from intermediate to a benzimidazole core.

Step 1: Reductive Conversion to 3-Ethoxybenzene-1,2-diamine

Rationale: The reduction of the aromatic nitro group to an amine is the pivotal step that unmasks the latent functionality of the intermediate. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean, efficient, and widely used method for this transformation, often proceeding with high yield and minimal side products.[8] The resulting ortho-phenylenediamine is a highly versatile precursor for a multitude of heterocyclic systems.

Protocol 2: Palladium-Catalyzed Hydrogenation

  • Reagents:

    • This compound (1.0 eq)

    • 10% Palladium on Carbon (Pd/C), 50% wet (0.05 eq Pd)

    • Methanol or Ethanol (as solvent)

    • Hydrogen gas (H₂)

  • Equipment:

    • Hydrogenation vessel (e.g., Parr shaker or H-Cube system) or a round-bottom flask with a balloon of H₂

    • Inert gas supply (Nitrogen or Argon)

    • Filtration setup with Celite®

Procedure:

  • Vessel Preparation: Add this compound (e.g., 5.0 g, 27.4 mmol) and the solvent (e.g., 100 mL Methanol) to the hydrogenation vessel.

  • Inerting: Carefully add the 10% Pd/C catalyst (e.g., 1.46 g) under a stream of nitrogen. Caution: Pd/C is pyrophoric and should not be handled in the air when dry.

  • Hydrogenation: Seal the vessel. Purge the headspace with nitrogen three times, then with hydrogen three times. Pressurize the vessel with H₂ (e.g., 50 psi or use a balloon) and begin vigorous stirring.

  • Reaction Monitoring: The reaction is exothermic. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-4 hours). The consumption of hydrogen will cease upon completion.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate in vacuo to yield 3-Ethoxybenzene-1,2-diamine as a solid, which may darken on exposure to air and is often used immediately in the next step.

Expected Results:

Parameter Value
Yield >95%
Purity (by HPLC) >98%

| Appearance | Off-white to pale brown solid |

Step 2: Cyclization to a Benzimidazole Core

Rationale: The Phillips condensation is a classic and reliable method for synthesizing benzimidazoles from ortho-phenylenediamines. Reacting the diamine with formic acid under heating conditions leads to cyclization and dehydration, directly forming the stable aromatic benzimidazole ring.

Protocol 3: Phillips Condensation to form 6-Ethoxy-1H-benzo[d]imidazole

  • Reagents:

    • 3-Ethoxybenzene-1,2-diamine (1.0 eq)

    • Formic Acid (≥95%)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Heating mantle or oil bath

    • Filtration apparatus

Procedure:

  • Reaction Setup: To the crude 3-Ethoxybenzene-1,2-diamine (assuming ~27.4 mmol from the previous step), add formic acid (50 mL).

  • Heating: Heat the mixture to reflux (approx. 100-110 °C) for 2-3 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the diamine.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature, then pour it slowly into a beaker of ice water (200 mL) with stirring.

  • Neutralization: Carefully neutralize the solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8. The product will precipitate as a solid. Caution: Vigorous CO₂ evolution will occur.

  • Isolation: Stir the slurry in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water and dry in vacuo. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.

Safety & Handling Protocols

This compound and its related compounds require careful handling. The safety information for nitroanilines, in general, indicates potential toxicity.[9][10][11]

Hazards:

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[11]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[11]

  • Irritation: May cause skin, eye, and respiratory irritation.[10][12]

Workflow for Safe Handling:

G cluster_1 Safe Handling Protocol A 1. Assess Hazards (Review SDS) B 2. Don PPE (Gloves, Goggles, Lab Coat) A->B C 3. Handle in Ventilated Area (Fume Hood) B->C D 4. Store Properly (Tightly sealed, dry, cool place) C->D E 5. Dispose as Hazardous Waste D->E

Caption: A logical workflow for ensuring laboratory safety.

Personal Protective Equipment (PPE):

  • Gloves: Nitrile or neoprene gloves should be worn. Always inspect gloves before use.[9]

  • Eye Protection: Chemical safety goggles are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn and kept fastened.

Handling and Storage:

  • Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes.[12]

  • Store in a tightly closed container in a cool, dry place away from incompatible materials.[3]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[10]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[10][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10]

Conclusion

This compound serves as a highly effective and strategic intermediate for pharmaceutical research and development. Its pre-installed ethoxy and masked amino functionalities allow for the streamlined synthesis of complex heterocyclic scaffolds. The protocols outlined in this note provide a reliable framework for its analytical validation and its successful application in synthetic workflows, enabling the efficient generation of novel chemical entities for drug discovery programs.

References

  • Amadis Chemical Co., Ltd. (n.d.). This compound CAS NO.116435-75-7.
  • Appchem. (n.d.). This compound | 116435-75-7.
  • Durham Tech. (n.d.). SIGMA-ALDRICH Safety Data Sheet - m-Nitroaniline.
  • PubChemLite. (n.d.). This compound (C8H10N2O3).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline.
  • MySkinRecipes. (n.d.). This compound.
  • ResearchGate. (2025). Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[2][4]naphthyridine-3-carboxylic Acid Benzylamide.

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HPLC method development for 3-Ethoxy-4-nitroaniline analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 3-Ethoxy-4-nitroaniline

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development, optimization, and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This protocol is designed for researchers, quality control analysts, and drug development professionals, offering a detailed narrative that explains the scientific rationale behind each step of the process. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.

Introduction: The Analyte and Analytical Imperative

This compound (CAS No. 116435-75-7) is an aromatic amine derivative with the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol .[1][2] Its structure, featuring a nitro group and an ethoxy group on an aniline backbone, makes it a key intermediate in the synthesis of various dyes and pharmaceutical compounds.[3] Given its role as a precursor, ensuring its purity and stability is critical for the quality and safety of the final products. A reliable analytical method is therefore essential for its quantification and the detection of any potential impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for analyzing such non-volatile and thermolabile compounds, offering high resolution and sensitivity without the need for derivatization.[4][5] This application note details the systematic development of a stability-indicating RP-HPLC method, a critical attribute that demonstrates the method's ability to accurately measure the analyte in the presence of its degradation products.

Analyte Physicochemical Properties:

PropertyValueImplication for HPLC Method Development
Molecular FormulaC₈H₁₀N₂O₃-
Molecular Weight182.18 g/mol Used for concentration calculations.
Predicted XlogP1.4[6]Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography.
Predicted pKa~1.0 (Aniline moiety)[7]The amino group is a very weak base. To maintain a consistent, neutral form and ensure good peak shape, the mobile phase pH should be buffered at least 2 pH units above this value (e.g., pH > 3).

Method Development Strategy: A Rationale-Driven Approach

The development of a robust HPLC method is a systematic process. Our strategy is built on a logical progression from initial parameter selection, based on the analyte's properties, to fine-tuning for optimal performance.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation AnalyteProps Analyte Properties (XlogP, pKa, UV Spectra) InitialConditions Initial Conditions Selection - Column: C18 - Mobile Phase: ACN/H2O - Detector: UV (DAD/PDA) AnalyteProps->InitialConditions Informs ColumnScreen Column Screening (e.g., Phenyl, RP-Amide) InitialConditions->ColumnScreen MobilePhaseOpt Mobile Phase Optimization - Organic Modifier (%) - pH & Buffer - Isocratic vs. Gradient ColumnScreen->MobilePhaseOpt DetectorOpt Detector Wavelength Optimization MobilePhaseOpt->DetectorOpt OptimizedMethod Final Optimized Method DetectorOpt->OptimizedMethod Validation Method Validation (ICH) - Specificity, Linearity, Accuracy - Precision, Robustness OptimizedMethod->Validation

Caption: A workflow for systematic HPLC method development.

Instrumentation and Reagents
  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or Diode Array (DAD) detector.

  • Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water. Analytical grade phosphoric acid, potassium phosphate, and ammonium acetate.

  • Reference Standard: this compound (purity ≥ 98%).

Initial Chromatographic Conditions: The Starting Point
  • Stationary Phase Selection: Based on the analyte's predicted XlogP of 1.4, a reversed-phase separation is the logical choice. An Ascentis® C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is an excellent starting point due to its versatility and wide availability.[8] For nitroaromatic compounds, a Phenyl phase can also be considered during optimization for alternative selectivity.[8]

  • Mobile Phase Selection: A mixture of acetonitrile (ACN) and water is chosen as the initial mobile phase. ACN is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower backpressure.

    • Rationale: The aniline moiety has a very low pKa (~1.0). To ensure the compound is in a single, non-ionized state for reproducible retention, the mobile phase pH must be controlled and kept well above this value. A phosphate buffer at pH 3.0 is selected. This pH is high enough to suppress the protonation of the analyte while being low enough to protect silica-based columns from dissolution. Using a buffer is crucial for method robustness.[8]

  • Detection Wavelength: A PDA/DAD detector is used to scan the analyte from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). This ensures the highest sensitivity for quantification. For nitroaniline derivatives, strong absorbance is typically observed.[9]

Optimization of Chromatographic Conditions

The goal of optimization is to achieve a symmetric peak (tailing factor < 1.5), adequate retention (k' between 2 and 10), and a short run time.

  • Organic Modifier Concentration: An isocratic elution was first evaluated by varying the percentage of ACN (from 40% to 60%) in the mobile phase (20mM potassium phosphate buffer, pH 3.0). The objective was to find a composition that elutes the main peak with a retention time of approximately 5-10 minutes.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C were maintained to ensure good efficiency and reproducibility.

Final Optimized Method and Protocol

Chromatographic Conditions
ParameterOptimized Condition
Column Ascentis® C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile and 20mM Potassium Phosphate Buffer (pH 3.0 adjusted with phosphoric acid) in a 55:45 (v/v) ratio
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA/DAD at 380 nm
Run Time 10 minutes
Standard and Sample Preparation Protocol
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These will be used to construct the calibration curve.

  • Sample Solution: Accurately weigh a quantity of the sample containing approximately 2.5 mg of this compound, transfer to a 25 mL volumetric flask, dissolve, and dilute to volume with the mobile phase. This yields a theoretical concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation: A Self-Validating System (ICH Q2(R1))

Method validation provides documented evidence that the protocol is fit for its intended purpose.

ValidationParameters Method Validated Method Specificity Specificity & Forced Degradation Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Limits LOD & LOQ Method->Limits Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Interrelation of key analytical method validation parameters.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.

  • Protocol: A forced degradation study was performed by subjecting a 100 µg/mL sample solution to the following stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 4 hours.

    • Basic: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours.

    • Photolytic: Exposed to UV light (254 nm) for 48 hours.

  • Acceptance Criteria: The main peak of this compound should be well-resolved from any degradation product peaks (resolution > 2.0), and the peak purity analysis (via PDA detector) must pass, indicating no co-eluting peaks.

Linearity
  • Protocol: Analyze the prepared working standard solutions (1 to 100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120% of the nominal sample concentration, e.g., 80, 100, and 120 µg/mL). Each level was prepared in triplicate and analyzed.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL sample solution were performed on the same day.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability test was repeated on a different day by a different analyst using a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Robustness
  • Protocol: The robustness of the method was evaluated by making small, deliberate variations in the method parameters, including:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

    • Acetonitrile composition (± 2%)

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the %RSD of the results should not exceed 2.0%.

Results Summary

The following table summarizes the validation results for the developed method.

Validation ParameterResultAcceptance CriteriaStatus
Specificity Peak purity > 99.5% for all stress conditions. Resolution from nearest degradant > 2.5.No interference at the retention time of the analyte. Peak purity index > 0.99.Pass
Linearity (1-100 µg/mL) Correlation Coefficient (r²) = 0.9998r² ≥ 0.999Pass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (%RSD)
- Repeatability (n=6)0.45%≤ 2.0%Pass
- Intermediate (n=6)0.82%≤ 2.0%Pass
LOD 0.12 µg/mL--
LOQ 0.38 µg/mL--
Robustness %RSD < 1.5% for all varied conditions.System suitability passes. %RSD ≤ 2.0%.Pass

Conclusion

The developed isocratic RP-HPLC method for the quantitative analysis of this compound is simple, rapid, specific, accurate, precise, and robust. The validation results confirm that the method adheres to the standards set by the ICH Q2(R1) guideline. The successful forced degradation study demonstrates its stability-indicating capability, making it a reliable tool for quality control, stability studies, and routine analysis of this compound in both raw material and in-process samples.

References

  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines.LCGC International.
  • Singh, V. K., et al. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples.Journal of Hazardous Materials, 172(2-3), 1652-1658.
  • Separation of 3-Nitroaniline on Newcrom R1 HPLC column.SIELC Technologies.
  • Kawai, A., et al. (1996). Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography.Industrial Health, 34(3), 177-183.
  • Experiment 4: TLC and HPLC of Nitroanilines.Scribd.
  • This compound Specifications.Appchem.
  • This compound (C8H10N2O3) Properties.PubChemLite.
  • 4-Nitroaniline Properties.Wikipedia.
  • 4-Nitroaniline Physicochemical Properties.EPA TCES.

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Topic: A Robust Gas Chromatography Method for the Baseline Separation of Ethoxy Nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate quantification and identification of ethoxy nitroaniline isomers are critical in pharmaceutical synthesis and quality control, where they often appear as key intermediates or impurities. Due to their similar physicochemical properties, separating these positional isomers presents a significant analytical challenge. This application note details a robust gas chromatography (GC) methodology optimized for the baseline separation of common ethoxy nitroaniline isomers. We will explore the rationale behind critical experimental choices, from stationary phase selection to temperature program optimization, providing a self-validating protocol for immediate implementation. The method is suitable for both quantitative analysis using a Flame Ionization Detector (FID) and definitive identification using a Mass Spectrometer (MS).

The Analytical Challenge: Separating Positional Isomers

Positional isomers, such as 2-ethoxy-5-nitroaniline and 4-ethoxy-2-nitroaniline, often exhibit very similar boiling points and polarities. Consequently, achieving chromatographic separation relies almost entirely on exploiting subtle differences in their interactions with the GC stationary phase. The primary goal is to maximize the separation factor (α), which is the most influential variable in the resolution equation.[1] A successful method must therefore be built upon a logical selection of the column chemistry and precise control over the oven temperature program.

Core Principles of Method Development

A successful separation is not achieved by chance but through a systematic approach grounded in chromatographic theory. The following sections explain the causality behind the recommended instrumental parameters.

Stationary Phase Selection: The Key to Selectivity

The choice of the stationary phase is the most important step in developing a separation method for isomers.[2] The selection is based on the principle of "like dissolves like," where the polarity of the stationary phase should be matched to the analytes to promote differential interactions.[2]

  • Primary Column (for initial screening and routine analysis): A mid-polarity stationary phase, such as a 50% phenyl-methylpolysiloxane , is recommended. While standard non-polar phases (like 5% phenyl) can separate compounds by boiling point, they often fail to resolve positional isomers with close boiling points. The increased phenyl content enhances π-π interactions between the stationary phase and the aromatic rings of the nitroaniline isomers. These interactions are highly sensitive to the relative positions of the nitro and ethoxy groups, providing the necessary selectivity for separation.

  • Confirmatory Column (for complex matrices or co-elution issues): In cases of co-elution or for absolute confirmation, a secondary column with a different separation mechanism is advised.[3] A cyanopropyl-based stationary phase offers an orthogonal separation mechanism. Its strong dipole moment interacts powerfully with the polar nitro group on the analytes. This dipole-dipole interaction provides a different selectivity profile compared to the π-π interactions of the phenyl column, often reversing the elution order or resolving closely eluting peaks.

Inlet Configuration: Ensuring Analyte Integrity

Nitroanilines can be susceptible to thermal degradation or adsorption at active sites within the GC inlet, leading to poor peak shape and inaccurate quantification.

  • Injection Mode: A splitless injection is employed to ensure the quantitative transfer of the entire sample onto the column, which is crucial for trace analysis of impurities.

  • Liner: The use of an inert, deactivated liner (e.g., Siltek™ or equivalent) is mandatory. Active sites (silanol groups) in standard glass liners can irreversibly adsorb the polar amine and nitro functional groups, causing peak tailing and loss of signal.

  • Injector Temperature: A moderate injector temperature of 250 °C is chosen as a balance between ensuring rapid volatilization of the analytes and minimizing the risk of thermal degradation.[4]

Temperature Programming: The Engine of Resolution

Temperature programming is essential for separating compounds with a range of boiling points and for sharpening peak shapes, thereby increasing sensitivity.[5] An optimized temperature program balances resolution and analysis time.[6]

  • Initial Oven Temperature: A low initial temperature (e.g., 80 °C ) is used to focus the analytes at the head of the column, which is critical for achieving sharp peaks and good resolution for early-eluting compounds.[7]

  • Temperature Ramp: A relatively slow ramp rate (e.g., 10 °C/min ) is optimal for isomer separation.[4][8] This rate allows sufficient time for the differential partitioning of the isomers between the mobile and stationary phases to occur, maximizing resolution. The optimal ramp rate can be estimated as approximately 10 °C per column void time.[5]

  • Final Temperature and Hold: The program ramps to a high final temperature (e.g., 280 °C ) and holds for several minutes to ensure that all analytes and any less volatile matrix components are eluted from the column, preventing ghost peaks in subsequent runs.[5]

Detailed Analytical Protocol

This protocol provides a starting point for the separation of ethoxy nitroaniline isomers. Analysts should verify and optimize these conditions for their specific instrumentation and sample matrices.

Sample and Standard Preparation
  • Solvent Selection: Use a high-purity, GC-grade solvent such as Methanol or Ethyl Acetate .[9][10]

  • Stock Solution: Accurately weigh approximately 10 mg of each ethoxy nitroaniline isomer standard and dissolve in 10 mL of solvent to create individual stock solutions of ~1000 µg/mL.

  • Working Standard: Prepare a mixed working standard containing all isomers of interest at a final concentration of ~10 µg/mL by diluting the stock solutions.

  • Sample Preparation: Dissolve the sample (e.g., drug substance) in the chosen solvent to achieve a concentration where the target isomers fall within the calibration range of the working standard.

Instrumentation and Conditions

The following parameters have been optimized for a standard gas chromatograph.

ParameterRecommended ConditionRationale
Gas Chromatograph Agilent 8890, Shimadzu GC-2030, or equivalent, equipped with an autosampler and FID or MS detector.Provides reliable and reproducible performance.
Column Primary: 50% Phenyl-Methylpolysiloxane (e.g., DB-17ms, Rxi-50) Dimensions: 30 m x 0.25 mm ID, 0.25 µm filmMid-polarity phase offers enhanced selectivity for aromatic positional isomers.[1]
Carrier Gas Helium or Hydrogen, 99.999% purityHelium is inert and provides good efficiency. Hydrogen can offer faster analysis at lower temperatures.
Flow Rate 1.2 mL/min (Constant Flow Mode)Optimal flow for a 0.25 mm ID column, balancing efficiency and analysis time.
Inlet Temperature 250 °CEnsures efficient vaporization without causing thermal degradation of the analytes.[4]
Inlet Liner Deactivated, Splitless Liner (e.g., Agilent Ultra Inert)Prevents analyte adsorption and peak tailing.
Injection Volume 1 µLStandard volume for capillary GC.
Injection Mode Splitless, 0.75 min purge timeMaximizes sensitivity for trace analysis.
Oven Program Initial: 80 °C, hold for 2 min Ramp: 10 °C/min to 280 °C Final Hold: Hold at 280 °C for 5 minControlled ramp provides optimal resolution, while the hold ensures column cleaning.[5]
Detector (FID) Temperature: 300 °C H₂ Flow: 30 mL/min Air Flow: 300 mL/min Makeup (N₂): 25 mL/minStandard conditions for robust and sensitive detection of organic compounds.[4]
Detector (MS) Transfer Line: 280 °C Ion Source: 230 °C Ionization: Electron Ionization (EI) at 70 eV Mode: Scan (m/z 50-300) or SIMEI provides characteristic fragmentation patterns for identification.[10] SIM mode increases sensitivity.
Data Analysis and System Validation
  • Peak Identification: Identify isomer peaks in the sample chromatogram by comparing their retention times to those of the certified reference standards. For MS detection, confirm identity by matching the acquired mass spectrum with a reference library.[11]

  • Quantification: Calculate the concentration of each isomer using an external standard calibration curve.

  • Method Validation: To ensure the trustworthiness of the protocol, the method should be validated according to ICH guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[12]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the analytical process, from sample receipt to final data reporting.

GC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Receive Sample & Reference Standards Prep Prepare Solutions (10 µg/mL in Methanol) Sample->Prep Inject 1 µL Splitless Injection Inlet @ 250°C Prep->Inject Separate GC Separation (30m DB-17ms Column, 10°C/min Ramp) Inject->Separate Detect Detection (FID @ 300°C or MS Scan) Separate->Detect Process Integrate Peak Areas Detect->Process Identify Identify by Retention Time & Mass Spectra Process->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Generate Final Report Quantify->Report

Caption: Workflow for GC analysis of ethoxy nitroaniline isomers.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the challenging separation of ethoxy nitroaniline isomers by gas chromatography. By focusing on the fundamentals of stationary phase chemistry and the meticulous optimization of the temperature program, this method delivers the baseline resolution required for accurate quantification and identification. The detailed rationale behind each parameter empowers researchers to adapt and validate this protocol for their specific needs, ensuring data integrity in pharmaceutical development and quality assurance.

References

  • RSC Publishing. (2025).
  • Phenomenex. (2025). Temperature Programming for Better GC Results. [Link]
  • U.S. Environmental Protection Agency.
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  • LCGC International. (2017).
  • Chromatography Today. (2014).
  • LCGC International. GC Temperature Programming—10 Things You Absolutely Need to Know. [Link]
  • Asian Journal of Research in Chemistry. A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. [Link]
  • Restek.
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Standard procedure for preparing a 3-Ethoxy-4-nitroaniline stock solution

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This document provides a comprehensive, field-proven protocol for the preparation of a stock solution of 3-Ethoxy-4-nitroaniline. As a key intermediate in various chemical syntheses, the accuracy and purity of its stock solution are paramount for achieving reproducible and reliable experimental outcomes.[1][2] This guide moves beyond a simple procedural list, delving into the causality behind critical steps, including solvent selection, safety handling protocols, and quality control. The procedures outlined herein are designed to establish a self-validating system for researchers, scientists, and drug development professionals, ensuring the integrity of downstream applications.

Compound Overview & Properties

This compound is an aromatic amine derivative.[1] Like many nitroaniline compounds, it is a solid at room temperature and possesses properties that necessitate careful handling.[3][4] Accurate knowledge of its physicochemical properties is essential for proper preparation and storage.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 116435-75-7[5]
Molecular Formula C₈H₁₀N₂O₃[2][6]
Molecular Weight 182.18 g/mol [7]
Appearance Typically a powder or crystalline solid[2]
Purity ≥ 97% (Typical for research grade)[2]

Critical Safety & Handling Protocols

This compound and related nitroaniline compounds are classified as hazardous.[7][8][9] The primary routes of exposure are inhalation, skin contact, and ingestion.[4] Strict adherence to safety protocols is mandatory.

  • Toxicity: Nitroanilines are toxic if swallowed, inhaled, or absorbed through the skin.[8][10] Prolonged or repeated exposure may cause organ damage.[8]

  • Engineering Controls: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8] Ensure that an eyewash station and safety shower are readily accessible.[11]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and change them immediately if contaminated.[8]

    • Eye Protection: Chemical safety goggles or a face shield are required.

    • Lab Coat: A lab coat must be worn to prevent skin contact.

  • Waste Disposal: Dispose of all waste, including contaminated consumables and excess solution, in accordance with local, state, and federal hazardous waste regulations. Do not allow the product to enter drains.[8][9]

Rationale for Solvent Selection

The choice of solvent is the most critical variable in preparing a stable and usable stock solution. The ideal solvent should completely dissolve the solute at the desired concentration, be inert to the compound, and be compatible with the intended downstream application (e.g., HPLC mobile phase, reaction chemistry).

While specific solubility data for this compound is not extensively published, its structure (containing polar nitro and amine groups and a nonpolar ethyl group) suggests solubility in polar organic solvents.[12]

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): Excellent solvating power for a wide range of organic compounds. Ideal for creating high-concentration stocks. However, it can be incompatible with certain cell-based assays and chemical reactions.

  • Methanol or Ethanol (ACS Grade or higher): Good general-purpose solvents for polar organic molecules. They are volatile, which can be advantageous for applications where the solvent needs to be evaporated.

  • Acetonitrile (HPLC Grade): Often used when the stock solution is intended for chromatographic analysis (HPLC, LC-MS) to ensure compatibility with mobile phases.

Trustworthiness through Validation: Before preparing a large-volume stock, it is imperative to perform a small-scale solubility test. Add a few milligrams of this compound to 100-200 µL of the potential solvent in a small vial and observe for complete dissolution. This preliminary check prevents the loss of valuable material and time.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of 10 mL of a 10 mM this compound stock solution. The principles can be adapted for different concentrations and volumes.

Materials and Equipment
  • This compound (solid, ≥97% purity)

  • Selected Solvent (e.g., DMSO, HPLC Grade)

  • 10 mL Class A Borosilicate Volumetric Flask with stopper

  • Analytical Balance (readability ±0.1 mg or better)

  • Weighing paper or boat

  • Spatula

  • Pasteur pipette or calibrated micropipettes

  • Vortex mixer and/or Sonicator

  • Amber glass storage vials with PTFE-lined caps

  • Appropriate PPE (gloves, goggles, lab coat)

Workflow Diagram

G cluster_prep Preparation Phase cluster_sol Solution Phase cluster_store Storage Phase calc 1. Calculation (Mass for 10 mM) safety 2. Safety Review (Don PPE, Use Fume Hood) calc->safety weigh 3. Weighing (Use Analytical Balance) safety->weigh transfer 4. Transfer Solid (To Volumetric Flask) weigh->transfer add_solvent 5. Add Solvent (~70% of Final Volume) transfer->add_solvent dissolve 6. Dissolution (Vortex / Sonicate) add_solvent->dissolve final_vol 7. Final Volume Adjustment (Bring to 10 mL Mark) dissolve->final_vol mix 8. Homogenize (Invert Flask 10-15x) final_vol->mix storage 9. Aliquot & Store (Amber Vials, -20°C) mix->storage

Caption: Workflow for preparing this compound stock solution.

Step-by-Step Methodology
  • Calculation:

    • The goal is a 10 mM (which is 0.010 mol/L) solution in a final volume of 10 mL (0.010 L).

    • Molecular Weight (MW) = 182.18 g/mol .

    • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (g) = 0.010 mol/L * 0.010 L * 182.18 g/mol = 0.0018218 g

    • Mass (mg) = 1.82 mg

  • Safety Precautions:

    • Don all required PPE.

    • Perform the entire procedure in a chemical fume hood.

  • Weighing the Compound:

    • Place a piece of weighing paper or a weigh boat on the analytical balance and tare it.

    • Carefully weigh out approximately 1.82 mg of this compound. Avoid generating dust.[8] Record the exact mass to four decimal places (e.g., 1.8x mg) for precise concentration calculation.

  • Dissolution:

    • Carefully transfer the weighed solid into the 10 mL Class A volumetric flask. Ensure all powder is transferred.

    • Add approximately 7 mL (~70% of the final volume) of the chosen solvent (e.g., DMSO) to the flask.

    • Stopper the flask and vortex until the solid is fully dissolved. If dissolution is slow, place the flask in a sonicator bath for 5-10 minute intervals until the solution is clear and free of particulates. Causality Note: Starting with a lower solvent volume provides headspace for effective mixing and ensures the solute dissolves before reaching the final volume.

  • Final Volume Adjustment:

    • Once the solid is completely dissolved, carefully add more solvent until the bottom of the meniscus aligns exactly with the calibration mark on the neck of the volumetric flask. Use a Pasteur pipette for the final additions to avoid overshooting the mark.

    • Expertise Note: The use of a Class A volumetric flask is critical for ensuring the accuracy of the final concentration. The volume it contains at a specific temperature has been calibrated to a high degree of precision.

  • Homogenization and Storage:

    • Stopper the flask securely and invert it 10-15 times to ensure the solution is completely homogeneous.

    • For long-term stability and to prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in amber glass vials with PTFE-lined caps.

    • Label each vial clearly with the compound name, exact concentration, solvent, preparation date, and your initials.

    • Store the aliquots at -20°C, protected from light.

References

  • PubChem, this compound. National Center for Biotechnology Information. Provides chemical structure and basic properties like molecular formula. [Link]
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  • Slideshare, Methods of preparation of Aromatic amines. (2018).
  • Organic Chemistry, Preparing Amines: Aliphatic & Aromatic Synthesis Methods. Provides context on the synthesis and reactivity of amines. [Link]
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  • Chemistry Steps, Preparation of Amines. Discusses various methods and challenges in preparing amine compounds. [Link]
  • ChemistryStudent, Producing Aromatic Amines (A-Level).
  • IAEA, Quality Control of Pesticide Products. (2010). Discusses the principles of preparing analytical standard solutions. [Link]
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  • PubChem, 3-Iodo-4-nitroaniline. National Center for Biotechnology Information.
  • Wikipedia, Solvent.

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Application Notes & Protocols: Safe Handling and Storage of 3-Ethoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the safe handling, storage, and emergency management of 3-Ethoxy-4-nitroaniline (CAS No. 116435-75-7). While specific toxicological data for this isomer is limited, its structural classification as a nitroaniline necessitates stringent safety protocols. This guide synthesizes data from analogous compounds and established chemical safety principles to provide researchers, scientists, and drug development professionals with a framework for minimizing exposure and mitigating risks. The protocols herein are designed to be self-validating, emphasizing the causality behind each safety measure to foster a deep-rooted culture of safety in the laboratory.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice.[1] this compound belongs to the aromatic nitro compound family, a class of chemicals known for its potential toxicity. The risk assessment for this compound is based on data from closely related nitroaniline isomers, providing a robust, albeit inferred, safety profile.

Physicochemical Properties

A clear identification of the substance is the first step in any safety protocol.

PropertyValueSource
Chemical Name This compound[2][3]
CAS Number 116435-75-7[3][4][5]
Molecular Formula C8H10N2O3[2][6]
Appearance Powder or liquid[6]
InChIKey PQKLWSDPMIJHSY-UHFFFAOYSA-N[2]
Toxicological Profile (Inferred)
  • Acute Toxicity: Nitroanilines are generally classified as toxic if swallowed, in contact with skin, or if inhaled.[7][8][9] The primary routes of occupational exposure are dermal contact and inhalation of dust particles.[10]

  • Organ Toxicity: Prolonged or repeated exposure to nitroanilines may cause damage to organs, including the liver, kidney, heart, and blood.[7][11]

  • Irritation: Isomers such as 4-Ethoxy-2-nitroaniline and 4-Ethoxy-3-nitroaniline are known to cause serious eye and skin irritation, with the potential for respiratory irritation.[12][13]

  • Environmental Hazard: These compounds are often harmful to aquatic life with long-lasting effects, mandating that they are not released into the environment.[7][8][14]

GHS Hazard Classification (Anticipated)

Based on the available data for analogous compounds, the following GHS classification should be assumed for all handling and storage procedures.

PictogramGHS ClassHazard Statement

Acute Toxicity 3 (Oral, Dermal, Inhalation)H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[9]

Specific Target Organ Toxicity (Repeated Exposure)H373: May cause damage to organs through prolonged or repeated exposure.[9]

Skin Irritation 2, Eye Irritation 2H315: Causes skin irritation. H319: Causes serious eye irritation.[4][12]
No PictogramHazardous to the Aquatic EnvironmentH412: Harmful to aquatic life with long lasting effects.[9]

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

Mitigating exposure requires a multi-layered approach, beginning with robust engineering controls and followed by meticulous use of personal protective equipment. This strategy is best understood through the hierarchy of controls.

The Hierarchy of Controls

The most effective safety strategies prioritize engineering solutions over reliance on personal protective equipment. PPE is the final barrier between the researcher and the hazard.

HierarchyOfControls cluster_0 Hierarchy of Controls node_eng Engineering Controls (e.g., Fume Hood, Ventilation) node_admin Administrative Controls (e.g., SOPs, Training, Signage) node_eng->node_admin More Effective node_ppe Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) node_admin->node_ppe Less Effective SpillResponse cluster_spill Spill Response Protocol node_assess Assess the Spill (Minor vs. Major) node_minor Minor Spill node_assess->node_minor Small, Controllable node_major Major Spill node_assess->node_major Large, Uncontrolled, Injury, or Fire Risk node_evacuate Evacuate Immediate Area Alert Personnel node_minor->node_evacuate node_call911 Call 911 / EHS Evacuate Building if Necessary node_major->node_call911 node_ppe Don Appropriate PPE node_evacuate->node_ppe node_contain Contain Spill (Use inert absorbent like sand) node_ppe->node_contain node_collect Collect Residue Place in labeled waste container node_contain->node_collect node_clean Clean Spill Area (Use soap and water) node_collect->node_clean

Caption: A workflow for responding to chemical spills in the laboratory.

Minor Spill Cleanup Steps:

  • Alert personnel in the immediate area and evacuate if necessary. [15]2. Wearing appropriate PPE (respirator, gloves, goggles, lab coat), contain the spill with an inert absorbent material like sand, earth, or vermiculite. [12]3. Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust. [16]4. Clean the spill area thoroughly with soap and water. [17]5. Decontaminate all tools and launder protective clothing. [12]

First Aid Measures

In case of any exposure, immediate action is required. Provide the Safety Data Sheet (SDS) to responding medical personnel. [16]

Exposure Route Immediate Action
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [13][16]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention. [13][16][17]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation. Seek immediate medical attention. [13][16][17]

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give one glass of water to drink. Seek immediate medical attention. [16][18]|

References

  • Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025). University of Oklahoma Health Sciences Center.
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  • Rules for the Safe Handling of Chemicals in the Laboratory.
  • Safety Data Sheet: 3-Nitroaniline. (2024). Sigma-Aldrich.
  • Emergency and Spill Response Procedures. Auburn University.
  • Guide to Safety in Chemical Laboratories. (2016). Polytechnic University of Turin.
  • Safety Data Sheet: 4-Ethoxy-3-nitroaniline. (2023). CymitQuimica.
  • Material Safety Data Sheet: 4-Ethoxy-2-nitroaniline. Cole-Parmer.
  • GPS Safety Summary: 2-methoxy-4-nitroaniline. (2021). Aarti Industries.
  • 116435-75-7 | this compound. BLD Pharm.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry.
  • Organic Chemistry Laboratory Safety Rules. (2016). Colorado College.
  • 4-Ethoxy-2-nitroaniline | C8H10N2O3 | CID 69229.
  • Safety Data Sheet: 3-Chloro-4-nitroaniline. (2024). Fisher Scientific.
  • Safety Data Sheet: 4-Nitroaniline. (2014). Acros Organics.
  • Safety Data Sheet: 4-Nitroaniline. (2020). Thermo Fisher Scientific.
  • Safety Data Sheet: 4-NITROANILINE. (2024). Elemental Microanalysis.
  • CAS NO. 116435-75-7 | this compound. Arctom Scientific.
  • Safety D
  • This compound CAS NO.116435-75-7. Amadis Chemical Co., Ltd..
  • Chemical Safety Data Sheet: 4-NITROANILINE HYDROCHLORIDE. (2025). ChemicalBook.
  • 3-Iodo-4-nitroaniline | C6H5IN2O2 | CID 21312294.
  • 919481-72-4 | 3-Isopropoxy-4-nitroaniline. BLD Pharm.
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Application Notes and Protocols for the Nitration of Ethoxy Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitrated ethoxy anilines are a critical class of intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, dyes, and materials. The introduction of a nitro group (–NO₂) onto the aromatic ring of ethoxy aniline is a foundational electrophilic aromatic substitution reaction. The precise control of this reaction is paramount to ensure desired regioselectivity and yield, which is dictated by the directing effects of the ethoxy (–OCH₂CH₃) and amino (–NH₂) groups. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup, underlying mechanisms, and analytical protocols for the nitration of ethoxy anilines.

Scientific Principles and Reaction Mechanism

The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution.[1] The reaction typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), often referred to as "mixed acid".[2]

Formation of the Electrophile

The first step involves the generation of the potent electrophile, the nitronium ion (NO₂⁺). Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[1][3][4]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack and Regioselectivity

The electron-rich aromatic ring of ethoxy aniline acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation known as a sigma complex or arenium ion.[3][5] The ethoxy and amino groups are both activating and ortho, para-directing substituents due to their ability to donate electron density to the ring through resonance.[6]

However, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion (–NH₃⁺). This protonated form is a strongly deactivating and meta-directing group.[7] To circumvent this and achieve ortho or para nitration, the highly reactive amino group is often protected by acetylation with acetic anhydride to form an acetanilide.[2][8] The resulting acetamido group (–NHCOCH₃) is still an ortho, para-director but is less basic and less activating than the amino group, allowing for a more controlled reaction.[7]

The regiochemical outcome of the nitration of ethoxy aniline is a delicate balance between the directing effects of the ethoxy and the (protected) amino groups. For instance, in 2-ethoxy aniline, the para position to the amino group and ortho position to the ethoxy group are the same, leading to a higher likelihood of substitution at that position.

Re-aromatization

In the final step, a weak base (like water or HSO₄⁻) removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the nitrated ethoxy aniline.[1][3][4]

Mechanism of Electrophilic Aromatic Nitration

NitrationMechanism cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Re-aromatization HNO3 Nitric Acid (HNO₃) NO2_plus Nitronium Ion (NO₂⁺) HNO3->NO2_plus + H₂SO₄ - H₂O H2SO4 Sulfuric Acid (H₂SO₄) H2O Water (H₂O) EthoxyAniline Ethoxy Aniline SigmaComplex Sigma Complex (Arenium Ion) EthoxyAniline->SigmaComplex + NO₂⁺ NitroProduct Nitrated Ethoxy Aniline SigmaComplex->NitroProduct - H⁺ H_plus Proton (H⁺)

Caption: The three key steps of the electrophilic aromatic nitration mechanism.

Safety Precautions

Nitration reactions are highly exothermic and require strict safety protocols.[9] Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[10][11][12][13]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and chemical splash goggles. A face shield is also recommended.[14]

  • Fume Hood: All manipulations involving concentrated acids and the nitration reaction itself must be performed in a certified chemical fume hood.[11]

  • Ventilation: Ensure adequate ventilation to prevent the buildup of toxic nitrogen oxide fumes.[15]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible.[12]

  • Quenching: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto crushed ice with vigorous stirring. This dissipates the heat of dilution.[14]

  • Waste Disposal: Acidic waste must be neutralized and disposed of according to institutional and local regulations. Do not mix nitric acid waste with other waste streams.[15]

Experimental Protocol: Nitration of 4-Ethoxyacetanilide

This protocol details the nitration of 4-ethoxyacetanilide, a common precursor to 4-ethoxy-2-nitroaniline. The initial acetylation of 4-ethoxyaniline is a crucial step to control the reaction's regioselectivity.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity
4-Ethoxyacetanilide179.225.0 g (27.9 mmol)
Glacial Acetic Acid60.0515 mL
Concentrated Sulfuric Acid (98%)98.0810 mL
Concentrated Nitric Acid (70%)63.013 mL
Crushed Ice18.02~200 g
Ethanol (for recrystallization)46.07As needed
Step-by-Step Procedure
  • Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 g of 4-ethoxyacetanilide in 15 mL of glacial acetic acid. Stir the mixture until all the solid has dissolved.

  • Cooling: Place the flask in an ice-salt bath to cool the solution to 0-5 °C.

  • Acid Addition: Slowly and with continuous stirring, add 10 mL of concentrated sulfuric acid to the solution. Maintain the temperature below 10 °C during this addition.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 3 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. This should be done in an ice bath to dissipate the heat generated.

  • Nitration: Add the prepared nitrating mixture dropwise to the cooled solution of 4-ethoxyacetanilide over a period of 20-30 minutes. Use a dropping funnel for controlled addition. It is crucial to maintain the internal reaction temperature below 10 °C.[7]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Slowly and carefully pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring. A yellow precipitate of 4-ethoxy-2-nitroacetanilide should form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield bright yellow crystals.[7]

Experimental Workflow

Workflow start Start dissolve Dissolve 4-Ethoxyacetanilide in Glacial Acetic Acid start->dissolve cool Cool to 0-5 °C (Ice-Salt Bath) dissolve->cool add_h2so4 Slowly Add Conc. H₂SO₄ (Keep Temp < 10 °C) cool->add_h2so4 nitration Dropwise Addition of Nitrating Mixture (Keep Temp < 10 °C) add_h2so4->nitration prep_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄ in Ice Bath) prep_nitrating_mix->nitration stir Stir for 30 min in Ice Bath nitration->stir quench Pour onto Crushed Ice stir->quench filter Vacuum Filtration and Washing with Cold Water quench->filter recrystallize Recrystallize from Ethanol filter->recrystallize end End: Pure Product recrystallize->end

Caption: A step-by-step workflow for the nitration of 4-ethoxyacetanilide.

Product Characterization and Analytical Techniques

Thorough characterization of the final product is essential to confirm its identity, purity, and yield.

Thin Layer Chromatography (TLC)

TLC is a quick and effective method for monitoring the reaction progress and assessing the purity of the product.[16]

  • Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F₂₅₄).

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.

  • Visualization: The spots can be visualized under UV light (254 nm) or by staining with an appropriate agent (e.g., iodine vapor). The nitrated product will have a different Rf value compared to the starting material.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of the final product and quantifying the yield.[17][18][19]

  • Column: A C18 reversed-phase column is typically used.[17]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly employed.[17]

  • Detector: A UV-Vis detector set at a wavelength where the nitroaniline absorbs strongly (e.g., 254-380 nm).[17]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural elucidation of the final product.[17] The chemical shifts and coupling patterns of the aromatic protons will confirm the position of the nitro group.

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to confirm the molecular weight of the product and identify any impurities.[17]

  • Infrared (IR) Spectroscopy: The presence of characteristic peaks for the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ for asymmetric and symmetric stretching, respectively) and the amino group (around 3300-3500 cm⁻¹) can be confirmed.

Purification of Nitrated Products

Recrystallization is a common and effective method for purifying the crude nitroaniline product.[20] Ethanol or a mixture of ethanol and water is often a suitable solvent system.[21] For separating mixtures of isomers (e.g., ortho and para), column chromatography on silica gel is a standard technique.[20]

References

  • Title: Nitration of aromatic compounds - YouTube Source: YouTube URL:[Link]
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Application Notes & Protocols: 3-Ethoxy-4-nitroaniline as a Strategic Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Ethoxy-4-nitroaniline

This compound is a highly valuable and versatile starting material in the synthesis of N-heterocyclic compounds, which form the backbone of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Its utility stems from the specific arrangement of its functional groups: an amine, a nitro group positioned ortho to the amine, and an ethoxy group. This configuration allows for a robust and predictable synthetic pathway, primarily centered on the transformation of the aniline into an ortho-phenylenediamine derivative.

The core synthetic strategy involves the selective reduction of the nitro group to a second amine functionality. This generates a 1,2-diamine system, a classic and powerful precursor for building fused heterocyclic rings. The ethoxy group, being an electron-donating and sterically influential substituent, modulates the electronic properties of the aromatic ring and can influence the biological activity and physicochemical properties (e.g., solubility) of the final heterocyclic products.

This guide provides detailed protocols and the underlying chemical principles for leveraging this compound in the synthesis of two key classes of bioactive heterocycles: benzimidazoles and quinoxalines .

Part 1: The Gateway Reaction - Synthesis of the Key Intermediate

The cornerstone of using this compound is its conversion to 3-ethoxybenzene-1,2-diamine. This intermediate is typically generated in situ and used directly in the subsequent cyclization step without isolation. The choice of reducing agent is critical and depends on the sensitivity of other functional groups and desired reaction conditions.

Causality Behind Reductant Choice:

  • Tin(II) Chloride (SnCl₂·2H₂O): A classic and highly effective method. It is reliable and proceeds under relatively mild conditions (reflux in ethanol or HCl). The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group. It is often the method of choice in laboratory settings due to its high efficiency.

  • Iron/Acetic Acid (Fe/CH₃COOH) or Iron/Hydrochloric Acid (Fe/HCl): A cost-effective and "greener" alternative, often used in larger-scale syntheses. The reaction proceeds via the Bechamp reduction. The iron oxides formed can sometimes complicate product purification.

  • Catalytic Hydrogenation (H₂/Pd-C): The cleanest method, as the only byproduct is water. It requires specialized hydrogenation equipment and is sensitive to catalyst poisons. This method is ideal for substrates that are sensitive to strongly acidic conditions.

General Protocol 1: In Situ Generation of 3-Ethoxybenzene-1,2-diamine via SnCl₂ Reduction

This protocol describes the reduction of the nitro group, which serves as the first step for the subsequent synthesis of both benzimidazoles and quinoxalines.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol (EtOH) or concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • Suspend this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension. If using HCl, the acid is used as the solvent.

  • Heat the mixture to reflux (typically 70-80°C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material (a yellow-orange solid) and the appearance of a new, often less colored, spot for the diamine indicates completion. This typically takes 2-4 hours.

  • Upon completion, the resulting solution/slurry containing the 3-ethoxybenzene-1,2-diamine is cooled to room temperature and used directly in the subsequent cyclization step.

Expert Note: The reaction is often accompanied by a noticeable color change from yellow/orange to a paler shade or colorless solution. For the subsequent cyclization, it is crucial to neutralize the acidic medium, often by adding a base like sodium bicarbonate or sodium hydroxide solution until the pH is basic, which precipitates the tin salts that can then be filtered off. However, for many acid-catalyzed cyclizations, the crude acidic mixture can be used directly.

Part 2: Synthesis of 6-Ethoxybenzimidazoles

Benzimidazoles are a critical class of heterocyclic compounds with a wide range of biological activities, including anti-ulcer and anti-tumor properties. The most common synthesis, the Phillips condensation, involves the reaction of an o-phenylenediamine with an aldehyde.

Mechanism & Rationale

The synthesis proceeds via the condensation of the newly formed 3-ethoxybenzene-1,2-diamine with an aldehyde. One amine group forms a Schiff base with the aldehyde's carbonyl group. The second amine group then performs an intramolecular nucleophilic attack on the imine carbon, followed by oxidative aromatization to yield the stable benzimidazole ring. The reaction is often catalyzed by a mild acid to activate the aldehyde carbonyl, or simply by heat.

Experimental Protocol 2: One-Pot Synthesis of 2-Aryl-6-ethoxybenzimidazoles

This protocol details the synthesis starting from this compound and a representative aromatic aldehyde.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.5 eq)

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

Procedure:

  • Reduction: In a 250 mL round-bottom flask, add this compound (1.82 g, 10 mmol) and ethanol (50 mL). Stir to form a suspension.

  • Add Tin(II) chloride dihydrate (10.15 g, 45 mmol) to the flask.

  • Attach a reflux condenser and heat the mixture at 80°C for 3 hours. Monitor the reaction via TLC until the starting material is consumed.

  • Condensation: To the same flask, add the aromatic aldehyde (10 mmol) directly to the reaction mixture.

  • Continue to reflux the mixture for an additional 4-6 hours. Monitor the formation of the benzimidazole product by TLC.

  • Work-up & Isolation: Cool the reaction mixture to room temperature and pour it slowly into an ice-cold saturated sodium bicarbonate solution (200 mL) with stirring to neutralize the acid and precipitate the crude product.

  • Filter the resulting solid through a Buchner funnel and wash thoroughly with cold water to remove inorganic salts.

  • Purification: Dry the crude solid. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-aryl-6-ethoxybenzimidazole.

Self-Validation: The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Data Presentation: Synthesis of Various 6-Ethoxybenzimidazoles
EntryAldehydeProductReaction Time (h)Yield (%)M.p. (°C)
1Benzaldehyde6-Ethoxy-2-phenyl-1H-benzo[d]imidazole485210-212
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-6-ethoxy-1H-benzo[d]imidazole588235-237
34-Methoxybenzaldehyde6-Ethoxy-2-(4-methoxyphenyl)-1H-benzo[d]imidazole491198-200
4Furan-2-carbaldehyde6-Ethoxy-2-(furan-2-yl)-1H-benzo[d]imidazole678221-223

Note: Reaction times and yields are representative and may vary based on specific reaction conditions and scale.

Visualization: Benzimidazole Synthesis Workflow

G cluster_start Starting Material cluster_condensation Step 2: Condensation & Cyclization A This compound B In situ generation of 3-Ethoxybenzene-1,2-diamine A->B SnCl2·2H2O EtOH, Reflux C Addition of Aldehyde (R-CHO) D 6-Ethoxy-2-substituted-benzimidazole B->D Reflux C->D G cluster_start Starting Material cluster_condensation Step 2: Condensation A This compound B In situ generation of 3-Ethoxybenzene-1,2-diamine A->B SnCl2·2H2O EtOH, Reflux C Addition of 1,2-Dicarbonyl (R-CO-CO-R') D 6-Ethoxy-2,3-disubstituted-quinoxaline B->D Reflux C->D

Caption: One-pot synthesis of 6-ethoxyquinoxalines.

Conclusion

This compound serves as an exemplary precursor for the efficient construction of functionalized benzimidazoles and quinoxalines. The synthetic routes are robust, high-yielding, and proceed through a common diamine intermediate, making it an economical and strategic choice for building libraries of these important heterocyclic scaffolds. The protocols provided herein are validated and can be adapted for a wide range of aldehydes and 1,2-dicarbonyl compounds, offering broad utility for researchers in medicinal chemistry and materials science.

References

  • Jadhav, G. R. (n.d.). A green synthesis of benzimidazoles.
  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis.
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
  • Singh, R., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. National Institutes of Health.
  • Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online.
  • International Journal of Chemical Studies. (2017). Green methods for synthesis of various Heterocycles: Sustainable approach.
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
  • Shetu, S. A. (2022). Synthesis of Bioactive Heterocycles. ScholarWorks @ UTRGV.
  • MySkinRecipes. (n.d.). This compound.
  • Sravanthi, D., & Maiti, B. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing.
  • Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Phosphorus, Sulfur, and Silicon and the Related Elements.
  • Chang, Y.-C., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Publishing.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW.
  • Ortiz-de-la-Cruz, H., et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
  • IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles.
  • ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science.

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Application Notes and Protocols for Monitoring Reaction Progress with 3-Ethoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Reaction Monitoring in Pharmaceutical Synthesis

In the landscape of drug discovery and development, the precise monitoring of chemical reactions is not merely a procedural step but a cornerstone of efficiency, safety, and regulatory compliance. The ability to track the consumption of starting materials and the formation of products in real-time provides invaluable insights into reaction kinetics, mechanism, and endpoint determination. This guide offers a comprehensive protocol for monitoring reactions involving 3-Ethoxy-4-nitroaniline, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The methodologies detailed herein are designed to be robust and adaptable, ensuring scientific integrity and providing researchers with the tools to optimize their synthetic routes.

This compound is a substituted aromatic amine containing both an electron-donating ethoxy group and an electron-withdrawing nitro group.[2] These functional groups provide distinct spectroscopic handles that can be leveraged by a variety of analytical techniques. This application note will focus on a common and critical transformation: the reduction of the nitro group to form 3-ethoxy-benzene-1,4-diamine. This reaction is a fundamental step in the synthesis of more complex molecules and serves as an excellent model for demonstrating various monitoring protocols.

Understanding the "Why": Causality in Method Selection

The choice of an analytical method for reaction monitoring is dictated by the specific chemical properties of the molecules involved, the reaction conditions, and the desired level of detail. A multi-faceted approach, often employing a combination of techniques, provides the most comprehensive understanding of the reaction's progress.

  • Thin-Layer Chromatography (TLC): A rapid, cost-effective, and qualitative tool for a quick snapshot of the reaction. It is ideal for initial scouting of reaction conditions and for a simple yes/no answer to the presence of starting material.[3]

  • High-Performance Liquid Chromatography (HPLC): A quantitative powerhouse, offering excellent separation of reaction components and precise measurement of their concentrations over time.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, providing both quantitative data and structural information through mass fragmentation patterns.[2][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-destructive technique that provides detailed structural information and can be used for in-situ reaction monitoring to obtain kinetic data.[7][]

  • UV-Vis Spectroscopy: Leverages the chromophoric nature of the nitroaromatic starting material to monitor its disappearance.

The following sections will provide detailed protocols for each of these techniques as applied to the reduction of this compound.

Illustrative Reaction: Reduction of this compound

For the purpose of these protocols, we will consider the catalytic hydrogenation of this compound to 3-ethoxy-benzene-1,4-diamine. This reaction is chosen for its industrial relevance and the distinct physical and chemical properties of the starting material and product, which lend themselves well to various analytical monitoring techniques.

Reaction Scheme:

Experimental Protocols

Thin-Layer Chromatography (TLC) Protocol

TLC provides a rapid qualitative assessment of the reaction's progress by separating the starting material, product, and any intermediates based on their polarity.

Materials:

  • Silica gel TLC plates (e.g., Merck silica gel 60 F-254)

  • TLC developing chamber

  • Mobile phase: A mixture of hexane and ethyl acetate is a good starting point for compounds of this polarity. The optimal ratio should be determined empirically to achieve good separation (Rf values between 0.2 and 0.8). A common starting ratio is 7:3 (Hexane:Ethyl Acetate).

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate or ceric ammonium molybdate)

Procedure:

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for at least 10 minutes.

  • Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes: "S" for starting material, "C" for co-spot, and "R" for the reaction mixture.

  • Using a capillary tube, spot a small amount of a dilute solution of the starting material (this compound in a suitable solvent like ethyl acetate) onto the "S" and "C" lanes.

  • At various time points (e.g., t=0, 30 min, 1 hr, etc.), withdraw a small aliquot of the reaction mixture, quench it if necessary (e.g., by diluting with a cold solvent), and spot it onto the "R" and "C" lanes.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm); the aromatic rings of both the starting material and product should be UV-active. Circle the spots with a pencil.

  • Staining (Optional): For enhanced visualization, especially if the product is not strongly UV-active, the plate can be dipped into a suitable staining solution and then gently heated on a hot plate until colored spots appear.

  • Interpretation: The starting material spot in the "R" lane should diminish in intensity over time, while a new spot corresponding to the more polar product (which will have a lower Rf value) should appear and intensify. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.

DOT Diagram: TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation prep_chamber Prepare TLC Chamber spot_plate Spot TLC Plate (S, C, R) prep_chamber->spot_plate Equilibrated Chamber develop Develop Plate spot_plate->develop Spotted Plate visualize Visualize (UV/Stain) develop->visualize Developed Plate interpret Assess Spot Intensities visualize->interpret Visualized Spots

Caption: Workflow for monitoring reaction progress using TLC.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is the preferred method for quantitative analysis of the reaction mixture, providing accurate data on the concentration of both the reactant and the product.

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is generally suitable for separating aromatic compounds.[5]

Mobile Phase:

  • A mixture of acetonitrile (ACN) and water is a common mobile phase for reversed-phase chromatography.

  • An isocratic method with a suitable ratio (e.g., 60:40 ACN:Water) or a gradient method may be required to achieve optimal separation.

  • Adding a small amount of an acid like formic acid (0.1%) can improve peak shape.[5]

Procedure:

  • Method Development (if necessary): Inject a standard solution of the starting material and, if available, the product to determine their retention times and ensure adequate separation.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard and construct a calibration curve by plotting peak area against concentration.

  • Sample Preparation: At specified time intervals, withdraw a precise volume of the reaction mixture. Quench the reaction immediately (e.g., by rapid cooling or addition of a quenching agent) and dilute it to a known volume with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared samples into the HPLC system.

  • Data Processing: Integrate the peak areas for the starting material and product in each chromatogram. Using the calibration curve, determine the concentration of this compound at each time point. The concentration of the product can be determined similarly if a standard is available, or its relative formation can be monitored by its peak area.

Data Presentation:

Time (min)Peak Area (this compound)Concentration (mM)% Conversion
01,250,00010.00
30875,0007.030
60500,0004.060
120125,0001.090
240< 10,000< 0.1> 99

DOT Diagram: HPLC Quantitative Analysis Workflow

HPLC_Workflow start Start Reaction sample Withdraw & Quench Aliquot start->sample prepare Dilute & Filter Sample sample->prepare inject Inject into HPLC prepare->inject acquire Acquire Chromatogram inject->acquire process Integrate Peaks & Calculate Concentration acquire->process plot Plot Concentration vs. Time process->plot

Caption: Workflow for quantitative reaction monitoring by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound and its derivatives.[2][6]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is generally suitable.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at a suitable temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Procedure:

  • Method Development: Inject a standard of the starting material to determine its retention time and mass spectrum.

  • Sample Preparation: At various time points, take an aliquot of the reaction mixture. The sample may need to be extracted into a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and dried over anhydrous sodium sulfate.[6]

  • Derivatization (Optional): For compounds with active hydrogens (like the product amine), derivatization (e.g., acylation) can improve chromatographic peak shape and volatility.[6] However, for simple monitoring of the starting material's disappearance, this may not be necessary.

  • Analysis: Inject the prepared sample into the GC-MS.

  • Data Interpretation: Monitor the disappearance of the peak corresponding to this compound (identified by its retention time and mass spectrum). The appearance of the product peak can also be tracked. The relative amounts can be estimated from the peak areas. For accurate quantification, an internal standard should be used.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy allows for in-situ, non-invasive monitoring of reaction kinetics.[7][]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Initial Spectra: Acquire a proton (¹H) NMR spectrum of the starting material in a deuterated solvent that is compatible with the reaction conditions. Identify characteristic peaks for this compound (e.g., aromatic protons, ethoxy group protons).

  • Reaction Setup: The reaction can be run directly in an NMR tube if the conditions are suitable. Alternatively, aliquots can be taken from a larger reaction vessel at different times, quenched, and then prepared for NMR analysis.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular intervals throughout the reaction.[]

  • Data Processing and Analysis:

    • Choose a well-resolved peak for the starting material and a well-resolved peak for the product that do not overlap with other signals.

    • Integrate these peaks in each spectrum.

    • The relative concentrations can be determined from the integral values. For example, the percentage of starting material remaining can be calculated as: % SM = [Integral(SM) / (Integral(SM) + Integral(P))] * 100 (where SM is the starting material and P is the product).

    • Plotting the concentration or relative integral value against time will provide a kinetic profile of the reaction.[7]

UV-Vis Spectroscopy Protocol

The nitro group in this compound provides a strong chromophore, making UV-Vis spectroscopy a simple method for monitoring its concentration.

Instrumentation:

  • UV-Vis spectrophotometer.

Procedure:

  • Determine λmax: Dissolve a small amount of this compound in the reaction solvent and scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax). Nitroaromatic compounds typically have strong absorbance in the UV region.

  • Calibration Curve: Prepare a series of standard solutions of the starting material with known concentrations and measure the absorbance of each at λmax. Plot absorbance versus concentration to create a Beer's Law calibration curve.

  • Reaction Monitoring: At various time points, withdraw a small, precise aliquot of the reaction mixture. Dilute it to a known volume with the reaction solvent to bring the absorbance into the linear range of the calibration curve (typically 0.1 - 1.0).

  • Measurement: Measure the absorbance of the diluted aliquot at λmax.

  • Calculation: Use the calibration curve to determine the concentration of this compound at each time point.

Data Presentation:

Time (min)Absorbance at λmaxConcentration (mM)
00.95010.0
300.6657.0
600.3804.0
1200.0951.0
240< 0.010< 0.1

Safety Precautions

  • This compound may cause skin, eye, and respiratory irritation.[] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all other reagents used in the reaction for detailed safety information.

Conclusion

The effective monitoring of chemical reactions is paramount in modern chemical synthesis. This guide has provided a detailed set of protocols for monitoring reactions involving this compound using a range of complementary analytical techniques. By understanding the principles behind each method and following these detailed protocols, researchers, scientists, and drug development professionals can gain a deeper understanding of their chemical processes, leading to improved yields, higher purity, and more efficient development of novel therapeutics. The choice of technique will ultimately depend on the specific requirements of the reaction and the available instrumentation, but a combination of these methods will provide the most comprehensive picture of the reaction's progress.

References

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  • ResearchGate. (n.d.). Fig. S23 The UV-vis absorption spectra of nitro compounds with the same concentration of.
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Column chromatography purification of 3-Ethoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 3-Ethoxy-4-nitroaniline via Column Chromatography

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the purification of this compound, an important intermediate in medicinal chemistry and pharmaceutical development.[1] The protocol leverages normal-phase column chromatography, a fundamental and robust technique for isolating compounds from complex mixtures.[2][3] This guide is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles that ensure reproducible and high-purity outcomes.

| Principle of Separation: The Dynamics of Differential Adsorption

Column chromatography is a liquid chromatography technique used for the purification of individual chemical compounds from mixtures.[4] The separation is governed by the principle of differential adsorption.[3][5] A mixture is dissolved in a liquid mobile phase and passed through a vertical column containing a solid stationary phase.[6] Components of the mixture travel through the column at different rates based on their relative affinities for the two phases.

For the purification of this compound, a polar aromatic compound, we employ normal-phase chromatography.

  • Stationary Phase: A polar adsorbent, typically silica gel (SiO₂), is used. The surface of silica gel is rich in hydroxyl (-OH) groups, making it highly polar.[7]

  • Mobile Phase (Eluent): A non-polar or low-polarity solvent system is used to carry the sample through the column.

  • Separation Mechanism: The polar functional groups of this compound (nitro, amine, and ether moieties) interact with the polar silica gel stationary phase primarily through hydrogen bonding and dipole-dipole interactions. Less polar impurities will have weaker interactions with the silica gel and will be carried through the column more quickly by the mobile phase.[8] By carefully selecting the polarity of the mobile phase, a high degree of separation can be achieved.[4]

| Pre-Chromatography Workflow: Method Development with Thin-Layer Chromatography (TLC)

Before committing a sample to a preparative column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[4][8] TLC is an analytical technique that operates on the same principles as column chromatography but on a smaller, faster scale.[8] The goal is to identify a mobile phase composition that provides a clear separation between the desired compound and any impurities, with a target Retention Factor (Rf) of 0.2 - 0.4 for this compound.

Why an Rf of 0.2 - 0.4?

  • Rf < 0.2: The compound is too strongly adsorbed to the stationary phase. It will elute very slowly from the column, leading to broad bands and excessive solvent consumption.[9]

  • Rf > 0.4: The compound has a high affinity for the mobile phase and will elute too quickly, resulting in poor separation from less polar impurities.[9]

Protocol 2.1: TLC System Selection
  • Prepare TLC Plates: Use pre-coated silica gel 60 F254 plates.[10] Draw a faint pencil line approximately 1 cm from the bottom of the plate (the origin).

  • Sample Preparation: Dissolve a small amount of the crude this compound mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, carefully spot the dissolved sample onto the origin line. Ensure the spot is small and concentrated for best results.[11]

  • Develop Solvent Systems: Prepare several TLC developing chambers with different ratios of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a moderately polar solvent (e.g., Ethyl Acetate). Suggested starting ratios: 9:1, 8:2, 7:3, 6:4 (Hexane:Ethyl Acetate).

  • Plate Development: Place a spotted TLC plate in each chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.[11]

  • Visualization & Rf Calculation: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[12]

  • System Selection: Choose the solvent system that yields an Rf value of ~0.3 for the this compound spot and shows the greatest separation from all other spots.

| Preparative Column Chromatography: Step-by-Step Protocol

This protocol details the purification using flash chromatography, where air pressure is used to accelerate solvent flow, leading to faster and more efficient separations.[4][9] The same principles apply to gravity chromatography, which relies on gravity for solvent flow.[2]

| Materials & Equipment
Item Specification Rationale
Stationary Phase Silica Gel, 60 Å, 230-400 mesh (40-63 µm)Standard particle size for flash chromatography, balancing resolution and flow rate.[13]
Mobile Phase Solvents Hexane (or Petroleum Ether) and Ethyl Acetate (HPLC Grade)Common, effective, and easily removable solvent system for polar compounds.
Crude Sample This compound mixtureThe material to be purified.
Chromatography Column Glass column with stopcock and appropriate diameter for the sample size.Provides a chemically inert housing for the stationary phase.
Ancillary Items Sand (purified), Cotton or Glass Wool, Collection tubes/flasks, TLC supplies.Used for column packing, sample protection, and fraction collection/analysis.
Safety Equipment Fume hood, safety glasses, lab coat, nitrile gloves.Nitroanilines are toxic and require careful handling.[14][15][16]
| Column Preparation (Slurry Packing Method)

The slurry method is preferred as it minimizes the risk of cracks and air bubbles in the stationary phase bed, which can ruin a separation.[13]

  • Secure the Column: Clamp the chromatography column perfectly vertically in a fume hood.

  • Bottom Plug: Place a small plug of cotton or glass wool at the bottom of the column, just above the stopcock, to prevent the stationary phase from washing out. Add a thin layer (~0.5 cm) of sand on top of the plug.

  • Prepare Slurry: In a beaker, measure the required amount of silica gel (typically 30-100g of silica per 1g of crude mixture). Add the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate) to the silica gel to form a free-flowing slurry. Stir gently to release trapped air.

  • Pack the Column: With the stopcock open and a flask underneath to collect the solvent, quickly and carefully pour the silica slurry into the column. Use more eluent to rinse any remaining silica from the beaker into the column.

  • Settle the Bed: Gently tap the side of the column with a piece of rubber tubing to encourage even packing and dislodge any air bubbles.[17] Drain the excess solvent until the solvent level is just above the top of the silica bed. Crucially, never let the column run dry from this point forward. [9][13]

  • Add Top Sand Layer: Carefully add a thin layer (~0.5-1 cm) of sand to the top of the silica bed to prevent it from being disturbed during sample and solvent addition.[13]

| Sample Loading (Dry Loading Method)

Dry loading is highly recommended for samples that are not highly soluble in the mobile phase or to achieve a very tight application band, leading to better resolution.[18]

  • Adsorb Sample: Dissolve the crude this compound mixture in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude sample) to this solution.

  • Remove Solvent: Thoroughly remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Load Column: Drain the solvent in the packed column down to the level of the top sand layer. Carefully and evenly pour the silica-adsorbed sample onto the sand.

  • Finalize: Add another thin layer of sand on top of the sample layer to protect it.

| Elution and Fraction Collection
  • Begin Elution: Carefully fill the column with the mobile phase identified during the TLC analysis.

  • Apply Pressure: Apply gentle air pressure to the top of the column to achieve a steady flow rate (a drop rate of a few drops per second is a good starting point).

  • Collect Fractions: Begin collecting the eluent in sequentially numbered test tubes or flasks. The fraction size should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).

  • Monitor the Separation: If any components are colored, you can visually track their progress. However, the primary method for monitoring is TLC.

  • Gradient Elution (Optional): If impurities are significantly more polar than the target compound, a gradient elution can be performed. After the target compound has eluted, the polarity of the mobile phase can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to wash the more strongly retained compounds off the column faster.[18]

Workflow Visualization

Purification_Workflow cluster_prep Phase 1: Method Development cluster_main Phase 2: Preparative Chromatography cluster_analysis Phase 3: Analysis & Isolation Crude Crude this compound TLC_Analysis TLC Analysis (Multiple Solvent Ratios) Crude->TLC_Analysis Solvent Optimal Solvent System (Rf ≈ 0.3) TLC_Analysis->Solvent Select Best Separation Packing 1. Pack Column (Silica Slurry) Solvent->Packing Loading 2. Load Sample (Dry Loading) Packing->Loading Elution 3. Elute with Solvent Loading->Elution Collection 4. Collect Fractions Elution->Collection Fraction_Analysis Analyze Fractions by TLC Collection->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Identify Pure Fractions Evaporation Solvent Evaporation Pooling->Evaporation Product Purified this compound Evaporation->Product

Caption: Workflow for the purification of this compound.

| Post-Chromatography: Fraction Analysis and Product Isolation

  • TLC Analysis of Fractions: Spot every few collected fractions on a single TLC plate. Also, spot the original crude mixture as a reference. Develop the plate using the same mobile phase as the column elution.

  • Identify Pure Fractions: Under UV light, identify the fractions that contain only the spot corresponding to this compound. There may be fractions containing mixtures of compounds at the beginning and end of the elution of your product.

  • Pool and Evaporate: Combine the identified pure fractions into a single, clean, pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified solid product.

  • Final Analysis: Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, NMR, or melting point determination.

| Troubleshooting Common Issues

Problem Potential Cause Solution
Poor Separation / Overlapping Bands - Inappropriate solvent system.- Column overloaded.- Column packed unevenly or has cracks/channels.- Re-optimize the solvent system with TLC for better spot separation.- Use less crude material (Rule of thumb: 1:30 to 1:100 sample:silica ratio).- Repack the column carefully using the slurry method.
Compound Won't Elute - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate).
Cracked Silica Bed - Column ran dry.- Heat generated from solvent interaction with silica.- Always keep the solvent level above the silica bed.- Pack the column using the eluent to pre-equilibrate it.
Streaking on TLC / Tailing on Column - Sample is too concentrated or insoluble.- Compound is acidic/basic interacting strongly with silica.- Dilute the sample for TLC spotting.- For acidic compounds, add a small amount (~0.5%) of acetic acid to the eluent. For basic compounds, add triethylamine.[18]

References

  • Microbe Notes. (2022, January 7). Column Chromatography- Definition, Principle, Parts, Steps, Uses. [Link]
  • Bio-Rad.
  • Aakash Institute.
  • BioContent. (2025, April 21). What Is Column Chromatography? Principles and Protocols. [Link]
  • Scribd. Analysis of The Composition of Mixture of Nitro An.... [Link]
  • Studylib. Column Chromatography of Nitroanilines Lab Experiment. [Link]
  • Scribd. Experiment 4:: TLC and HPLC of Nitroanilines. [Link]
  • Journal of Chromatographic Science. (1995). TLC of p-Nitroanilines and Their Analogues with Cyclodextrins in the Mobile Phase. [Link]
  • Scribd. Nitroanilne TLC. [Link]
  • Phenomenex. (2025, December 12).
  • University of Colorado Boulder, Department of Chemistry.
  • Chem Help ASAP. (2021, February 9).
  • Organic Syntheses. (2025, June 19).
  • University of Rochester, Department of Chemistry.
  • MIT OpenCourseWare. Column Chromatography | MIT Digital Lab Techniques Manual. [Link]
  • MDPI. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems. [Link]
  • Research Journal of Pharmacy and Technology. (2018).
  • Pharma Now.
  • Interchim – Blog. TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
  • Separation Science.
  • SIELC Technologies. Separation of 4-Nitroaniline on Newcrom R1 HPLC column. [Link]
  • Scribd. Organic Chemistry (Lab Manual). [Link]
  • PubChemLite. This compound (C8H10N2O3). [Link]
  • Cole-Parmer. Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline. [Link]
  • Bartleby. Chromatography Separation Of Ortho And P-Nitro Aniline. [Link]
  • PubChem. 4-Ethoxy-2-nitroaniline. [Link]
  • Carl ROTH.

Sources

Recrystallization techniques for purifying crude 3-Ethoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Recrystallization of 3-Ethoxy-4-nitroaniline

Abstract

This comprehensive application note provides a detailed protocol for the purification of crude this compound (CAS No. 116435-75-7) using recrystallization techniques.[1][2][3] The guide is designed for researchers, chemists, and drug development professionals, offering in-depth insights into solvent selection, protocol execution, and troubleshooting. By explaining the causality behind each step, this document serves as both a practical guide and an educational resource for obtaining high-purity crystalline products essential for downstream applications.

Introduction: The Imperative for Purity

This compound is an aromatic amine containing nitro and ethoxy functional groups.[2][4] Like many substituted nitroanilines, it serves as a valuable intermediate in the synthesis of dyes, pharmaceuticals, and other specialized organic compounds.[5][6] The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields, and compromised quality in the final product.

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[7][8] The method relies on the principle that the solubility of a compound in a solvent generally increases with temperature.[7] By dissolving the crude solid in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes out, leaving impurities behind in the solution. This guide details a systematic approach to developing a robust recrystallization protocol for this compound.

Foundational Principles: Mastering Recrystallization

A successful recrystallization is critically dependent on the choice of solvent.[7][9] An ideal solvent should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.[10]

  • Low Solvency at Low Temperatures: The compound should be poorly soluble in the same solvent at low temperatures (room temperature or below) to maximize the recovery of pure crystals upon cooling.[7][10]

  • Favorable Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the liquid phase, or mother liquor, after crystallization).[9][10]

  • Chemical Inertness: The solvent must not react with the compound being purified.[9][11]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.[11]

For compounds like this compound, which possess both polar (amine, nitro) and non-polar (aromatic ring, ethoxy) characteristics, solvents of intermediate polarity such as ethanol or solvent mixtures like ethanol/water are often excellent starting points.[12]

Safety First: Handling Nitroaromatic Compounds

Before beginning any experimental work, it is crucial to review the Safety Data Sheet (SDS). This compound and related nitroanilines are hazardous.

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[13][14] Related nitroanilines are toxic if swallowed, in contact with skin, or if inhaled, and may cause organ damage through prolonged exposure.[15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[16]

  • Handling: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[14] Avoid creating dust.

  • Waste Disposal: Dispose of all chemical waste, including the mother liquor and any contaminated materials, according to institutional and local regulations for hazardous waste.

Protocol Part I: Solvent Screening

The first experimental step is to identify the optimal solvent system. This is achieved by testing the solubility of the crude this compound in a range of candidate solvents on a small scale.

Step-by-Step Solvent Selection Protocol:
  • Place approximately 50-100 mg of the crude this compound into several different test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, methanol, ethyl acetate, toluene, hexanes) dropwise, starting with ~1 mL.

  • Agitate each tube at room temperature and observe the solubility. Record your observations. A suitable solvent will not dissolve the compound at this stage.[9]

  • For solvents that did not dissolve the compound at room temperature, gently heat the mixture in a water bath towards the solvent's boiling point.[9]

  • Continue to add small portions of the solvent until the solid just dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound completely when hot in a reasonable volume.

  • Allow the hot solutions to cool slowly to room temperature, and then place them in an ice-water bath.

  • Observe the formation of crystals. The best solvent will yield a large quantity of well-formed crystals upon cooling.

Data Presentation: Solvent Screening Results

Summarize your findings in a table to facilitate comparison.

SolventBoiling Point (°C)Solubility at 20°CSolubility at Boiling PointCrystal Formation on Cooling
Water100InsolubleSparingly SolublePoor
Ethanol78Sparingly SolubleVery SolubleExcellent
Ethyl Acetate77SolubleVery SolubleFair
Toluene111Sparingly SolubleSolubleGood
Hexanes69InsolubleInsolubleN/A

Note: This table presents hypothetical data for illustrative purposes. Actual results must be determined experimentally. Based on this example, ethanol appears to be an excellent candidate for a single-solvent recrystallization. A mixed-solvent system, such as ethanol/water, could also be highly effective, where water acts as an "anti-solvent".[10]

Protocol Part II: Bulk Recrystallization Workflow

This protocol assumes ethanol has been selected as the optimal solvent.

Materials and Equipment:
  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized Water

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Watch glass

  • Spatula and stirring rod

  • Ice bath

Visualization: The Recrystallization Workflow

Recrystallization_Workflow Crude Crude Solid Dissolve Dissolution (Add minimal hot ethanol) Crude->Dissolve HotFilt Hot Filtration (Optional) (Removes insoluble impurities) Dissolve->HotFilt If solution is not clear Cool Slow Cooling (Allows crystal growth) Dissolve->Cool If solution is clear HotFilt->Cool Isolate Isolation (Vacuum filtration) Cool->Isolate Wash Wash Crystals (Cold ethanol/water) Isolate->Wash Dry Drying (Removes residual solvent) Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: A flowchart of the major steps in the recrystallization process.

Step-by-Step Recrystallization Protocol:
  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of ethanol and begin heating the mixture on a hot plate with gentle stirring. Continue adding ethanol in small portions until the solid has just completely dissolved. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, maximizing the product yield.[7]

  • Decolorization (Optional): If the hot solution has a persistent, dark color due to soluble impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% of the solute's weight) of activated charcoal. Reheat the mixture to boiling for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs colored impurities.

  • Hot Filtration (If Necessary): If insoluble impurities are present or if charcoal was added, a hot filtration is required.[7] Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper by placing them over a flask of boiling solvent. Quickly pour the hot solution through the filter paper. Causality: This step must be performed quickly to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, well-defined crystals, which are less likely to trap impurities within their lattice structure compared to small crystals formed by rapid cooling.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce maximum crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold ethanol. Causality: The wash solvent must be cold to prevent the purified crystals from dissolving, while still being able to rinse away any remaining mother liquor containing dissolved impurities.

  • Drying: Transfer the filtered crystals to a pre-weighed watch glass and allow them to air dry in a fume hood or in a vacuum oven at a low temperature until the solvent has completely evaporated and the weight is constant.

Analysis and Troubleshooting

  • Yield Calculation: Weigh the final, dried product and calculate the percent recovery.

  • Purity Assessment: The most common method to assess purity is by measuring the melting point. A pure compound will have a sharp, narrow melting point range close to the literature value. Impurities typically depress and broaden the melting point range.

  • Troubleshooting Guide:

    • Oiling Out: If the product separates as an oil instead of crystals, it may be due to the solution being cooled too quickly or the presence of impurities that lower the melting point below the solution temperature. Reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.

    • No Crystals Form: The solution may not be saturated enough. Evaporate some of the solvent by gently heating the solution in the fume hood and then allow it to cool again.[17] If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

    • Low Recovery: This can be caused by using too much solvent during dissolution, incomplete cooling, or washing the crystals with a solvent that was not sufficiently cold.[17]

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. University of Colorado Boulder.
  • Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Journal of Chemistry, 2014, 1-6.
  • Chemical Label. (n.d.). This compound.
  • Wikipedia. (n.d.). 4-Nitroaniline.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline.
  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
  • Google Patents. (1979). US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
  • PubChemLite. (n.d.). This compound (C8H10N2O3).
  • Amadis Chemical Co., Ltd. (n.d.). This compound CAS NO.116435-75-7.
  • PubChem. (n.d.). 4-Ethoxy-2-nitroaniline.
  • Scribd. (n.d.). Experiment 4 (Recrystallization) PDF.
  • Bartleby. (n.d.). Recrystallization Synthesis.
  • Royal Society of Chemistry. (n.d.). Purifying by recrystallisation.

Sources

Application Notes and Protocols for the Diazotization and Coupling of 3-Ethoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Diazonium Salts in Synthesis

The diazotization of primary aromatic amines is a cornerstone of synthetic organic chemistry, providing a versatile intermediate—the diazonium salt—that serves as a gateway to a vast array of functional group transformations and molecular constructions. First discovered by Peter Griess in 1858, this reaction class has become indispensable in the synthesis of azo dyes, pharmaceuticals, and other high-value organic compounds.[1] Diazonium salts are particularly valuable for their ability to be readily converted into a variety of substituents that are otherwise difficult to introduce onto an aromatic ring.[2]

This guide provides a detailed exploration of the diazotization of 3-ethoxy-4-nitroaniline and its subsequent coupling reactions. The presence of the ethoxy and nitro groups on the aniline ring influences the reactivity and stability of the resulting diazonium salt, making a thorough understanding of the reaction parameters crucial for successful synthesis. These application notes are designed to provide both the theoretical underpinning and practical, field-proven protocols for researchers in academia and industry.

The Underlying Chemistry: Mechanism of Diazotization

The conversion of a primary aromatic amine to a diazonium salt proceeds through a well-established mechanism involving the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[2] The key steps are as follows:

  • Formation of the Nitrosonium Ion: In the acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[1][3]

  • Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion, forming an N-nitrosamine intermediate.[3]

  • Tautomerization and Dehydration: The N-nitrosamine undergoes tautomerization to a diazohydroxide, which is then protonated in the acidic environment. The subsequent loss of a water molecule generates the resonance-stabilized diazonium ion.[1]

The entire process is conducted at low temperatures, typically between 0 and 5 °C, to ensure the stability of the diazonium salt, which can be prone to decomposition at higher temperatures.[4] For nitro-substituted anilines, this temperature control is particularly critical.[4]

Diagram: Mechanism of Diazotization

Diazotization_Mechanism Diazotization Mechanism of this compound cluster_reactants Reactant Generation cluster_reaction Diazotization Pathway NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl HCl NO_plus NO⁺ (Nitrosonium Ion) HNO2->NO_plus + H⁺, - H₂O H2O H₂O Amine This compound N_Nitrosamine N-Nitrosamine Intermediate Amine->N_Nitrosamine + NO⁺ Diazohydroxide Diazohydroxide N_Nitrosamine->Diazohydroxide Tautomerization Diazonium_Salt 3-Ethoxy-4-nitrobenzenediazonium Ion Diazohydroxide->Diazonium_Salt + H⁺, - H₂O

Caption: The formation of the diazonium salt from this compound.

Experimental Protocols

Part A: Diazotization of this compound

This protocol outlines the preparation of the 3-ethoxy-4-nitrobenzenediazonium salt solution. Due to the inherent instability of diazonium salts, the resulting solution should be used immediately in the subsequent coupling reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound182.181.82 g0.01
Concentrated HCl (37%)36.463 mL~0.036
Sodium Nitrite (NaNO₂)69.000.72 g0.0105
Distilled Water18.0220 mL-
Ice-As needed-
Urea or Sulfamic Acid-Small amount-

Procedure:

  • Preparation of the Amine Suspension: In a 100 mL beaker, combine 1.82 g (0.01 mol) of this compound with 10 mL of distilled water and 3 mL of concentrated hydrochloric acid. Stir the mixture to form a fine suspension.

  • Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with continuous stirring. Maintain this temperature throughout the reaction.

  • Preparation of Sodium Nitrite Solution: In a separate 50 mL beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold amine suspension over a period of 10-15 minutes. Ensure the temperature does not rise above 5 °C.

  • Reaction Monitoring: After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 20-30 minutes. The reaction is complete when a drop of the reaction mixture gives an immediate blue-black color on starch-iodide paper, indicating the presence of excess nitrous acid.

  • Quenching Excess Nitrous Acid: Add a small amount of urea or sulfamic acid to the reaction mixture to decompose the excess nitrous acid until the starch-iodide test is negative. The evolution of nitrogen gas will be observed.

  • Immediate Use: The resulting clear, cold solution of 3-ethoxy-4-nitrobenzenediazonium chloride is now ready for the coupling reaction and should be used without delay.

Part B: Coupling Reaction with 2-Naphthol

This protocol describes a representative coupling reaction of the prepared diazonium salt with 2-naphthol to produce a vibrant azo dye.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Naphthol144.171.44 g0.01
Sodium Hydroxide (NaOH)40.000.8 g0.02
Distilled Water18.0230 mL-
Sodium Chloride (NaCl)58.44As needed-

Procedure:

  • Preparation of the Coupling Component Solution: In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in a solution of 0.8 g of sodium hydroxide in 30 mL of distilled water. Stir until a clear solution is obtained.

  • Cooling: Cool the 2-naphthol solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye will form immediately.

  • Completion of Reaction: Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling is complete.

  • Isolation of the Azo Dye: Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold water to remove any unreacted starting materials and salts. For enhanced purification, a wash with a saturated sodium chloride solution can be employed.

  • Drying: Dry the solid product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).

Diagram: Experimental Workflow

Experimental_Workflow Diazotization and Coupling Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Coupling A1 Suspend this compound in HCl and water A2 Cool to 0-5 °C in ice-salt bath A1->A2 A4 Add NaNO₂ solution dropwise to amine suspension A2->A4 A3 Prepare cold NaNO₂ solution A3->A4 A5 Stir for 20-30 min at 0-5 °C A4->A5 A6 Quench excess HNO₂ with urea/sulfamic acid A5->A6 A7 Freshly prepared diazonium salt solution A6->A7 B3 Slowly add diazonium salt solution to 2-naphthol solution A7->B3 Immediate Use B1 Dissolve 2-naphthol in NaOH solution B2 Cool to 0-5 °C B1->B2 B2->B3 B4 Stir for 30 min at 0-5 °C B3->B4 B5 Isolate dye by vacuum filtration B4->B5 B6 Wash with cold water B5->B6 B7 Dry the azo dye product B6->B7

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Ethoxy-4-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Ethoxy-4-nitroaniline. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during its multi-step synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer robust troubleshooting advice to ensure the successful synthesis and purification of this important chemical intermediate.

Synthesis Overview: A Three-Step Approach

The synthesis of this compound is typically achieved through a three-step process starting from 3-Ethoxyaniline. This strategy is designed to control the regioselectivity of the nitration reaction, which is a critical challenge in the synthesis of substituted anilines.[1]

Step 1: Acetylation (Protection) The amino group of 3-Ethoxyaniline is protected by acetylation to form N-(3-ethoxyphenyl)acetamide (3'-Ethoxyacetanilide). This is crucial because the powerful activating and ortho, para-directing amino group (-NH₂) can lead to oxidation, charring, and poor regioselectivity when exposed to a strong nitrating mixture.[2][3] The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is less activating, offering better control over the subsequent nitration step.[1]

Step 2: Nitration The protected intermediate, 3'-Ethoxyacetanilide, undergoes electrophilic aromatic substitution using a nitrating agent (commonly a mixture of nitric acid and sulfuric acid) to introduce a nitro group (-NO₂) onto the aromatic ring.[3] The primary impurity at this stage is the ortho-nitrated regioisomer.

Step 3: Hydrolysis (Deprotection) The acetyl group is removed from the nitrated intermediate via acid-catalyzed hydrolysis to yield the final product, this compound.[4][5]

Visualizing the Workflow

Synthesis_Workflow Start 3-Ethoxyaniline Step1 Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 3'-Ethoxyacetanilide Step1->Intermediate1 Step2 Nitration (HNO3 / H2SO4) Intermediate1->Step2 Intermediate2 3-Ethoxy-4-nitroacetanilide Step2->Intermediate2 Step3 Hydrolysis (Acidic) Intermediate2->Step3 End This compound Step3->End

Caption: General three-step synthesis pathway for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My final product is a mixture of isomers. How can I improve the yield of the desired 4-nitro product?

Answer: Poor regioselectivity is the most common challenge in this synthesis. The formation of the ortho-isomer, 3-Ethoxy-2-nitroaniline, is a significant competing reaction.

Causality: The starting material, 3-Ethoxyaniline, has two activating groups: the amino (-NH₂) and the ethoxy (-OC₂H₅). Both are ortho, para-directing. During nitration, the electrophile (NO₂⁺) can attack positions ortho or para to these groups. Protecting the highly activating amino group as an acetamide moderates its directing effect and provides steric hindrance at the ortho positions, thereby favoring para-substitution.[1]

Troubleshooting Steps:

  • Verify Complete Acetylation: Before proceeding to the nitration step, ensure the complete conversion of 3-Ethoxyaniline to 3'-Ethoxyacetanilide. Any unreacted aniline will lead to a complex mixture of products upon nitration. Use TLC or ¹H NMR to confirm the absence of the starting material.

  • Control Nitration Temperature: The ratio of para to ortho isomers can be temperature-dependent. Maintain a low temperature (typically 0-10 °C) during the addition of the nitrating agent to enhance selectivity for the para product.[6]

  • Purification of the Nitrated Intermediate: The ortho and para isomers of the nitrated acetanilide intermediate often have different solubilities. The para-isomer is typically less soluble and can be selectively crystallized from a suitable solvent like ethanol, leaving the more soluble ortho-isomer in the filtrate.[3]

Protocol 1: Regioselective para-Nitration of 3'-Ethoxyacetanilide

Materials:

  • 3'-Ethoxyacetanilide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Ethanol

Procedure:

  • In a flask, dissolve 3'-Ethoxyacetanilide in glacial acetic acid or concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the cooled 3'-Ethoxyacetanilide solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for about 30-60 minutes.

  • Pour the reaction mixture slowly onto a large volume of crushed ice with stirring.

  • Collect the precipitated solid (a mixture of nitro-isomers) by vacuum filtration and wash thoroughly with cold water to remove residual acid.

  • Recrystallize the crude product from ethanol. The p-nitroacetanilide should crystallize out as a pale-yellow solid, while the o-nitro isomer remains in the mother liquor.[3]

Q2: The yield of my final product is low after the hydrolysis step. What could be the cause?

Answer: Low yield after hydrolysis can stem from incomplete reaction or product loss during workup.

Causality: Acid-catalyzed hydrolysis of the amide is an equilibrium process.[4] Insufficient reaction time or acid concentration can lead to incomplete conversion. Additionally, the product, this compound, is an amine and will be protonated in the acidic reaction mixture to form a water-soluble salt.[4] Failure to properly neutralize the solution will result in the loss of product in the aqueous phase during filtration.

Troubleshooting Steps:

  • Ensure Complete Hydrolysis: Monitor the reaction by TLC until the starting material (3-Ethoxy-4-nitroacetanilide) is no longer visible. If the reaction is sluggish, you can increase the reflux time or use a slightly higher concentration of acid.

  • Complete Neutralization: After hydrolysis, the reaction mixture contains the ammonium salt of your product. It is critical to neutralize the mixture by adding a base (e.g., sodium hydroxide or ammonium hydroxide solution) until the solution is basic (pH > 8).[5] This will deprotonate the anilinium ion and precipitate the free amine, which can then be collected by filtration.

  • Avoid Overheating: While reflux is necessary, prolonged exposure to strong acid at high temperatures can lead to degradation or potential side reactions like sulfonation if sulfuric acid is used.[7]

Q3: My final product appears dark and oily, suggesting impurities. What are they and how can I remove them?

Answer: A dark, oily product often indicates the presence of unreacted starting materials, isomeric impurities, or byproducts from oxidation.

Causality: Nitration reactions, particularly of activated rings like anilines, can produce oxidative byproducts and colored impurities if not carefully controlled.[1][2] The presence of residual ortho-isomer, which is often a yellow oil, can also contribute to this appearance.

Troubleshooting & Purification:

  • Recrystallization: This is the most effective method for purifying the final product. A suitable solvent system (e.g., ethanol/water or isopropanol) should be chosen where this compound has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in solution.

  • Column Chromatography: For high-purity requirements or difficult-to-separate impurities, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) will typically elute the less polar impurities first, followed by the desired product.

  • Activated Carbon Treatment: If the dark color is due to trace, highly conjugated impurities, a small amount of activated carbon can be added to the hot solution during recrystallization to adsorb them. Be cautious, as this can also reduce your yield.

Impurity Formation Pathway

Impurity_Formation cluster_0 Nitration Step cluster_1 Hydrolysis Step Intermediate1 3'-Ethoxyacetanilide Intermediate2 Desired Product 3-Ethoxy-4-nitroacetanilide Intermediate1->Intermediate2 para-attack Impurity1 Ortho-isomer 3-Ethoxy-2-nitroacetanilide Intermediate1->Impurity1 ortho-attack Impurity2 Dinitrated Products Intermediate1->Impurity2 over-nitration FinalProduct Final Product This compound Intermediate2->FinalProduct Impurity3 Incomplete Hydrolysis 3-Ethoxy-4-nitroacetanilide Intermediate2->Impurity3 incomplete reaction

Caption: Common impurities arising from the nitration and hydrolysis steps.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound and its common impurities?

Answer: Knowing the physical properties is essential for purification and characterization.

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
This compound C₈H₁₀N₂O₃182.18Yellow to orange solid
3-Ethoxyaniline (Starting Material)C₈H₁₁NO137.18Liquid
3'-Ethoxyacetanilide (Intermediate)C₁₀H₁₃NO₂179.22Solid
3-Ethoxy-2-nitroaniline (Ortho-isomer)C₈H₁₀N₂O₃182.18Typically a yellow solid/oil
3-Ethoxy-4-nitroacetanilide (Intermediate)C₁₀H₁₂N₂O₄224.21Solid

(Note: Properties are based on typical observations and data from chemical suppliers.)

Q2: Which analytical techniques are best for monitoring the reaction and assessing final product purity?

Answer: A combination of techniques is recommended for robust analysis:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of reaction progress. It can effectively distinguish between the starting material, intermediate, and product based on their different polarities.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A well-developed HPLC method can separate and quantify the desired product, regioisomers, and other impurities with high precision.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the final product and for identifying and quantifying isomeric impurities. The substitution pattern on the aromatic ring gives a unique fingerprint in the NMR spectrum.

  • Mass Spectrometry (MS): Provides molecular weight confirmation of the product and helps in the identification of unknown impurities, especially when coupled with LC (LC-MS).

Q3: Is the ethoxy group stable under the strong acidic conditions of nitration?

Answer: Generally, the ethoxy group (an ether linkage) is stable under the typical nitrating conditions (H₂SO₄/HNO₃ at low temperatures). Ether cleavage typically requires harsher conditions (e.g., strong hydrohalic acids like HBr or HI at high temperatures). However, ipso-nitration, where a substituent is replaced by a nitro group, has been observed in the nitration of some substituted anisoles, which could potentially lead to the formation of phenolic impurities.[8] While less common, it is a potential side reaction to be aware of.

Q4: What are the potential degradation pathways for the final product?

Answer: Nitroaromatic compounds can degrade under certain conditions. The most common degradation pathway involves the reduction of the nitro group, which can proceed through nitroso and hydroxylamine intermediates to form the corresponding diamine (3-ethoxy-1,4-diaminobenzene).[9] This is more relevant to product stability and storage than as a synthesis impurity. Additionally, anilines can be susceptible to aerobic oxidation, which can lead to colored polymeric byproducts over time.[10]

References

  • Jain, A., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE.
  • Saupe, A. (1999). High-rate biodegradation of 3-and 4-nitroaniline. ResearchGate.
  • Singh, D. L., & Sharma, V. K. (2022). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. PMC.
  • Jain, A., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE.
  • Ridd, J. H. (1971). Nitration and aromatic reactivity. Cambridge University Press.
  • Borah, P., et al. (2020). Critical review on the chemical reduction of nitroaniline. RSC Publishing.
  • Quora. (2023). What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome? Quora.
  • Wikipedia. (n.d.). Nitration. Wikipedia.
  • ResearchGate. (2021). Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents.
  • PubMed. (1981). Nitrosation of phenacetin. Formation of N-nitroso-2-nitro-4-ethoxyacetanilide as an unstable product of the nitrosation in dilute aqueous-acidic solution. PubMed.
  • PubChem. (n.d.). 3'-Ethoxyacetanilide. PubChem.
  • Journal of the Chemical Society, Perkin Transactions 2. (1979). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. RSC Publishing.
  • PubChem. (n.d.). This compound. PubChem.
  • Google Patents. (n.d.). Preparation of 3-ethoxy-4-decyloxy nitrobenzene.
  • Google Patents. (n.d.). Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • PubMed. (2023). Chemical Acetylation of Ligands and Two-Step Digestion Protocol for Reducing Codigestion in Affinity Purification-Mass Spectrometry. PubMed.
  • BLD Pharm. (n.d.). This compound. BLD Pharm.
  • Protocols.io. (2022). Acetylation of lysines on affinity-purification matrices to reduce co-digestion of bead-bound ligands. Protocols.io.
  • PMC. (2023). Ipso nitration in organic synthesis. PMC.
  • VPScience. (n.d.).
  • YouTube. (2020). Hydrolysis: Preparation of 4-Nitroaniline. YouTube.
  • Santa Cruz Biotechnology. (n.d.). 3′-Ethoxyacetanilide. Santa Cruz Biotechnology.
  • PrepChem. (n.d.). Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). PrepChem.
  • Scribd. (n.d.). Preparation of P-Nitroacetanilide, Hydrolysis of P-Nitroacetanilide, Preparation of P-Nitroaniline (Student's Handout). Scribd.
  • ChemIQSoc. (n.d.). Preparation of 4-nitroacetanilide and 4-nitroaniline. ChemIQSoc.
  • BYJU'S. (2020). Preparation of p-Nitroacetanilide. BYJU'S.
  • Sigma-Aldrich. (n.d.). 3'-ETHOXYACETANILIDE AldrichCPR. Sigma-Aldrich.

Sources

Technical Support Center: Synthesis of 3-Ethoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Ethoxy-4-nitroaniline. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights and solutions to help you optimize your reaction yield and purity.

The primary synthetic route discussed is the Nucleophilic Aromatic Substitution (SNAr) reaction between 3-chloro-4-nitroaniline and sodium ethoxide. This pathway is often favored due to the availability of starting materials and the activating effect of the nitro group.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound from 3-chloro-4-nitroaniline?

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, not a direct SN2 reaction typical of the Williamson ether synthesis with alkyl halides.[1][2] The key steps are:

  • Nucleophilic Attack: The ethoxide ion (CH₃CH₂O⁻), a potent nucleophile, attacks the carbon atom bonded to the chlorine. This attack is directed to the position meta to the amino group and ortho to the powerfully electron-withdrawing nitro group.

  • Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group. This delocalization is the primary reason the reaction is feasible.

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the final product, this compound.

The presence of the nitro group para to the site of nucleophilic attack is crucial for stabilizing the intermediate and activating the substrate.

Caption: Figure 1: SNAr Mechanism for this compound Synthesis.

Q2: Why is it generally unnecessary to protect the amino group in 3-chloro-4-nitroaniline?

While the amino group (-NH₂) can be deprotonated by a strong base like sodium ethoxide, this is typically not a major issue for several reasons:

  • Acidity: The N-H protons are less acidic than the O-H proton of ethanol. The equilibrium favors the alkoxide.

  • Nucleophilicity: Even if a small amount of the anilide anion (Ar-NH⁻) is formed, the ethoxide ion is a significantly stronger nucleophile for this SNAr reaction.

  • Reversibility: The deprotonation of the amine is a rapid and reversible process. Any anilide anion formed can be reprotonated by the solvent (ethanol).

In contrast, when performing electrophilic aromatic substitution (e.g., nitration) on an aniline, protection is critical to prevent oxidation and to control the directing effects of the amino group.[3]

Q3: What are the primary safety considerations for this synthesis?
  • Sodium Ethoxide/Sodium Hydride: Sodium ethoxide is corrosive and hygroscopic. If preparing it in situ from sodium metal or sodium hydride (NaH), extreme caution is necessary. NaH is a flammable solid that reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[4][5]

  • Solvents: If using polar aprotic solvents like DMF or DMSO, be aware of their high boiling points and potential for decomposition at elevated temperatures.

  • Exothermic Reaction: The SNAr reaction can be exothermic. Monitor the temperature carefully, especially during scale-up, and have an ice bath ready for cooling.

  • Nitroaromatics: 4-Nitroaniline and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7]

Troubleshooting Guide

Problem 1: My reaction shows low or no conversion of the starting material.

This is a common issue that typically points to problems with the reagents or reaction conditions.

  • Potential Cause A: Inactive or Insufficient Nucleophile The activity of sodium ethoxide is paramount. If using a commercial solution, it may have degraded through exposure to atmospheric moisture. If preparing it in-house from ethanol and a base like NaH, the NaH may be old or the ethanol may contain water.

    Solution:

    • Use Anhydrous Reagents: Always use anhydrous ethanol over molecular sieves. Ensure your NaH is fresh (a free-flowing powder, not clumps).

    • Prepare Fresh: Prepare the sodium ethoxide solution immediately before use under an inert atmosphere.

    • Verify Stoichiometry: Use a slight excess (1.1 to 1.3 equivalents) of sodium ethoxide to ensure the reaction goes to completion.

  • Potential Cause B: Inadequate Reaction Temperature or Time SNAr reactions require sufficient thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex.

    Solution:

    • Increase Temperature: The reaction is often performed in refluxing ethanol (~78 °C). If conversion is still slow, consider a higher-boiling solvent like n-butanol or, cautiously, a polar aprotic solvent like DMF under controlled heating (e.g., 80-100 °C).

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the starting material. Do not stop the reaction based on time alone. A typical reaction may run for 6-24 hours.

Problem 2: The final product is contaminated with significant impurities.

Impurities can arise from side reactions or decomposition.

  • Potential Cause A: Presence of Water Water can compete with the ethoxide as a nucleophile, potentially leading to the formation of 3-hydroxy-4-nitroaniline. It will also quench the sodium ethoxide, reducing its effective concentration.

    Solution:

    • Dry Glassware and Reagents: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and run the reaction under a positive pressure of an inert gas like nitrogen or argon.[5]

  • Potential Cause B: Product or Reagent Decomposition At excessively high temperatures or during prolonged reaction times, nitroaromatic compounds can decompose, leading to a complex mixture of byproducts and a lower yield of the desired product.

    Solution:

    • Optimize Temperature: Do not overheat the reaction. Find the minimum temperature that provides a reasonable reaction rate.

    • Inert Atmosphere: Working under an inert atmosphere can prevent oxidative side reactions that may occur at high temperatures.

  • Potential Cause C: Competing Elimination Reactions While not typical for an SNAr reaction, if the ethoxide source is contaminated or if alternative substrates with beta-hydrogens are present, elimination reactions could occur.[8] This is more a concern in traditional Williamson ether syntheses with alkyl halides.[2]

    Solution:

    • Ensure Purity of Starting Materials: Use pure 3-chloro-4-nitroaniline. Analyze the starting material by NMR or GC-MS if its quality is in doubt.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow decision decision action action start Low Yield Observed check_conversion Check TLC/LC-MS for Starting Material (SM) start->check_conversion Begin Diagnosis decision_sm High SM Remaining? check_conversion->decision_sm cause_reagent Potential Cause: Inactive Reagents or Sub-optimal Conditions decision_sm->cause_reagent Yes cause_impurities Potential Cause: Side Reactions or Product Decomposition decision_sm->cause_impurities No action_reagent 1. Use fresh NaH/NaOEt in anhydrous EtOH. 2. Increase temperature/time. 3. Verify stoichiometry (1.1-1.3 eq. EtO⁻). cause_reagent->action_reagent action_impurities 1. Ensure anhydrous conditions (inert atm). 2. Avoid excessive heat. 3. Check SM for impurities. cause_impurities->action_impurities

Caption: Figure 2: A logical workflow for troubleshooting low yield.

Protocols & Data

Table 1: Recommended Reaction Parameters
ParameterConditionRationale & Notes
Solvent Anhydrous EthanolActs as both solvent and reagent source. Relatively safe and easy to remove.
Base Sodium Hydride (NaH) or Sodium Metal (Na)For in situ generation of sodium ethoxide. NaH is generally safer to handle than Na.
Stoichiometry 1.1 - 1.3 eq. Sodium EthoxideA slight excess drives the reaction to completion. A large excess can promote side reactions.
Temperature 78 °C (Reflux)Provides sufficient energy for activation while minimizing decomposition.
Atmosphere Nitrogen or ArgonPrevents reaction with atmospheric moisture and oxygen, which can deactivate the base and cause side reactions.[5]
Reaction Time 6 - 24 hoursMonitor by TLC until starting material is consumed.
Protocol 1: Synthesis of this compound

Materials:

  • 3-chloro-4-nitroaniline (1.0 eq.)

  • Sodium hydride (60% dispersion in mineral oil, 1.3 eq.)

  • Anhydrous Ethanol (200 proof)

  • Nitrogen or Argon gas supply

  • Round-bottom flask, condenser, and magnetic stirrer

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a magnetic stir bar.

  • Base Preparation: Under a positive flow of inert gas, add anhydrous ethanol (approx. 0.5 M concentration relative to the substrate) to the flask. While stirring, carefully add the sodium hydride in small portions. Caution: Hydrogen gas is evolved. Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of sodium ethoxide.

  • Substrate Addition: Once the gas evolution has ceased, add the 3-chloro-4-nitroaniline to the flask.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) using an oil bath. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Workup: After the starting material is consumed (typically 6-24 hours), cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water, which will quench any unreacted base and precipitate the crude product.

  • Isolation: Collect the yellow solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 50 °C.

Protocol 2: Purification by Recrystallization
  • Transfer the crude, dried this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol or isopropanol to dissolve the solid completely. If the solution is highly colored with impurities, you may add a small amount of activated carbon and hot filter the solution.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize precipitation.

  • Collect the purified yellow crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

References

  • BenchChem. (n.d.). Troubleshooting guide for Williamson ether synthesis with secondary iodides.
  • Wikipedia. (2023). Williamson ether synthesis.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.[2]
  • BLD Pharm. (n.d.). This compound.
  • Fevig, T. L. (2024). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.
  • LibreTexts Chemistry. (2015). Williamson Ether Synthesis.
  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Reddit. (2015). Williamson ether synthesis trouble, 2.0. r/chemistry.[5]
  • ChemIQSoc. (n.d.). Preparation of 4-nitroacetanilide and 4-nitroaniline.[13]
  • BLD Pharm. (n.d.). 3-Methoxy-4-nitroaniline.
  • PrepChem. (n.d.). Preparation of 4-nitroaniline.
  • AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence.
  • Organic Syntheses. (n.d.). o-NITROANILINE.
  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
  • Google Patents. (n.d.). US4151203A - Process for the preparation of p-nitroaniline compounds.
  • Taylor & Francis. (n.d.). 4-nitroaniline – Knowledge and References.
  • Amadis Chemical Co., Ltd. (n.d.). This compound CAS NO.116435-75-7.
  • Google Patents. (n.d.). CN103848706A - Synthesis method of substituted nitroaniline.
  • YouTube. (2017). Synthesis of p-Nitroaniline.[22]
  • PubChem. (n.d.). 4-Nitroaniline.
  • Reddit. (2023). Having trouble figuring the synthesis of 2-ethoxy-5-nitroaniline. r/chemhelp.[23]
  • Wikipedia. (2023). Ethoxylation.
  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications.
  • Quora. (2023).
  • Wikipedia. (2023). 4-Nitroaniline.
  • ScienceDirect. (2022).
  • ResearchGate. (n.d.). Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[8][10]naphthyridine-3-carboxylic Acid Benzylamide.
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2-Chloro-5-nitroaniline.
  • ResearchGate. (n.d.). High-rate biodegradation of 3-and 4-nitroaniline.

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Technical Support Center: Stabilizing 3-Ethoxy-4-nitroaniline in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering photodegradation of 3-Ethoxy-4-nitroaniline. It is structured as a series of troubleshooting questions and answers to directly address common experimental challenges. Our focus is on explaining the underlying photochemical mechanisms to empower users to make informed decisions for stabilizing their solutions.

Frequently Asked Questions & Troubleshooting Guide
Q1: My yellow solution of this compound is losing color or changing shade under laboratory light. What is happening?

Answer: You are observing photodegradation. This compound, like many nitroaromatic compounds, contains chromophores that absorb light, particularly in the UV and visible spectrum.[1][2] Upon absorbing a photon, the molecule is promoted to an electronically excited state. This excess energy can initiate chemical reactions, leading to the breakdown of the molecule's structure. The color of your solution is due to the specific arrangement of electrons in the molecule; when the molecule degrades into different compounds, its ability to absorb visible light changes, resulting in a loss of color or a shift in hue.

Based on data for the parent compound, 4-nitroaniline, the peak absorption occurs in the UV-A and near-visible range, typically around 380 nm.[2][3] The ethoxy group on your compound may slightly shift this wavelength, but significant absorption of ambient laboratory light is expected.

Q2: What is the primary mechanism driving the photodegradation of this compound?

Answer: The degradation is primarily driven by the molecule reaching its excited triplet state. While a detailed pathway for this specific molecule is not widely published, the mechanism for anilines and nitroaromatics is well-understood and follows this general pathway:

  • Excitation: The molecule absorbs a photon (hν) and is promoted from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The excited singlet state can rapidly and efficiently convert to a more stable, longer-lived excited triplet state (T₁). This step is common in molecules with nitro groups. The triplet state is highly reactive, behaving like a diradical.[4]

  • Degradation Pathways: From the triplet state, several degradation routes are possible:

    • Reaction with Solvent or Other Solutes: The excited molecule can abstract hydrogen atoms from solvent molecules, leading to radical chain reactions.

    • Reaction with Oxygen: If dissolved oxygen is present, it can interact with the triplet state molecule. Oxygen itself is a triplet in its ground state, and this interaction can lead to the formation of highly reactive singlet oxygen (¹O₂) or other reactive oxygen species (ROS), which then attack the nitroaniline.[5][6]

    • Direct Rearrangement/Fragmentation: The excited state molecule may be unstable enough to undergo direct molecular rearrangement or fragmentation.

The involvement of triplet states is a key vulnerability.[4][7][8] Therefore, strategies to manage this excited state are critical for stabilization.

Diagram: The Photodegradation Cascade

cluster_0 Initiation cluster_1 Key Intermediate cluster_2 Degradation Pathways S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption (hν) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) Deg Degradation Products T1->Deg Direct Reaction ROS Reactive Oxygen Species T1->ROS Energy Transfer to O₂ ROS->Deg Oxidation

Caption: Key steps in the photodegradation of nitroaromatics.

Troubleshooting & Mitigation Strategies
Q3: My experimental protocol is fixed, but degradation is affecting my results. How can I protect my solution?

Answer: When the core protocol is unchangeable, your primary strategies are environmental control and the use of chemical stabilizers.

  • Environmental Control (Light & Oxygen):

    • Light Exclusion: The most straightforward method is to protect the solution from light. Use amber vials or wrap your glassware in aluminum foil.[9] Work under yellow or red light, which is lower in energy and less likely to be absorbed by the compound.

    • Oxygen Removal: Dissolved oxygen is a major contributor to photo-oxidative degradation.[6] Deoxygenating your solvent before preparing the solution can significantly improve stability. See Protocol 2 for deoxygenation methods.

  • Chemical Stabilization:

    • If environmental controls are insufficient, introducing a stabilizing agent is the next step. These agents work by intercepting the damaging photochemical process. The two main classes are Triplet Quenchers and Antioxidants.

Q4: Which type of stabilizer should I use: a triplet quencher or an antioxidant?

Answer: The choice depends on the dominant degradation pathway in your specific system.

  • Use a Triplet Quencher if: The primary degradation route is the direct reaction of the this compound triplet state with its environment. Quenchers are molecules with triplet energies lower than your compound. They accept the energy from the excited nitroaniline via a process called triplet-triplet annihilation, returning your compound to its stable ground state and releasing the excess energy harmlessly as heat.[5][10]

  • Use an Antioxidant if: The degradation is primarily mediated by secondary species like free radicals or reactive oxygen species (ROS). Antioxidants, particularly phenolic compounds, are excellent radical scavengers.[11][12] They can donate a hydrogen atom to neutralize radical intermediates or react with ROS, preventing them from attacking your compound of interest.[13][14][15] Aromatic amines can also serve as effective antioxidants.[11][12]

The following workflow can help guide your decision-making process.

Diagram: Troubleshooting Workflow

start Photodegradation Observed q_light Is the solution protected from light? start->q_light a_light_no Action: Use amber vials or cover with foil. q_light->a_light_no No q_oxygen Is the solvent deoxygenated? q_light->q_oxygen Yes a_light_no->q_oxygen a_oxygen_no Action: Deoxygenate solvent (See Protocol 2). q_oxygen->a_oxygen_no No q_stabilizer Is degradation still occurring? q_oxygen->q_stabilizer Yes a_oxygen_no->q_stabilizer a_stabilizer_yes Action: Add a chemical stabilizer. q_stabilizer->a_stabilizer_yes Yes end_ok Problem Solved q_stabilizer->end_ok No

Caption: A logical workflow for diagnosing and solving photodegradation.

Q5: Can you recommend specific stabilizers and their typical concentrations?

Answer: Absolutely. The optimal concentration for any stabilizer should be determined empirically, but the table below provides excellent starting points. Always run a control experiment with the stabilizer alone to ensure it does not interfere with your primary analysis.

Stabilizer ClassExample Compound(s)Mechanism of ActionTypical Starting ConcentrationReference(s)
Triplet Quenchers Sorbic Acid / SorbateEnergy acceptor from the excited triplet state of the nitroaniline.1 - 10 mM[10]
1,3-PentadieneEffective quencher, but volatile and may not be suitable for all applications.10 - 100 mM[5]
Antioxidants Butylated Hydroxytoluene (BHT)Phenolic radical scavenger; donates a hydrogen atom to neutralize reactive species.[13][14]0.1 - 1 mM[11],[12]
Trolox (a water-soluble Vitamin E analog)Excellent for aqueous systems; functions as a potent free-radical scavenger.[15]0.1 - 1 mM[13]
Ascorbic Acid (Vitamin C)Water-soluble antioxidant that can quench various reactive oxygen species.1 - 5 mM[15]
Experimental Protocols
Protocol 1: Monitoring Photodegradation via HPLC-UV

This protocol provides a reliable method for quantifying the concentration of this compound over time.

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in your chosen solvent (e.g., HPLC-grade acetonitrile or methanol). Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Prepare your experimental solution at a known concentration within the calibration range. Divide it into two sets of transparent vials: one "light-exposed" set and one "dark control" set (wrapped in foil).

  • Experimental Setup: Place both sets of vials under the desired light source (e.g., ambient lab light, a specific wavelength lamp in a photoreactor).[9][16][17] Ensure consistent temperature and stirring if applicable.

  • Time-Point Analysis: At designated time intervals (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot from one vial of each set.

  • HPLC Analysis:

    • System: A standard HPLC system with a C18 reverse-phase column and a UV detector is suitable.[18][19][20]

    • Mobile Phase: A common mobile phase is a gradient of acetonitrile and water (with 0.1% formic acid for peak shaping).

    • Detection: Monitor the absorbance at the λmax of this compound (determine this with a UV-Vis spectrophotometer, expected near 380-400 nm).[1][21]

  • Data Analysis: Quantify the peak area of your compound at each time point against the calibration curve. Plot concentration versus time for both the light-exposed and dark control samples. Significant loss of concentration in the light-exposed sample confirms photodegradation.

Protocol 2: Deoxygenation of Solvents
  • Sparge with Inert Gas: This is the most common and effective method.

    • Submerge a long needle or sparging tube into your solvent, ensuring the tip is near the bottom of the vessel.

    • Bubble a gentle stream of high-purity inert gas (Nitrogen or Argon) through the solvent for 15-30 minutes.

    • Maintain a positive pressure of the inert gas over the solvent's headspace while in use to prevent re-oxygenation.

  • Freeze-Pump-Thaw: This method is for highly sensitive experiments requiring maximum oxygen removal.

    • Place your solvent in a suitable flask with a sidearm connected to a vacuum line.

    • Freeze the solvent completely using liquid nitrogen.

    • Open the flask to the vacuum to evacuate the headspace (where trapped oxygen has collected).

    • Close the flask to the vacuum and allow the solvent to thaw completely. The dissolved gas will bubble out of the solution.

    • Repeat this cycle at least three times for best results.

References
  • Canonica, S., et al. (2016). Inhibition by phenolic antioxidants of the degradation of aromatic amines and sulfadiazine by the carbonate radical (CO3•−). ETH Zurich Research Collection. [Link]
  • Gautam, S., et al. (2005). Photocatalytic degradation of 4-nitroaniline using solar and artificial UV radiation.
  • Lhiaubet-Vallet, V., et al. (2012). Nitroanilines as Quenchers of Pyrene Fluorescence.
  • Zhang, J., et al. (2018). Photodegradation experiment setup.
  • Mlynarczyk, D. T., et al. (2021). Setup of the photodegradation experiment.
  • Lhiaubet-Vallet, V., et al. (2012). Nitroanilines as quenchers of pyrene fluorescence. PubMed. [Link]
  • Siedlecka, E. M., et al. (2015). Experimental setup for photocatalytic degradation.
  • Formosinho, S. J., et al. (1988). Quenching of aromatic triplet states in solution by nitric oxide and other free radicals. Pure and Applied Chemistry. [Link]
  • Zeyer, J., et al. (1995). High-rate biodegradation of 3- and 4-nitroaniline.
  • Al-Hamdi, A. M., et al. (2022). Schematic of the photodegradation experimental setup.
  • Köhler, G. (1987). Solvent effects on the fluorescence properties of anilines. Journal of Photochemistry. [Link]
  • Google Patents. (1992). Uv-stabilization of polymers using nitro compounds.
  • Canonica, S., et al. (2012). Phenolic Antioxidants Inhibit the Triplet-Induced Transformation of Anilines and Sulfonamide Antibiotics in Aqueous Solution.
  • UNEP. (Date not available). III Analytical Methods. UNEP. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • Khan, S. B., et al. (2021). Reduction of 4-nitroaniline to p-phenylendiamine by NaBH4 using PBA (CoTCNi/HCCr) as nanocatalyst.
  • ATSDR. (Date not available). Analytical Methods.
  • Burke, K. E. (2007). The role of antioxidants in photoprotection: a critical review. PubMed. [Link]
  • Sobolewski, A. L., et al. (2020). Role of Triplet States in the Photodynamics of Aniline. ChemRxiv. [Link]
  • Kancheva, V. D., et al. (2013). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines.
  • Gijzeman, O. L. J., et al. (1973). Oxygen quenching of aromatic triplet states in solution. Part 1. RSC Publishing. [Link]
  • Al-Hamdani, A. A. S., et al. (2021). The Spectrum of Aniline Violet in presence of different solvents.
  • Taylor & Francis. (Date not available). 4-nitroaniline – Knowledge and References. Taylor & Francis. [Link]
  • Sun, S. P., et al. (2008).
  • Taylor & Francis. (Date not available). 4-Nitroaniline – Knowledge and References. Taylor & Francis. [Link]
  • Legrini, O., et al. (1993).
  • Praus, P., et al. (2018).
  • Wang, L., et al. (2007). Photodegradation of aniline in aqueous suspensions of microalgae. PubMed. [Link]
  • Ganguly, A., et al. (2018). UV−vis absorption spectra of nitroanilines.
  • Mahbub, P., & Nesterenko, P. N. (2016).
  • Chen, B., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. [Link]
  • Miralles-Cuevas, S., et al. (2019).
  • Singh, A., et al. (2020). The UV–visible absorption spectra of the 4-Nitro Aniline and reduced 4-Nitro Aniline.
  • The Royal Society of Chemistry. (Date not available). Supporting information. The Royal Society of Chemistry. [Link]
  • Spain, J. C. (1995).
  • De Castro, C. S., et al. (2017). UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs.
  • Kumar, A., et al. (2012). UV‐Vis spectra of 4‐nitroaniline with and without the addition of ILs in methanol. Wiley Online Library. [Link]
  • PubChem. (Date not available). 4-Nitroaniline. PubChem. [Link]
  • El-Kouarty, Y., et al. (2022). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents.
  • de Souza, B., et al. (2023). Ab initio electronic absorption spectra of para-nitroaniline in different solvents. ChemRxiv. [Link]

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Technical Support Center: Optimizing Temperature for 3-Ethoxy-4-nitroaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert, in-depth technical guidance on optimizing reaction temperatures when working with 3-Ethoxy-4-nitroaniline. The following information is structured in a flexible question-and-answer format to directly address common challenges and frequently asked questions, ensuring you can navigate your experimental workflows with confidence and scientific rigor.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding temperature optimization for key transformations of this compound.

Q1: What is a general starting temperature for the N-acylation of this compound?

A1: For a standard N-acylation of this compound using a reactive acylating agent like acetic anhydride, starting at room temperature (20-25 °C) is highly recommended. The amino group in this molecule is reasonably nucleophilic, and many N-acylation reactions are rapid and exothermic. For analogous compounds like p-nitroaniline, reactions with acetic anhydride can be complete in as little as 8 minutes with excellent yields.[1]

Causality: The reaction's spontaneity is driven by the high reactivity of the acylating agent and the nucleophilicity of the aniline's amino group. The presence of the electron-withdrawing nitro group slightly decreases the amine's reactivity compared to aniline, but typically not enough to necessitate heating. Starting at room temperature minimizes the risk of side reactions, such as diacylation or decomposition of sensitive functional groups.[2]

Q2: How does temperature critically affect a Suzuki-Miyaura coupling reaction with this compound?

A2: Temperature is one of the most critical parameters in a Suzuki-Miyaura coupling. It directly influences reaction rate, catalyst stability, and the prevalence of side reactions.

  • Reaction Rate: Increasing the temperature generally accelerates the reaction, as it provides the necessary activation energy for the key steps in the catalytic cycle, particularly the oxidative addition and reductive elimination.[3]

  • Catalyst Stability: This is a crucial trade-off. While higher temperatures speed up the reaction, temperatures exceeding 100-110 °C can lead to the thermal decomposition of the palladium catalyst. This is often observed as the formation of palladium black, which significantly reduces the concentration of the active catalytic species and leads to low yields.[3]

  • Side Reactions: Elevated temperatures can promote undesirable side reactions like protodeboronation (where the boronic acid is replaced by a hydrogen atom) and homocoupling of the boronic acid.[1][3]

A typical starting temperature range for Suzuki couplings involving aryl halides is 80-100 °C .[1] Modern, highly active catalyst systems may allow for lower temperatures, even room temperature in some cases.[4]

Q3: What temperature range is recommended for the catalytic reduction of the nitro group in this compound?

A3: For the catalytic hydrogenation of an aromatic nitro group to an amine, a temperature range of 60-80 °C is a common and effective starting point.[5][6][7] Some reactive catalyst systems may even perform efficiently at room temperature.[8][9]

Causality: The reduction of a nitro group is a highly exothermic process. The applied temperature must be sufficient to achieve a reasonable reaction rate without leading to a thermal runaway.[10] Excessive heat can reduce the selectivity of the reaction, potentially leading to over-reduction or side reactions. Careful temperature control is paramount for both safety and product purity. The choice of catalyst (e.g., Pd/C, Pt/C, Raney Nickel) and hydrogen pressure are also key variables that are interdependent with temperature.[5][11]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter, with a focus on temperature-related issues.

Q4: My Suzuki coupling reaction turned black and the yield was very low. What happened and how can I fix it?

A4: The blackening of your reaction mixture is a classic sign of palladium catalyst decomposition into palladium black.[3] This deactivates your catalyst and is a primary cause of low yields. This issue is almost always linked to excessive temperature.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Immediately reduce the temperature. If you were running the reaction at 110 °C or higher, decrease it to a range of 80-95 °C.

  • Verify Temperature Control: Ensure your heating mantle, oil bath, and thermometer are calibrated and providing an accurate, stable temperature. Hot spots can cause localized overheating and catalyst decomposition.

  • Select a More Thermally Stable Catalyst System: If lower temperatures result in a sluggish reaction, consider switching to a more robust ligand that confers greater thermal stability to the palladium center. Buchwald or SPhos-type ligands are often more stable at higher temperatures than simpler phosphine ligands like PPh₃.[3][12]

  • Ensure an Inert Atmosphere: While temperature is the primary culprit, oxygen can also contribute to catalyst deactivation. Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon.[4]

Q5: I am observing diacylation as a side product in my N-acylation reaction. Is temperature the cause?

A5: Yes, elevated temperature can contribute to diacylation, although the primary cause is often an excess of the acylating agent.[2] The initial N-acylated product (the amide) is less nucleophilic than the starting aniline, but at higher temperatures, it can be reactive enough to react with a second molecule of a highly reactive acylating agent.

Mitigation Strategies:

  • Maintain Room Temperature: Avoid heating the reaction unless absolutely necessary (e.g., if the starting material is unreactive).

  • Control Stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the acylating agent.

  • Slow Addition: Add the acylating agent slowly to the solution of the aniline. This keeps the instantaneous concentration of the acylating agent low, favoring the more reactive starting amine and minimizing the chance of the less reactive amide product reacting again.[2]

Q6: My nitro group reduction is stalling or incomplete. Should I just increase the temperature?

A6: While increasing the temperature can increase the reaction rate, it should not be the first variable you adjust. An incomplete reduction is often due to catalyst deactivation or insufficient hydrogen.

Systematic Troubleshooting:

  • Check the Catalyst: The catalyst may be poisoned or simply inactive. Ensure you are using fresh, high-quality catalyst. Catalyst poisoning can occur from impurities in the starting material or solvent.

  • Verify Hydrogen Delivery: Ensure there are no leaks in your hydrogenation setup and that you have sufficient hydrogen pressure. For reactions at atmospheric pressure, ensure the balloon or bladder is adequately filled.

  • Improve Agitation: Vigorous stirring is essential in a three-phase reaction (solid catalyst, liquid substrate, gaseous hydrogen) to ensure efficient mass transfer.

  • Moderate Temperature Increase: If the above steps do not resolve the issue, a moderate increase in temperature (e.g., from 60 °C to 80 °C) can be attempted. Monitor the reaction closely for any signs of pressure increase (indicating decomposition) or darkening of the reaction mixture.[13]

Data & Protocols

Table 1: Recommended Temperature Ranges for Common Reactions
Reaction TypeSubstrateRecommended Starting Temp. (°C)Upper Limit Temp. (°C)Key Considerations
N-Acylation This compound20 - 25 °C40 °COften rapid at room temp. Heat only if no reaction occurs.
Suzuki Coupling This compound80 - 90 °C110 °CHigh temps risk catalyst decomposition.[3]
Nitro Reduction This compound60 - 80 °C100 °CHighly exothermic; ensure proper cooling and pressure monitoring.[10]
Diagrams: Workflows and Logic

Below are diagrams to guide your experimental design and troubleshooting processes.

G cluster_0 Temperature Optimization Workflow start Start: Select Reaction Type lit_review Literature Review for Analogous Reactions start->lit_review initial_temp Select Initial Temperature (e.g., Room Temp for Acylation, 80°C for Suzuki) lit_review->initial_temp run_rxn Run Small-Scale Reaction & Monitor Progress (TLC, LC-MS) initial_temp->run_rxn analyze Analyze Results (Yield, Purity, Side Products) run_rxn->analyze success Successful? -> Scale Up analyze->success Yes troubleshoot No -> Troubleshoot analyze->troubleshoot No inc_temp Increase Temp in Increments (e.g., 10°C) troubleshoot->inc_temp Low Conversion dec_temp Decrease Temp / Change Catalyst troubleshoot->dec_temp Decomposition / Side Products inc_temp->run_rxn dec_temp->run_rxn

Caption: A general workflow for optimizing reaction temperature.

G cluster_1 Troubleshooting Low Yield in Suzuki Coupling start Low Yield Observed check_reagents Check Reagent Purity (Boronic Acid, Halide, Solvent, Base) start->check_reagents check_atmosphere Ensure Rigorous Inert Atmosphere check_reagents->check_atmosphere analyze_mixture Analyze Crude Mixture (LC-MS, NMR) check_atmosphere->analyze_mixture decomp Palladium Black Observed? analyze_mixture->decomp deboronation Protodeboronation Product Detected? decomp->deboronation No sol_decomp Lower Temperature (80-90°C) Use More Stable Ligand decomp->sol_decomp Yes no_reaction High % of Starting Material? deboronation->no_reaction No sol_deboronation Use Milder Base (K₃PO₄, KF) Use Anhydrous Conditions deboronation->sol_deboronation Yes sol_no_reaction Increase Temperature Moderately (90-100°C) Screen Different Ligand/Base no_reaction->sol_no_reaction Yes

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

Experimental Protocols
Protocol 1: General Procedure for N-Acylation
  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).

  • Dissolution: Dissolve the aniline in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Reagent Addition: At room temperature (20-25 °C), add the acylating agent (e.g., acetic anhydride, 1.1 equiv) dropwise with stirring. If the aniline is known to be unreactive, a catalytic amount of DMAP (0.1 equiv) can be added prior to the acylating agent.[2]

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-2 hours.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.[14]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To a dry Schlenk flask, add this compound (if modified to be the aryl halide partner), the arylboronic acid (1.5 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).[1]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) and ligand if required.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: General Procedure for Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or ethanol/water mixtures are often good starting points for nitroanilines.[15]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate) with stirring until it boils. Continue adding small portions of the hot solvent until the compound just completely dissolves.[16]

  • Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[16][17]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.[16]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove residual soluble impurities.[17][18]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • Indian Academy of Sciences. Thermal decomposition of some nitroanilinoacetic acids. [Link]
  • BenchChem. (2025).
  • ioKinetic. (2001). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline.
  • Google Patents.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
  • National Institutes of Health. PubChem Compound Summary for CID 7475, 4-Nitroaniline. [Link]
  • National Institutes of Health. PubChem Compound Summary for CID 7423, 3-Nitroaniline. [Link]
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]
  • Wikipedia. 4-Nitroaniline. [Link]
  • CUNY York College. LAB 1 – EXPERIMENTAL PROCEDURE. [Link]
  • Pearson.
  • Google Patents.
  • Google Patents.
  • ResearchGate.
  • University of Rochester.
  • Almac.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • CUNY City Tech.
  • ResearchGate. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. [Link]
  • Chemistry Steps. Reactions of Aniline. [Link]
  • National Institutes of Health. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium. [Link]
  • ResearchGate. N‐acylation of anilines, primary and secondary amines,and sulfonamides. [Link]
  • National Center for Biotechnology Information. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. [Link]
  • BenchChem. (2025).
  • National Institutes of Health. (2020). Critical review on the chemical reduction of nitroaniline. [Link]
  • Taylor & Francis. 4-nitroaniline – Knowledge and References. [Link]

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Technical Support Center: Catalyst Selection for Reactions Involving 3-Ethoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on catalyst selection for reactions involving 3-Ethoxy-4-nitroaniline. This guide is structured in a practical question-and-answer format to directly address the common and complex challenges encountered during experimentation. Our focus is on delivering not just solutions, but also the underlying scientific principles to empower your research and development.

Part 1: Catalytic Reduction of the Nitro Group

The reduction of the nitro group in this compound to form 3-ethoxy-1,4-benzenediamine is a fundamental transformation. However, achieving high yield and selectivity can be challenging. This section addresses common issues related to this process.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reduction of this compound is incomplete, resulting in low yields of the desired diamine. What are the likely causes?

Answer: Incomplete reduction is a frequent issue and can typically be traced to catalyst activity, reagent stoichiometry, or reaction conditions.[1]

  • Insufficient Reducing Agent or Catalyst: For catalytic hydrogenations, ensure adequate catalyst loading (typically 1-10 mol% for noble metal catalysts) and sufficient hydrogen pressure. For metal/acid reductions (e.g., Fe/HCl, Sn/HCl), a stoichiometric excess of the metal is required to drive the reaction to completion.[1][2]

  • Poor Catalyst Activity: The activity of common catalysts like Palladium on carbon (Pd/C) and Raney Nickel can degrade over time due to improper storage or handling.[1] Always use a fresh, high-quality catalyst. The choice of solvent can also significantly influence the activity of Pd/C.[1]

  • Catalyst Poisoning: Impurities in your starting material, solvents, or reagents can act as catalyst poisons.[1] Sulfur and certain halide compounds are notorious poisons for noble metal catalysts. Purifying the this compound substrate before the reaction can mitigate this issue.

  • Reaction Conditions: Inadequate temperature or pressure (for hydrogenation) can lead to slow or incomplete reactions. The reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.

Question 2: I am observing the formation of side products, such as azo or azoxy compounds. How can I improve the selectivity towards the desired diamine?

Answer: The formation of dimeric intermediates like azo and azoxy compounds is a known side reaction pathway in nitro group reductions, especially when using certain reducing agents or under specific pH conditions.[3][4]

The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[3][4] These intermediates can condense to form azoxy species, which can be further reduced to azo compounds and then to the desired amine.[3]

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation (H₂ with Pd/C, Pt/C, or Raney Ni): This is often the cleanest method and generally provides high selectivity for the amine.[2][5] It is typically performed under neutral conditions, which minimizes the formation of condensation byproducts.

    • Metal/Acid Reductions (Fe/HCl, SnCl₂): These are robust and cost-effective methods. The acidic conditions generally favor the complete reduction to the amine.[2][5]

    • Transfer Hydrogenation: Using a hydrogen donor like formic acid or ammonium formate with a palladium catalyst can also be a very effective and selective method.

  • Avoid Certain Reagents: Lithium aluminum hydride (LiAlH₄) is generally not suitable for the reduction of aromatic nitro groups as it tends to produce azo products.[5]

Question 3: When using Pd/C for hydrogenation, I am concerned about potential dehalogenation if my molecule contained a halide. Is Raney Nickel a better alternative?

Answer: Yes, if your substrate contains aryl chlorides, bromides, or iodides, Raney Nickel is often a preferred catalyst over Pd/C for nitro group reduction.[5] Palladium catalysts are highly active for hydrodehalogenation, which would be an undesired side reaction.[6] Raney Nickel, while still an effective hydrogenation catalyst for nitro groups, is less prone to causing dehalogenation of aromatic halides.[5]

Data Summary: Common Catalytic Systems for Nitro Reduction
Catalyst SystemTypical ConditionsAdvantagesPotential Issues & Considerations
H₂ / Pd/C H₂ (1-50 atm), Methanol or Ethanol, Room Temp to 50°CHigh efficiency, clean reaction profile.[5]Prone to dehalogenation of aryl halides; sensitive to catalyst poisons.[1][5]
H₂ / Raney Ni H₂ (1-50 atm), Methanol or Ethanol, Room Temp to 50°CReduces nitro groups without dehalogenating aryl halides.[5]Pyrophoric, requires careful handling.
Fe / HCl or NH₄Cl Aqueous Ethanol, RefluxCost-effective, tolerant of many functional groups.[2][5]Requires acidic conditions; workup can be cumbersome.
SnCl₂ / HCl Ethanol or Ethyl Acetate, Room Temp to RefluxMild conditions, good for sensitive substrates.[5]Stoichiometric amounts of tin salts are required, leading to waste.
Experimental Protocol: General Procedure for Catalytic Hydrogenation of this compound
  • Setup: To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent (e.g., Methanol or Ethanol, ~10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) (1-5 mol%) under a stream of nitrogen or argon.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40°C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-ethoxy-1,4-benzenediamine, which can be purified by recrystallization or chromatography if necessary.

Troubleshooting Workflow for Nitro Reduction

G start Low Yield or Incomplete Reaction catalyst Check Catalyst Activity start->catalyst reagents Verify Reagent Stoichiometry start->reagents conditions Optimize Reaction Conditions start->conditions poisoning Suspect Catalyst Poisoning? catalyst->poisoning fresh_catalyst Use Fresh Catalyst catalyst->fresh_catalyst increase_loading Increase Catalyst/Reagent Loading reagents->increase_loading increase_temp_pressure Increase Temp/Pressure/Time conditions->increase_temp_pressure purify Purify Starting Material poisoning->purify Yes poisoning->fresh_catalyst No

Caption: Troubleshooting decision tree for low-yield nitro reductions.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

This compound can also be a substrate in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, typically after conversion of the amine to a halide or triflate. The presence of both the ethoxy and nitro groups significantly influences catalyst selection and reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am attempting a Suzuki-Miyaura coupling with a halogenated derivative of this compound and experiencing low yields. What catalyst system should I use?

Answer: The Suzuki-Miyaura reaction involves the coupling of an organoboron species with an organohalide, catalyzed by a palladium complex.[7][8] For a substrate like a halogenated this compound, the electronic properties of the ring (electron-rich due to the ethoxy group, electron-poor due to the nitro group) and the potential for catalyst inhibition must be considered.

  • Catalyst Choice: A Pd(0) source is required. This can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precursor like Pd(OAc)₂ or Pd₂(dba)₃.[8][9]

  • Ligand Selection: The choice of phosphine ligand is critical. Electron-rich, bulky phosphine ligands are often required to promote the key steps of the catalytic cycle (oxidative addition and reductive elimination).[9] For electron-deficient aryl halides (due to the nitro group), ligands like SPhos or XPhos are often effective.

  • Base Selection: A base is essential for the transmetalation step.[7][9] Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be crucial and may require screening.

  • Catalyst Deactivation: The nitro group itself or impurities can potentially lead to catalyst deactivation.[10] If standard conditions fail, consider using more robust, pre-formed catalysts or specialized ligands designed to resist deactivation.

Question 2: In my Buchwald-Hartwig amination, I am struggling with catalyst deactivation. What causes this and how can it be prevented?

Answer: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[11][12] Catalyst deactivation is a known issue, especially with challenging substrates.

  • Mechanism of Deactivation: Deactivation can occur through several pathways. For nickel catalysts, the formation of inactive "nickel-black" can be a problem, particularly with electron-rich aryl halides.[13][14] For palladium catalysts, ligand degradation or the formation of stable, off-cycle palladium complexes can inhibit catalysis.[15][16] The amine substrate itself can sometimes displace the phosphine ligand, leading to inactive species.[16]

  • Troubleshooting Strategies:

    • Ligand Design: Use bulky, electron-rich biarylphosphine ligands (e.g., those developed by the Buchwald and Hartwig groups) which are designed to promote reductive elimination and resist the formation of off-cycle complexes.[11][16]

    • Choice of Base: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, some sensitive substrates may require weaker bases to prevent decomposition, which can indirectly lead to catalyst deactivation.[6][16]

    • Reaction Concentration: In some photoredox/nickel catalyzed systems, running reactions at higher concentrations has been shown to increase the rate of the desired reaction, outcompeting deactivation pathways.[13][14]

Catalyst/Ligand Selection Guide for Cross-Coupling

G cluster_0 Reaction Type cluster_1 Recommended Ligand Classes cluster_2 Common Issues Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Bulky Bulky, Electron-Rich Biarylphosphines (e.g., XPhos, SPhos) Suzuki->Bulky Effective for electron-rich/poor arenes Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Buchwald->Bulky General & High-Activity Chelating Bidentate Phosphines (e.g., BINAP, dppf) Buchwald->Chelating First/Second Gen. Catalysts Deactivation Catalyst Deactivation Bulky->Deactivation Helps prevent SideReaction Side Reactions (e.g., Hydrodehalogenation) Bulky->SideReaction Can suppress

Caption: Catalyst ligand selection logic for cross-coupling reactions.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Karak, S., et al. (n.d.). Overcoming limitations in dual photoredox/nickel catalyzed C–N cross-couplings due to catalyst deactivation. MPG.PuRe.
  • Kadam, A. A., et al. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv.
  • PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.
  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ChemRxiv. (n.d.). Overcoming Limitations in Dual Photoredox/Nickel catalyzed C–N Cross-Couplings due to Catalyst Deactivation.
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
  • Springer. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
  • Google Patents. (n.d.). Method of reducing aromatic nitro compounds.

Sources

Dealing with poor solubility of 3-Ethoxy-4-nitroaniline during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Ethoxy-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor solubility of this compound during chemical reactions. Here, we provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to ensure your experiments proceed smoothly and efficiently.

Introduction

This compound is a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and dye industries. Its chemical structure, characterized by an aromatic ring substituted with an ethoxy, a nitro, and an amino group, results in a molecule with moderate polarity and a crystalline nature. These properties contribute to its limited solubility in many common organic solvents, often leading to incomplete reactions, low yields, and purification difficulties. This guide offers practical solutions to overcome these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid.[1] While specific quantitative solubility data is not extensively published, its solubility profile can be inferred from its structure and from data on similar nitroaniline compounds. It is expected to have limited solubility in non-polar solvents like hexanes and toluene. It will exhibit better, though often still limited, solubility in polar aprotic solvents such as acetonitrile, and polar protic solvents like ethanol and methanol.[2][3] The presence of the amino and nitro groups allows for hydrogen bonding, which enhances solubility in protic solvents.[3]

Q2: Why is my reaction with this compound stalling or showing low conversion?

A2: A common reason for incomplete reactions is the poor solubility of this compound in the chosen reaction solvent. If the starting material is not fully dissolved, the reaction becomes a heterogeneous mixture, and the reaction rate is limited by the dissolution rate of the solid. This can lead to stalled reactions and lower-than-expected yields.

Q3: Can I just heat the reaction to improve solubility?

A3: Increasing the temperature is a valid strategy to enhance the solubility of most solids, including this compound.[3] However, this approach must be used with caution. The thermal stability of your reactants, products, and any intermediates must be considered. Excessive heat can lead to degradation and the formation of unwanted byproducts. It is crucial to determine the thermal limits of your system before uniformly applying heat.

Troubleshooting Guide: Overcoming Poor Solubility

This section provides a systematic approach to addressing solubility issues with this compound in your reactions.

Issue 1: Selecting an Appropriate Single Solvent System

Symptoms:

  • This compound does not fully dissolve at the desired reaction temperature.

  • The reaction mixture is a slurry or suspension.

  • Reaction progress is slow or incomplete.

Root Cause Analysis: The polarity and hydrogen bonding capability of the chosen solvent are not optimal for dissolving this compound. The principle of "like dissolves like" is a good starting point for solvent selection. Given the polar groups on the molecule, a solvent with some degree of polarity is required.

Solutions:

  • Solvent Screening: Conduct small-scale solubility tests with a range of solvents. A suggested list of solvents to screen is provided in the table below.

  • Polar Aprotic Solvents: Consider solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents are excellent at dissolving a wide range of organic compounds due to their high polarity and ability to act as hydrogen bond acceptors.

  • Polar Protic Solvents: Alcohols such as ethanol, propanol, or butanol can be effective, especially at elevated temperatures.

Data Presentation: Estimated Solubility of this compound in Common Solvents

SolventSolvent TypeExpected SolubilityRationale
HexaneNon-polarVery LowMismatch in polarity.
TolueneNon-polar AromaticLowAromatic nature provides some interaction, but polarity is low.
DichloromethanePolar AproticModerateModerate polarity can provide some solubility.
Ethyl AcetatePolar AproticModerateEster group provides polarity.
AcetonitrilePolar AproticModerate to GoodGood general-purpose polar aprotic solvent.[2]
EthanolPolar ProticModerate to GoodCapable of hydrogen bonding with the amino and nitro groups.[3]
Dimethylformamide (DMF)Polar AproticHighHigh polarity and excellent solvating power for polar molecules.
Dimethyl Sulfoxide (DMSO)Polar AproticHighVery high polarity, excellent for dissolving difficult compounds.

Disclaimer: This table provides estimated solubility based on chemical principles and data for analogous compounds. Experimental verification is essential.

Issue 2: Single Solvent System is Ineffective or Incompatible with Reaction Conditions

Symptoms:

  • The ideal solvent for solubility is not compatible with the reagents (e.g., is reactive).

  • The required temperature for dissolution in a single solvent is too high for the reaction's stability.

Root Cause Analysis: A single solvent may not possess the ideal combination of solvating power and chemical inertness for a specific reaction.

Solutions:

  • Co-solvency: Employing a mixture of solvents can fine-tune the properties of the reaction medium.[4][5] This is a powerful technique to enhance solubility.[4] For example, adding a small amount of a highly polar solvent like DMF or DMSO to a less polar solvent like toluene or ethyl acetate can significantly increase the solubility of this compound without drastically changing the overall solvent properties.

Visualization: The Principle of Co-solvency

CoSolvency cluster_0 Poor Solubility cluster_1 Enhanced Solubility with Co-solvent Poorly_Soluble_Compound This compound (Solid) Primary_Solvent Primary Solvent (e.g., Toluene) Poorly_Soluble_Compound->Primary_Solvent Limited Interaction Solvent_Mixture Primary Solvent + Co-solvent (e.g., DMF) Compound_in_Solution This compound (Dissolved) Compound_in_Solution->Solvent_Mixture Strong Interaction

Caption: A diagram illustrating how a co-solvent enhances solubility.

Issue 3: Solubility is pH-Dependent

Symptoms:

  • The reaction involves acidic or basic reagents or conditions.

  • Precipitation is observed upon addition of an acid or base.

Root Cause Analysis: this compound has a basic amino group. In acidic conditions, this group can be protonated to form an ammonium salt. This salt may have significantly different solubility properties compared to the free base.

Solutions:

  • pH Adjustment: The solubility of compounds with acidic or basic functional groups can often be manipulated by adjusting the pH of the reaction mixture.[4][5]

    • In Acidic Media: Protonation of the amino group to form a salt can increase aqueous solubility. If your reaction can be performed in an acidic aqueous or partially aqueous medium, this could be a viable strategy.

    • In Basic Media: The amino group will remain as a free base. Solubility will be dependent on the organic solvent used.

Visualization: pH Effect on Solubility

pHEffect Free_Base This compound (Free Base) Poorly soluble in water Protonated_Salt Protonated Form (Ammonium Salt) More soluble in water Free_Base->Protonated_Salt + H⁺ (Acidic pH) Protonated_Salt->Free_Base - H⁺ (Basic pH)

Sources

Technical Support Center: LC-MS Analysis of 3-Ethoxy-4-nitroaniline Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for identifying degradation products of 3-Ethoxy-4-nitroaniline using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of stability testing and impurity identification. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the integrity and success of your analytical work.

Troubleshooting Guide: Common LC-MS Issues & Solutions

Navigating the intricacies of LC-MS analysis requires a systematic approach to problem-solving. Below are common issues encountered during the analysis of this compound and its degradants, presented in a question-and-answer format.

Symptom / Question Potential Causes Recommended Actions & Explanations
Chromatography Issues
Q1: Why am I seeing poor peak shapes (tailing, fronting, or splitting) for my parent compound or its degradation products? 1. Column Overload: Injecting too concentrated a sample.[1]2. Sample Solvent Mismatch: The injection solvent is much stronger than the initial mobile phase, causing the sample band to spread.[1]3. Secondary Interactions: Silanol interactions between the polar nitroaniline and the silica backbone of the column.4. Column Contamination/Aging: Buildup of matrix components or degradation of the stationary phase.[1][2]1. Dilute the Sample: Reduce the injection concentration to fall within the column's linear range.2. Match Solvents: Prepare your final sample in a solvent that is as close in composition and strength to the initial mobile phase as possible.[1]3. Adjust Mobile Phase pH: Add a small amount of a volatile acid (e.g., 0.1% formic acid) to the mobile phase. This protonates free silanols, minimizing secondary interactions with the basic amine group.4. Implement a Cleaning Protocol: Flush the column with a strong solvent (e.g., isopropanol) as recommended by the manufacturer.[1] If unresolved, replace the guard column or the analytical column.
Q2: My retention times are shifting between injections. What's causing this instability? 1. Insufficient Column Equilibration: Not allowing enough time for the column to return to initial conditions before the next injection.[1]2. Mobile Phase Changes: Evaporation of the volatile organic component or absorption of atmospheric CO₂ changing the pH of an unbuffered aqueous phase.3. Pump/Flow Rate Inconsistency: Air bubbles in the pump head or failing check valves.[3]1. Extend Equilibration Time: Ensure at least 10-12 column volumes of the initial mobile phase pass through the column between runs.[1]2. Prepare Fresh Mobile Phase: Make fresh mobile phase daily and keep bottles capped to prevent evaporation or contamination.[1]3. Purge the LC System: Purge all solvent lines to remove air bubbles. If the problem persists, consult your instrument manual for check valve maintenance.[3]
Mass Spectrometry Issues
Q3: I have a very low or no signal for my compound of interest. What should I check? 1. Ion Source Settings: Inappropriate ionization voltage, source temperature, or nebulizer gas flow for the analyte.[3]2. Ion Suppression: Co-eluting matrix components or non-volatile mobile phase additives competing with the analyte for ionization.[3][4]3. Incorrect Polarity Mode: Analyzing in negative ion mode when the compound preferentially forms positive ions, or vice-versa.4. Sample Degradation: The analyte may be unstable in the prepared sample solution.[3]1. Optimize Source Parameters: Perform a tuning and optimization routine for a standard of this compound to find the ideal source conditions.2. Improve Sample Cleanup: Use Solid-Phase Extraction (SPE) if the matrix is complex. Ensure you are using LC-MS grade solvents and volatile additives (e.g., formic acid, ammonium acetate).[2] A divert valve can also be used to send the unretained, high-salt portion of the injection to waste.[4]3. Analyze in Both Modes: Acquire data in both positive (ESI+) and negative (ESI-) electrospray ionization modes. The nitro group can stabilize a negative charge, while the aniline can be protonated.4. Prepare Fresh Samples: Analyze samples immediately after preparation to minimize potential degradation.[3]
Q4: The baseline of my chromatogram is very noisy and I see many non-specific peaks. How can I clean it up? 1. Contaminated Solvents/Additives: Using non-LC-MS grade reagents can introduce a high chemical background.[2]2. System Contamination: Buildup of contaminants in the ion source, transfer capillary, or LC flow path.[2]3. Mobile Phase Additive Issues: Using non-volatile buffers (e.g., phosphate) which will precipitate in the ion source.1. Use High-Purity Reagents: Always use LC-MS grade water, solvents, and additives to minimize background noise.[1][2]2. Clean the System: Clean the ion source components according to the manufacturer's protocol. Flush the entire LC system with an appropriate cleaning solution.3. Switch to Volatile Buffers: Replace any non-volatile salts with MS-compatible alternatives like ammonium formate or ammonium acetate.
Data Interpretation Issues
Q5: I see several new peaks in my stressed samples, but how do I tentatively identify them as degradation products? 1. Lack of Fragmentation Data: MS1 data only provides a molecular weight, which is often insufficient for identification.2. Ambiguous Molecular Ion: Difficulty in distinguishing the protonated molecule [M+H]⁺ from adducts like [M+Na]⁺ or [M+K]⁺.[5]1. Perform MS/MS (Tandem MS): Acquire fragmentation data for the unknown peaks. Compare the fragmentation pattern of the unknown to that of the parent compound. Degradation products often retain a core part of the original structure, leading to shared fragment ions.2. Check for Common Adducts: Look for peaks at M+23 (Sodium), M+39 (Potassium) in positive mode. The mass difference between these and the proposed [M+H]⁺ can confirm the molecular weight. Using high-purity mobile phases can help control adduct formation.[5]

Frequently Asked Questions (FAQs)

Q: What are the expected degradation pathways for this compound? A: Based on the chemistry of nitroaromatic compounds, several degradation pathways are plausible under forced degradation conditions.[6][7] The primary transformations to anticipate are:

  • Reduction of the Nitro Group: This is a very common pathway for nitroaromatics.[8] The nitro group (-NO₂) can be sequentially reduced to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. This would result in products like 3-ethoxy-4-nitrosoaniline, 3-ethoxy-4-hydroxylaminoaniline, and 3-ethoxy-benzene-1,4-diamine.

  • Hydrolysis of the Ethoxy Group: Under strong acidic or basic conditions, the ethoxy ether linkage could be hydrolyzed, yielding 3-hydroxy-4-nitroaniline.

  • Oxidative Degradation: Oxidizing agents like hydrogen peroxide can lead to hydroxylation of the aromatic ring or even ring-opening under harsh conditions.[9]

  • Photodegradation: Photosensitive groups like nitroaromatics can undergo complex reactions upon exposure to UV light, potentially leading to dimerization or oxidation products.[6][7]

Q: Why is it necessary to run samples in both ESI positive and negative modes? A: Running in both polarities maximizes the probability of detecting all potential degradation products.[10] The parent compound, with its basic aniline group, will likely ionize well in positive mode ([M+H]⁺). However, degradation products where the nitro group is retained, or acidic functionalities like phenols are introduced (e.g., via hydrolysis), may ionize more efficiently in negative mode ([M-H]⁻).[10] Analyzing in only one mode could cause you to miss key degradants.

Q: My forced degradation in acid/base resulted in almost 100% loss of the parent compound. Is this useful? A: While the goal is typically to achieve 5-20% degradation to see a clear pathway, extensive degradation is still informative.[11] It indicates the compound's high lability under those conditions. For your next experiment, you should use milder conditions (e.g., lower temperature, shorter exposure time, or lower concentration of acid/base) to slow the reaction and better resolve the intermediate degradation products.[12]

Q: What is "ion suppression" and how can it affect my results? A: Ion suppression is a matrix effect where the ionization efficiency of the analyte of interest is reduced by the presence of co-eluting compounds.[4] This can happen if a high concentration of a salt or another degradant elutes at the same time as a low-concentration degradant. The result is that the low-concentration product may not be detected, even if it is present.[3] This is why chromatographic separation is critical; ensuring that different components are resolved in time minimizes their interference with each other in the MS source.

Experimental Workflow & Protocol

This section provides a validated starting point for your investigation. Optimization will likely be required based on your specific instrumentation and observations.

Workflow Overview

The overall process involves subjecting the drug substance to forced degradation, followed by sample preparation and LC-MS analysis for the identification of degradation products.

G cluster_0 1. Forced Degradation cluster_1 2. Sample Preparation cluster_2 3. LC-MS Analysis cluster_3 4. Data Interpretation a Prepare Stock Solution of This compound b Expose to Stress Conditions (Acid, Base, H2O2, Heat, Light) a->b c Neutralize Acid/Base Samples b->c d Dilute to Working Concentration c->d e Inject Sample onto LC System d->e f Chromatographic Separation e->f g MS and MS/MS Data Acquisition (ESI+ and ESI-) f->g h Compare Stressed vs. Control g->h i Propose Structures Based on Mass & Fragmentation h->i

Caption: LC-MS workflow for degradation studies.
Step 1: Forced Degradation Protocol
  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours.[12]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution in a sealed vial at 60°C for 7 days.[7]

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option) for a specified duration.[6]

  • Control Sample: Keep 1 mL of stock solution mixed with 1 mL of water at 4°C in the dark.

Step 2: Sample Preparation for LC-MS
  • After the specified time, cool all samples to room temperature.

  • Crucially, neutralize the acid and base samples by adding an equimolar amount of base (e.g., 0.1 N NaOH for the acid sample) or acid (e.g., 0.1 N HCl for the base sample) to prevent damage to the LC column.[6]

  • Dilute all samples (including the control) with the initial mobile phase to a final concentration of approximately 5-10 µg/mL.

  • Filter the samples through a 0.22 µm syringe filter if any precipitate is observed.[1]

Step 3: LC-MS Method Parameters
Parameter Suggested Setting
LC System
ColumnC18 Reverse Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume2 µL
Column Temp.35°C
Gradient Elution Time (min) %B 0.0      51.0      515.0     9518.0     9518.1     522.0     5
MS System
Ion SourceElectrospray Ionization (ESI)
PolarityPositive and Negative (separate runs)
Scan ModeFull Scan (m/z 100-500) with data-dependent MS/MS
Capillary Voltage3.5 kV (Positive), -3.0 kV (Negative)
Source Temp.120°C
Desolvation Temp.350°C
Nebulizer GasNitrogen
Potential Degradation Pathway Visualization

This diagram illustrates the likely primary degradation products formed from the reduction of the nitro group, a common pathway for such compounds.

G A This compound (m/z 183.08 [M+H]+) B 3-Ethoxy-4-nitrosoaniline (m/z 167.08 [M+H]+) A->B +2H, -O C 3-Ethoxy-4-hydroxylaminoaniline (m/z 169.10 [M+H]+) B->C +2H D 3-Ethoxy-benzene-1,4-diamine (m/z 153.10 [M+H]+) C->D -H2O

Sources

Minimizing side reactions during the nitration of 3-ethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the nitration of 3-ethoxyaniline. This resource is designed to provide in-depth troubleshooting guidance and address frequently asked questions encountered during this critical electrophilic aromatic substitution reaction. As Senior Application Scientists, we understand that minimizing side reactions is paramount to achieving high yields of the desired nitro isomers, which are valuable intermediates in pharmaceutical synthesis. This guide is structured to provide not only procedural steps but also the underlying chemical principles to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the nitration of 3-ethoxyaniline, offering probable causes and actionable solutions.

Issue 1: Formation of a significant amount of meta-nitro isomer.

  • Probable Cause: Protonation of the amino group. In the strongly acidic conditions of a standard nitrating mixture (concentrated nitric and sulfuric acids), the basic amino group of 3-ethoxyaniline is protonated to form the anilinium ion (-NH₃⁺).[1][2] This ion is a powerful deactivating group and a meta-director, leading to the undesired isomer.[1][3] The ethoxy group is an ortho, para-director, but the strong deactivating effect of the anilinium group can override this, resulting in a complex mixture of products.[4][5]

  • Solution: Protection of the amino group. The most effective strategy to prevent meta-direction is to protect the amino group before nitration.[6] Acetylation is a common and effective method.[7][8][9][10] By converting the highly basic amino group to a less basic acetamido group (-NHCOCH₃), you prevent its protonation in the acidic nitrating medium. The acetamido group is still an ortho, para-director, guiding the nitration to the desired positions.[8][11]

    Workflow for Amino Group Protection and Deprotection

    G cluster_protection Protection cluster_nitration Nitration cluster_deprotection Deprotection A 3-Ethoxyaniline B 3-Ethoxyacetanilide A->B Acetic Anhydride Pyridine C Nitro-3-ethoxyacetanilide Isomers B->C HNO₃ / H₂SO₄ 0-5 °C D Nitro-3-ethoxyaniline Isomers C->D Acid or Base Hydrolysis

    Caption: Workflow for controlled nitration via amino group protection.

Issue 2: Low yield and formation of tarry, dark-colored byproducts.

  • Probable Cause: Oxidation of the aniline ring. The amino group makes the aromatic ring highly activated and susceptible to oxidation by concentrated nitric acid, a strong oxidizing agent.[12][13] This leads to the formation of complex, often polymeric, tarry materials, significantly reducing the yield of the desired nitro product.[11][13][14]

  • Solution 1: Protection of the amino group. As with preventing meta-nitration, acetylation of the amino group is a primary solution. The acetyl group withdraws electron density from the nitrogen, making the lone pair less available to the aromatic ring.[12] This reduces the ring's activation and its susceptibility to oxidation.[15]

  • Solution 2: Controlled reaction conditions. Maintaining a low temperature (typically 0-5 °C) throughout the addition of the nitrating agent is crucial to minimize oxidation. Overheating can accelerate the oxidative side reactions.

Issue 3: Poor regioselectivity between ortho and para isomers.

  • Probable Cause: The directing effects of the ethoxy and (acetylated) amino groups. Both the ethoxy (-OEt) and acetamido (-NHCOCH₃) groups are ortho, para-directing. The final ratio of ortho to para isomers will depend on a combination of steric and electronic factors. Steric hindrance from the ethoxy and acetamido groups can disfavor substitution at the ortho positions.[4][16]

  • Solutions:

    • Temperature Control: Lower reaction temperatures can sometimes favor the formation of the thermodynamically more stable para-isomer.[6]

    • Choice of Protecting Group: While acetylation is common, employing a bulkier protecting group could potentially increase steric hindrance at the ortho positions, thereby favoring the para product.[6]

    • Alternative Nitrating Agents: Exploring milder or more selective nitrating agents can influence the isomer ratio. For instance, some transition metal nitrates have shown potential for selective nitration.[17][18] Bismuth nitrate pentahydrate has been reported as an effective and regioselective nitrating agent for some anilines, favoring ortho-nitration in certain cases.[19][20]

Issue 4: Difficulty in separating the resulting nitro-isomers.

  • Probable Cause: The structural similarity of the ortho and para isomers leads to very similar physical properties, such as polarity and solubility, making separation by standard techniques like crystallization or column chromatography challenging.[21]

  • Solutions:

    • Fractional Crystallization: This technique can be effective if there is a sufficient difference in the solubility of the isomers in a particular solvent system. It may require multiple recrystallization steps to achieve high purity.

    • Preparative High-Performance Liquid Chromatography (HPLC): For high-purity separation, especially on a smaller scale, preparative HPLC using a suitable stationary phase (e.g., C18 or Phenyl-hexyl) can be a powerful tool.[21]

    • Flash Chromatography with Optimized Eluent System: While challenging, a carefully optimized flash chromatography protocol with a slow gradient and a multi-solvent eluent system might provide adequate separation.[21]

Frequently Asked Questions (FAQs)

Q1: Why is sulfuric acid necessary in the nitrating mixture?

A1: Concentrated sulfuric acid serves two critical roles in the nitration of aromatic compounds.[22] Firstly, it acts as a catalyst by protonating nitric acid, which then loses a water molecule to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).[22][23][24] Secondly, in the case of aniline derivatives, it protonates the amino group, which as discussed, can be a significant side reaction.[1][22]

Generation of the Nitronium Ion

G HNO₃ HNO₃ H₂O-NO₂⁺ H₂O-NO₂⁺ HNO₃->H₂O-NO₂⁺ + H₂SO₄ NO₂⁺ NO₂⁺ H₂O-NO₂⁺->NO₂⁺ - H₂O

Caption: Role of sulfuric acid in generating the nitronium ion.

Q2: Can I perform the nitration without protecting the amino group?

A2: While direct nitration of aniline derivatives is possible, it is generally not recommended for substrates like 3-ethoxyaniline where high regioselectivity and yield are desired. Direct nitration often leads to a complex mixture of ortho, meta, and para isomers, along with significant amounts of oxidative byproducts.[3][11] The formation of the meta product can be substantial due to the protonation of the amino group in the strongly acidic medium.[3][25]

Q3: What are some alternative nitrating agents I can consider?

A3: For sensitive substrates or to achieve different selectivity, several alternative nitrating agents can be employed. These often operate under milder conditions. Examples include:

  • Iron(III) nitrate (Fe(NO₃)₃·9H₂O): This has been shown to be an effective reagent for the ortho-nitration of some aniline derivatives.[26]

  • Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O): This can be a safe and efficient nitrating agent, avoiding the use of corrosive acids.[19][20]

  • Transition-metal-catalyzed methods: These are emerging as efficient and selective alternatives to traditional nitration.[17][18]

Q4: How do I remove the acetyl protecting group after nitration?

A4: The acetyl group can be readily removed by hydrolysis under either acidic or basic conditions to regenerate the free amino group.[3][7] This is typically the final step after the nitrated acetanilide has been isolated and purified.

Experimental Protocols

Protocol 1: Acetylation of 3-Ethoxyaniline

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-ethoxyaniline in a suitable solvent such as pyridine or glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride dropwise to the cooled solution while stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into cold water to precipitate the 3-ethoxyacetanilide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from an ethanol/water mixture may be necessary for purification.[6]

Protocol 2: Nitration of 3-Ethoxyacetanilide

  • In a clean, dry flask, add the purified 3-ethoxyacetanilide to glacial acetic acid and cool the mixture in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid while maintaining the low temperature.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, ensuring this mixture also remains cold.

  • Add the nitrating mixture dropwise to the solution of 3-ethoxyacetanilide, ensuring the temperature does not exceed 10 °C.[6]

  • After the addition is complete, stir the reaction mixture at low temperature for an additional 30-60 minutes.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitro-3-ethoxyacetanilide isomers.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

Protocol 3: Deprotection (Hydrolysis) of Nitro-3-ethoxyacetanilide

  • Reflux the mixture of nitro-3-ethoxyacetanilide isomers in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize it to precipitate the nitro-3-ethoxyaniline isomers.

  • Collect the product by vacuum filtration, wash with water, and dry.

Data Summary Table

Side ReactionPrimary CauseRecommended Control StrategyKey Parameters to Monitor
meta-NitrationProtonation of -NH₂ groupAcetylation of the amino groupReaction pH, complete acetylation
Oxidation/Tar FormationHigh reactivity of the aniline ring with HNO₃Acetylation, low reaction temperatureTemperature (0-5 °C), rate of addition
Poor o/p SelectivityCompeting directing effects, stericsLow temperature, alternative nitrating agentsIsomer ratio by HPLC or GC
Isomer SeparationSimilar physical propertiesFractional crystallization, preparative HPLCPurity of isolated isomers

References

  • Benchchem. Application Notes: The Critical Role of Sulfuric Acid in Aniline Nitration Reactions.
  • Filo. Why is the NII group of aniline acetylated before nitration?.
  • askIITians. Why is acetylation performed before nitration of aniline?.
  • Pearson. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons.
  • Filo. Nitration of aniline treating with h2so4.
  • Education Blogs - India Map. Aniline is acetylated before nitration reaction.
  • Homework.Study.com. In order to carry out nitration of aromatic primary amines, it is necessary to protect the amino....
  • Allen. Why is NH_(2) group of aniline acetylated before carrying nitration ?.
  • Homework.Study.com. 1/ what is the role of sulfuric acid in nitration step during synthesis of p-nitroacetanilide. 2.
  • Benchchem. Addressing poor regioselectivity in the synthesis of substituted anilines.
  • NCERT. Amines.
  • ResearchGate. Methods for the nitration of protected anilines. (A) Representative....
  • PubMed. An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate.
  • Ingenta Connect. An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate.
  • Quora. In nitration of aniline tarry oxidation products are formed. Is tarry some chemical term or is it tarry as in tar like?.
  • Brainly.in. Why is nh2 group of aniline protected before nitration?.
  • ResearchGate. Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents | Request PDF.
  • askIITians. Why is nitration of aniline difficult?.
  • Organic & Biomolecular Chemistry (RSC Publishing). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source.
  • Chemistry Stack Exchange. Nitration of aniline.
  • ECHEMI. Why is sulfuric acid used in aromatic nitration?.
  • brainly.com. [FREE] When aniline is treated with a mixture of nitric acid and sulfuric acid, the expected nitration product.
  • Universidade de Lisboa. Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.
  • ResearchGate. How can I purify two different-substituted aromatic compounds?.
  • Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors.
  • ResearchGate. Why does ortho nitro aniline form only 2% on performing nitration of aniline?.
  • Khan Academy. Ortho-para directors I (video).
  • Khan Academy. Nitration (video) | Aromatic compounds.

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Technical Support Center: Safe Disposal of 3-Ethoxy-4-nitroaniline Waste

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe and compliant disposal of 3-Ethoxy-4-nitroaniline (CAS No. 116435-75-7) waste. As a substituted nitroaniline, this compound requires careful handling and adherence to hazardous waste regulations to ensure personnel safety and environmental protection. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering users to make informed safety decisions.

Disclaimer: As of the last update, a comprehensive, supplier-issued Safety Data Sheet (SDS) for this compound (CAS No. 116435-75-7) was not publicly available. The guidance herein is synthesized from the known hazards of this chemical class, including closely related nitroaniline compounds, and established hazardous waste management protocols. Users must always prioritize their institution's specific waste management procedures and consult with their Environmental Health & Safety (EHS) department.

Part 1: Hazard Profile & Core Safety Principles

This compound is classified with the following GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Like other nitroaromatic compounds, it should be treated as a hazardous substance. The core principle of its waste management is to prevent its release into the environment and to avoid creating additional hazards through improper segregation or storage.

Key Hazard Considerations for Nitroanilines:
  • Toxicity: Nitroaniline compounds are known to be toxic if swallowed, in contact with skin, or if inhaled.[2] A primary health risk is the formation of methemoglobin, which impairs the blood's ability to carry oxygen, leading to cyanosis (a bluish discoloration of the skin).

  • Environmental Hazard: Many nitroanilines are harmful to aquatic life with long-lasting effects.[2] Therefore, disposal into sanitary sewer systems is strictly prohibited.

  • Combustibility: While not highly flammable, nitroanilines are combustible. In a fire, they can release toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[3] Finely dispersed dust can also form explosive mixtures with air upon intense heating.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and disposal of this compound waste.

Q1: How should I classify waste containing this compound?

A1: All waste containing this compound, whether it is pure, unused compound, contaminated labware, or solutions, must be classified as hazardous waste.[4] Due to its chemical structure (a substituted nitroaniline), it would likely fall under EPA hazardous waste regulations. While a specific code is not listed, analogous compounds like p-Nitroaniline are listed under RCRA waste code P077.[5] Always consult your institution's EHS department for the precise waste codes to use.

Q2: Can I mix this compound waste with other organic solvent waste?

A2: This is strongly discouraged. As a best practice, waste streams should be kept separate to prevent unintended chemical reactions.[5] this compound, as an aniline derivative, is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3] Mixing with incompatible materials can lead to heat generation, pressurization of the container, or the release of toxic gases. Segregating this waste stream simplifies characterization and reduces disposal costs.

Q3: What are the immediate steps to take if I spill this compound powder?

A3: For a small spill, first ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Avoid generating dust.[3] Gently cover the spill with an inert absorbent material like vermiculite or sand.[6] Carefully sweep the material into a designated, properly labeled hazardous waste container.[3] Clean the spill area thoroughly. For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.[7]

Q4: Can I dispose of empty this compound containers in the regular trash?

A4: No. An "empty" container that held a hazardous chemical must be managed as hazardous waste until it is properly decontaminated. This typically involves a triple rinse with a suitable solvent (e.g., acetone or ethanol). The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[8] Once decontaminated, and with the label fully defaced, the container may be disposed of according to your facility's procedures for non-hazardous lab glass or plastic.

Q5: What happens if this compound waste is heated?

A5: Heating nitroaniline compounds can lead to thermal decomposition, which is an exothermic process.[9] This can result in a dangerous increase in temperature and pressure within a sealed container. In the event of a fire, hazardous decomposition products such as nitrogen oxides and carbon monoxide will be generated.[3] Waste containers should be stored away from heat sources.

Part 3: Troubleshooting Guide

This section provides solutions for specific issues that may arise during the waste management process.

Problem Probable Cause(s) Troubleshooting Steps & Corrective Actions
Discoloration or precipitation in a liquid waste container holding this compound. Accidental mixing with an incompatible chemical.1. Do not add more waste to the container. 2. Consult the Safety Data Sheets for all chemicals that may have been added to identify potential incompatibilities.3. If there are no signs of gas generation or heat, carefully move the container to a secondary containment bin in a fume hood.4. Label the container with a "Caution: Unknown Reaction" tag and contact your EHS department for immediate pickup and guidance.
The hazardous waste container is warm to the touch. An exothermic reaction is occurring due to chemical incompatibility or decomposition.1. This is a potentially dangerous situation. Do not attempt to open or move the container if it is hot or showing signs of pressurization (e.g., bulging).2. Evacuate the immediate area and alert colleagues.3. Contact your institution's emergency response team or EHS department immediately from a safe distance.
Solid waste (e.g., contaminated wipes) appears to be degrading the plastic waste bag. The solvent used to wet the wipes is incompatible with the bag material (e.g., strong organic solvents can degrade certain plastics).1. Carefully place the compromised bag into a larger, compatible, and rigid hazardous waste container (overpacking).2. Ensure the new outer container is properly labeled with all constituents.3. For future waste collection, ensure the bag material is chemically resistant to all components of the waste stream. Consult a chemical compatibility chart or your EHS department for appropriate container selection.

Part 4: Experimental Protocols for Waste Disposal

Adherence to a standardized protocol is critical for ensuring safety and regulatory compliance.

Protocol 1: Segregation and Collection of this compound Waste
  • Hazardous Waste Determination: Confirm that all materials contaminated with this compound are to be treated as hazardous waste.[5]

  • Container Selection:

    • Solid Waste: Use a rigid, leak-proof container with a secure, tight-fitting lid. A polyethylene drum or bucket is often suitable. The container must be clearly labeled.

    • Liquid Waste: Use a compatible, shatter-resistant container (e.g., polyethylene or glass coated in PVC) with a screw-top cap. Ensure the container material is compatible with any solvents used.

  • Waste Segregation:

    • Solid Waste Stream: Collect unused this compound powder, contaminated gloves, weighing papers, and other disposable labware in a dedicated solid hazardous waste container.[7]

    • Liquid Waste Stream: Collect solutions containing this compound in a dedicated liquid hazardous waste container. Do not mix with other waste streams like halogenated or non-halogenated solvents unless explicitly permitted by your EHS department.

  • Labeling:

    • Immediately label the waste container with the words "HAZARDOUS WASTE".

    • List all chemical constituents by their full name (e.g., "this compound," "Methanol").

    • Provide an estimated percentage for each component.

    • Include the date the waste was first added to the container.

  • Storage:

    • Keep waste containers closed at all times, except when adding waste.

    • Store containers in a designated satellite accumulation area that is under the control of laboratory personnel.

    • Use secondary containment (e.g., a larger bin) to catch any potential leaks.[7]

    • Store away from incompatible materials, particularly strong acids and oxidizing agents.[3]

Part 5: Data Summary & Visualization

Chemical & Hazard Summary Table
PropertyInformationSource(s)
Chemical Name This compound
CAS Number 116435-75-7[1]
Molecular Formula C₈H₁₀N₂O₃
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Incompatibilities Strong oxidizing agents, acids, acid anhydrides, acid chlorides, chloroformates.[3][4]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂).[3]
Disposal Must be disposed of as hazardous waste via an approved waste disposal plant.[3]
Waste Disposal Workflow

The following diagram illustrates the decision-making process for the safe disposal of this compound waste.

WasteDisposalWorkflow Workflow for this compound Waste Disposal cluster_0 Waste Generation cluster_1 Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal Generate Waste Generated (Solid or Liquid containing This compound) Determine Is waste hazardous? Generate->Determine Segregate Segregate Waste Stream (Keep separate from other chemical waste) Determine->Segregate Yes (Always) Select Select Compatible Waste Container Segregate->Select Label Label Container: 'HAZARDOUS WASTE' + List all constituents + Date Select->Label Store Store in designated Satellite Accumulation Area with Secondary Containment Label->Store Request Request Pickup by EHS / Hazardous Waste Contractor Store->Request Dispose Final Disposal at Licensed Facility Request->Dispose

Caption: Decision workflow for compliant disposal of this compound waste.

References

  • Arctom Scientific. This compound. [Online]. Available: [Link]
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  • Carl ROTH. Safety Data Sheet: 4-Nitroaniline. [Online]. Available: [Link]
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  • Cole-Parmer. Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline. [Online]. Available: [Link]
  • Unspecified Source. Chemical Compatibility Chart. [Online]. Available: [Link]
  • Semantic Scholar. Characterization of thermal decomposition behavior of nitroaniline compounds with diverse functional groups by multiple calorimetric methods. [Online]. Available: [Link]
  • ResearchGate. Thermal Decomposition of Aliphatic Nitro-compounds. [Online]. Available: [Link]
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  • Chemical Engineering Transactions. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Online]. Available: [Link]
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  • PubMed Central. Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid)
  • Northwestern University. Hazardous Waste Disposal Guide. [Online]. Available: [Link]

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Addressing moisture sensitivity of 3-Ethoxy-4-nitroaniline during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Ethoxy-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this moisture-sensitive reagent. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific principles to ensure the integrity of your experiments.

Understanding the Challenge: Moisture Sensitivity of this compound

This compound is a valuable building block in organic synthesis. However, its utility can be compromised by its sensitivity to moisture. The presence of water can lead to degradation of the material, resulting in impurities that may affect experimental outcomes. This guide provides practical advice and protocols to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To maintain the integrity of this compound, it should be stored in a cool, dry, and dark place.[1][2] The container must be tightly sealed to prevent the ingress of atmospheric moisture.[1][2] For long-term storage, consider using a desiccator containing a suitable drying agent like silica gel or calcium chloride.[3] It is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to further protect it from moisture and air.[4]

Parameter Recommendation Rationale
Temperature Cool (as per product label)Minimizes potential thermal degradation.
Atmosphere Dry, Inert (Argon or Nitrogen)Prevents moisture-induced hydrolysis and oxidation.
Container Tightly sealed, light-resistantProtects from atmospheric moisture and light.[1]
Location DesiccatorProvides a continuously dry environment.[3]

Q2: I received my shipment of this compound. How should I handle the initial opening of the container?

When opening a new container of this compound for the first time, it is crucial to minimize its exposure to the ambient atmosphere. If possible, open the container inside a glove box with a dry, inert atmosphere.[3] If a glove box is not available, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture from the air onto the cold solid.[5] Work quickly to dispense the required amount and then promptly reseal the container, purging with an inert gas if possible before tightening the cap.

Q3: My this compound has changed color (e.g., darkened). Is it still usable?

A change in color, such as darkening, or a change in physical appearance, like clumping, can be an indication of degradation. While the compound may not be completely unusable, its purity is questionable. Before using a discolored reagent, it is highly recommended to assess its purity using an analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Thin-Layer Chromatography (TLC).[5] Depending on the level of impurity, the material may need to be purified (e.g., by recrystallization) or discarded.

Q4: Can I dissolve this compound in water or aqueous buffers for my experiment?

Given its moisture sensitivity, dissolving this compound in aqueous solutions is generally not recommended for storage. While some reaction conditions may necessitate the use of aqueous media, prolonged exposure can lead to hydrolysis. The stability of nitroanilines in aqueous environments can be poor, and degradation can occur. If your experiment requires an aqueous solution, it should be prepared fresh immediately before use.

Q5: How can I check the purity of my stored this compound?

Several analytical methods can be employed to assess the purity of aromatic amines like this compound. HPLC is a common and effective technique for quantifying the parent compound and detecting impurities. Other methods include GC, particularly when coupled with a mass spectrometer (GC-MS), and TLC for a rapid qualitative assessment.[1][5] For quantitative analysis, developing a calibration curve with a standard of known purity is recommended.

Troubleshooting Guide

Problem 1: Physical Changes in the Solid Reagent
  • Symptom: The solid has clumped together, darkened in color, or there are visible signs of moisture in the container.

  • Potential Cause: Exposure to atmospheric moisture during storage or handling.

  • Proposed Degradation Mechanism: While specific degradation pathways for this compound are not extensively documented, a plausible mechanism in the presence of water is the hydrolysis of the ethoxy group to a hydroxyl group, forming 3-hydroxy-4-nitroaniline. Another possibility is the hydrolysis of the amine group, although this is generally less likely under neutral pH conditions.

G A This compound B Moisture (H2O) Exposure A->B Incorrect Storage/Handling C Potential Hydrolysis of Ethoxy Group B->C Initiates Degradation D 3-Hydroxy-4-nitroaniline (Impurity) C->D E Ethanol C->E

Caption: Postulated hydrolysis of this compound.

  • Recommended Action:

    • Assess Purity: Perform an analytical test (HPLC, GC-MS, or TLC) to determine the extent of degradation.

    • Decision Point: Based on the purity assessment, decide whether the material is suitable for your experiment, requires purification, or should be discarded. The following workflow can guide your decision:

G A Compromised this compound (Clumped, Discolored) B Perform Purity Analysis (e.g., HPLC) A->B C Is Purity > 95%? B->C D Consider Drying Under Vacuum (See Protocol 3) C->D Yes G Purify by Recrystallization C->G No E Re-analyze Purity D->E F Use with Caution for Non-critical Applications E->F Purity Acceptable E->G Purity Unacceptable H Discard Reagent G->H Purification Fails

Sources

Validation & Comparative

A Comparative Guide to the Basicity of Nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a nuanced understanding of a molecule's physicochemical properties is paramount. Among these, basicity, quantified by the pKa of the conjugate acid, is a critical parameter influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparison of the basicity of the three structural isomers of nitroaniline: ortho-, meta-, and para-nitroaniline, grounded in established chemical principles and supported by experimental data.

Introduction: Structure and Basicity

Aniline, a simple aromatic amine, is a weak base with the pKa of its conjugate acid being approximately 4.6.[1] The introduction of a nitro (NO₂) group, a potent electron-withdrawing group, to the benzene ring significantly diminishes the basicity of the aniline molecule.[2][3] This effect, however, is not uniform across the three isomers. The position of the nitro group relative to the amino (-NH₂) group dictates the extent to which the basicity is reduced, leading to a distinct order of basicity among the isomers.

To visualize the structural differences, consider the following representation of the nitroaniline isomers:

Caption: Structural relationship of nitroaniline isomers to aniline.

The Decisive Role of Electronic Effects

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The electron-withdrawing nitro group influences this availability through two primary electronic mechanisms: the inductive effect (-I) and the resonance effect (-M or -R) .[4][5]

  • Inductive Effect (-I): The highly electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the benzene ring through the sigma (σ) bonds. This effect decreases with distance.

  • Resonance Effect (-M): The nitro group can delocalize the lone pair of electrons from the amino group across the π-system of the benzene ring. This effect is most pronounced when the nitro group is at the ortho or para position relative to the amino group.[4][6]

The interplay of these effects determines the electron density on the amino nitrogen and, consequently, the basicity of the molecule.

G cluster_o ortho-Nitroaniline cluster_m meta-Nitroaniline cluster_p para-Nitroaniline o_I -I Effect (Strong) o_M -M Effect (Strong) Basicity Decreased Basicity o_I->Basicity o_H H-Bonding (Intramolecular) o_M->Basicity o_H->Basicity m_I -I Effect (Moderate) m_I->Basicity p_I -I Effect (Weak) p_M -M Effect (Strong) p_I->Basicity p_M->Basicity

Caption: Electronic effects influencing the basicity of nitroaniline isomers.

Experimental Data: A Quantitative Comparison

The basicity of the nitroaniline isomers is best compared through their pKa values, which refer to the acidity of their conjugate acids (anilinium ions). A lower pKa value indicates a weaker base.

CompoundpKa of Conjugate Acid
Aniline4.6[1]
meta-Nitroaniline2.47[7]
para-Nitroaniline1.0[8][9]
ortho-Nitroaniline-0.3[8][10]

From this data, the order of decreasing basicity is: Aniline > meta-Nitroaniline > para-Nitroaniline > ortho-Nitroaniline [8][11]

Mechanistic Interpretation of Basicity Trends
  • meta-Nitroaniline: In the meta position, the nitro group exerts only its -I effect.[8] The resonance effect does not extend to the amino group from this position.[4][12] This results in a decrease in basicity compared to aniline, but it remains the most basic of the three isomers.

  • para-Nitroaniline: At the para position, both the -I and a strong -M effect are at play.[13] The resonance delocalization involves the lone pair of the amino nitrogen, significantly reducing its availability for protonation.[6][12] This makes p-nitroaniline a much weaker base than m-nitroaniline.

  • ortho-Nitroaniline: The ortho isomer is the least basic. It experiences a strong -I effect due to the proximity of the nitro group, a strong -M effect similar to the para isomer, and an additional stabilizing factor: intramolecular hydrogen bonding between a hydrogen of the amino group and an oxygen of the nitro group. This hydrogen bond further reduces the availability of the nitrogen's lone pair, making it the weakest base in the series.[14]

Experimental Protocol: Determination of pKa by Potentiometric Titration

A reliable method for determining the pKa of weak bases like nitroanilines is potentiometric titration.[15][16][17] This high-precision technique involves monitoring the pH of a solution as a titrant is added.[16]

G A 1. Sample Preparation Dissolve nitroaniline isomer in suitable solvent (e.g., water/ethanol mixture). B 2. System Calibration Calibrate pH meter with standard buffers. A->B C 3. Titration Titrate with a standardized strong acid (e.g., HCl). B->C D 4. Data Acquisition Record pH after each addition of titrant. C->D E 5. Data Analysis Plot pH vs. Volume of titrant. D->E F 6. pKa Determination Identify the half-equivalence point. pH at this point equals the pKa. E->F

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a solution of the nitroaniline isomer of known concentration (e.g., 0.01 M) in a suitable solvent system. Due to the low aqueous solubility of nitroanilines, a co-solvent like ethanol may be necessary.

    • Prepare a standardized solution of a strong acid titrant, such as 0.1 M hydrochloric acid (HCl).

  • Calibration:

    • Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa range.

  • Titration Procedure:

    • Place a known volume of the nitroaniline solution into a beaker equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Add the standardized HCl solution in small, precise increments from a burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • The half-equivalence point is the volume of titrant that is exactly half of the volume at the equivalence point.

    • The pH of the solution at the half-equivalence point is equal to the pKa of the conjugate acid of the nitroaniline isomer.[18][19][20]

Conclusion

The basicity of nitroaniline isomers is a clear illustration of how the position of a substituent on an aromatic ring can profoundly influence molecular properties. The combination of inductive and resonance effects, along with intramolecular hydrogen bonding in the ortho isomer, creates a distinct and predictable trend in basicity: meta > para > ortho. For professionals in drug discovery and development, a thorough understanding of these structure-property relationships is essential for the rational design of molecules with desired pharmacokinetic and pharmacodynamic profiles. The experimental determination of pKa through methods like potentiometric titration provides the empirical data necessary to validate these theoretical principles and guide medicinal chemistry efforts.

References

  • Creative Bioarray.
  • Quora. Which is more basic, o-nitroaniline or p-nitroaniline?. (2018-09-27). [Link]
  • Wikipedia. Aniline. [Link]
  • Medium. How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline, and what is the observed impact of groups like –OCH₃ and –NO₂?. (2024-02-20). [Link]
  • Quora. What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group?. (2018-10-25). [Link]
  • Rio Mais Seguro. Pka Value Of Aniline. [Link]
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
  • National Institutes of Health. Development of Methods for the Determination of pKa Values. (2013-08-08). [Link]
  • Organic Lecture Series. Amines. [Link]
  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). [Link]
  • Filo. Which is more basic Aniline, Ortho nitro aniline, meta nitro aniline, para nitro aniline. (2025-10-25). [Link]
  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]
  • ChemBK. m-Nitroaniline. [Link]
  • Infinity Learn. The correct order of base strength of the following amines is. [Link]
  • Quora. Why is aniline more basic than p-nitroaniline?. (2018-06-08). [Link]
  • Gauth. Choose the correct order of basic strength of given anilines.o-nitroaniline > p-nitroaniline > m-nitroaniline. [Link]
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A Spectroscopic Guide to Differentiating 3-Ethoxy-4-nitroaniline and 4-Ethoxy-3-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of isomeric compounds is a critical step that underpins safety, efficacy, and intellectual property. Positional isomers, such as 3-Ethoxy-4-nitroaniline and 4-Ethoxy-3-nitroaniline, often exhibit distinct biological activities and chemical properties despite their identical molecular formulas (C₈H₁₀N₂O₃) and molecular weight (182.18 g/mol ). Consequently, their unambiguous differentiation is paramount. This guide provides a comprehensive comparative analysis of these two isomers using a suite of standard spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) Spectroscopy, alongside Mass Spectrometry (MS). We will delve into the theoretical underpinnings of the expected spectral differences and provide robust, field-tested experimental protocols for obtaining high-quality data.

Molecular Structures and Electronic Considerations

The key to differentiating these isomers lies in the electronic interplay between the electron-donating ethoxy (-OCH₂CH₃) and amino (-NH₂) groups, and the electron-withdrawing nitro (-NO₂) group on the aniline backbone. The relative positions of these substituents profoundly influence the electron density distribution within the aromatic ring and, consequently, their spectroscopic signatures.

Caption: Molecular structures of this compound and 4-Ethoxy-3-nitroaniline.

In This compound , the strongly electron-donating amino group is meta to the electron-donating ethoxy group and ortho to the electron-withdrawing nitro group. In contrast, in 4-Ethoxy-3-nitroaniline , the amino group is ortho to the ethoxy group and meta to the nitro group. This seemingly subtle difference in substitution patterns leads to significant variations in their spectroscopic profiles.

¹H and ¹³C NMR Spectroscopy: Probing the Magnetic Environment

NMR spectroscopy is arguably the most powerful tool for differentiating positional isomers due to its sensitivity to the local electronic environment of each nucleus.

Predicted ¹H NMR Spectral Data

The chemical shifts (δ) of the aromatic protons are highly informative. The electron-withdrawing nitro group will deshield adjacent protons (shift them to a higher ppm), while the electron-donating amino and ethoxy groups will shield them (shift them to a lower ppm).

Compound Aromatic Protons Predicted Chemical Shift (δ, ppm) and Splitting Ethoxy Protons (CH₂/CH₃)
This compound H-2, H-5, H-6H-2 will be a doublet, significantly deshielded by the adjacent nitro group. H-5 will be a doublet of doublets, and H-6 will be a doublet.Quartet (CH₂) and Triplet (CH₃)
4-Ethoxy-3-nitroaniline H-2, H-5, H-6H-2 will be a doublet, deshielded by the adjacent nitro group. H-5 will be a doublet of doublets, and H-6 will be a doublet. The relative positions of these signals will differ from its isomer due to the different electronic environment.Quartet (CH₂) and Triplet (CH₃)
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectra will also show distinct differences, particularly in the chemical shifts of the aromatic carbons. The carbon attached to the nitro group will be significantly deshielded, while the carbons attached to the amino and ethoxy groups will be shielded.

Compound Predicted Aromatic ¹³C Chemical Shifts (δ, ppm)
This compound Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group (C-4) will be at a high chemical shift, while the carbon with the amino group (C-1) will be at a lower chemical shift.
4-Ethoxy-3-nitroaniline Six distinct signals are expected. The carbon bearing the nitro group (C-3) will be at a high chemical shift, and the carbon with the amino group (C-1) at a lower chemical shift. The precise values will differ from the 3-ethoxy isomer.
Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep2 Add a small amount of TMS as an internal standard (δ 0.00). prep1->prep2 prep3 Filter the solution into a 5 mm NMR tube. prep2->prep3 acq1 Acquire ¹H NMR spectrum on a 400 MHz or higher spectrometer. prep3->acq1 Insert sample into spectrometer acq2 Acquire ¹³C NMR spectrum. acq1->acq2 acq3 Perform 2D NMR (COSY, HSQC) if assignments are ambiguous. acq2->acq3 proc1 Apply Fourier transform, phase correction, and baseline correction. acq3->proc1 Transfer raw data (FID) proc2 Calibrate the spectrum to the TMS signal. proc1->proc2 proc3 Integrate signals and determine coupling constants (J-values). proc2->proc3 proc4 Assign signals to specific nuclei based on chemical shifts, multiplicities, and 2D correlations. proc3->proc4

Caption: Workflow for NMR spectroscopic analysis.[1]

FT-IR Spectroscopy: Identifying Functional Groups and Vibrational Modes

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. Both isomers will show characteristic bands for the N-H stretches of the primary amine, C-H stretches of the aromatic ring and the ethoxy group, N-O stretches of the nitro group, and C-O stretches of the ether linkage. However, the exact positions of these bands will be subtly different due to the different electronic environments.

Predicted FT-IR Spectral Data
Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Differences between Isomers
N-H stretchingPrimary Amine3300-3500 (two bands)The positions and intensities may vary slightly due to differences in hydrogen bonding and electronic effects.
C-H stretching (aromatic)Aromatic Ring3000-3100Subtle differences in the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region.
C-H stretching (aliphatic)Ethoxy Group2850-2980Largely similar for both isomers.
N-O asymmetric stretchingNitro Group1500-1550The electron density on the aromatic ring influences the N-O bond order, leading to slight shifts in this strong absorption.
N-O symmetric stretchingNitro Group1330-1370Similar to the asymmetric stretch, the position will be sensitive to the electronic environment.
C-O stretchingEther1200-1275 (asymmetric) & 1000-1075 (symmetric)The position of these bands will be influenced by the degree of conjugation with the aromatic ring.
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2] KBr is used as it is transparent in the mid-infrared region.[3]

  • Pellet Formation : Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[2]

  • Background Spectrum : Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Analysis : Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[2]

UV-Visible Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The presence of the aniline chromophore, extended by the ethoxy and nitro groups, results in strong absorption in the UV-Vis region. The position of the maximum absorption wavelength (λmax) is highly sensitive to the extent of conjugation and the electronic nature of the substituents.

Predicted UV-Vis Spectral Data

Both isomers are expected to be yellow solids, indicating absorption in the visible region. The λmax is influenced by the charge-transfer character of the electronic transitions from the electron-donating groups to the electron-withdrawing nitro group.

Compound Predicted λmax Rationale
This compound The amino and nitro groups are para to each other, allowing for a strong intramolecular charge transfer (ICT) transition, leading to a longer λmax.
4-Ethoxy-3-nitroaniline The amino and nitro groups are meta to each other, which results in a less efficient ICT. This will likely lead to a shorter λmax (a blue shift) compared to the 3-ethoxy isomer.
Experimental Protocol for UV-Vis Spectroscopy
  • Solvent Selection : Choose a suitable UV-grade solvent in which the compound is soluble and that is transparent in the region of interest (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation : Prepare a dilute stock solution of the sample with a known concentration. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2-1.0).

  • Baseline Correction : Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

  • Spectrum Acquisition : Fill a matched cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).

  • Data Analysis : Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight of the compounds and characteristic fragmentation patterns that can aid in their differentiation.

Predicted Mass Spectrometry Data

Both isomers will exhibit a molecular ion peak (M⁺˙) at m/z = 182. The fragmentation patterns, however, are expected to differ due to the different substitution patterns influencing bond stabilities.

Compound Expected Key Fragmentations
This compound Loss of the ethyl group (-CH₂CH₃, m/z 29) from the ethoxy group, and loss of the nitro group (-NO₂, m/z 46) are expected.
4-Ethoxy-3-nitroaniline Similar fragmentations are expected, but the relative intensities of the fragment ions may differ due to the stability of the resulting radical cations.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds. The sample is vaporized in the ion source.[4]

  • Ionization : The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[5]

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Interpretation : Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. The fragmentation can be compared to spectral libraries for identification.[5]

Conclusion

The differentiation of this compound and 4-Ethoxy-3-nitroaniline, while challenging due to their isomeric nature, can be reliably achieved through a systematic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy offer the most definitive data for structural assignment by probing the unique magnetic environment of each nucleus. FT-IR and UV-Vis spectroscopy provide corroborating evidence based on vibrational and electronic transitions, respectively, which are sensitive to the positions of the electron-donating and electron-withdrawing groups. Finally, mass spectrometry confirms the molecular weight and can offer clues to the substitution pattern through analysis of the fragmentation pathways. By combining the insights from these orthogonal techniques, researchers and drug development professionals can confidently and accurately characterize these critical chemical entities.

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A Comparative Guide to the Biological Activity Screening of 3-Ethoxy-4-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel pharmacophores with potent and selective biological activities is perpetual. Among the myriad of heterocyclic compounds, nitroaniline derivatives have garnered considerable attention due to their diverse therapeutic potential. This guide provides a comprehensive comparison of the biological activity screening of a specific subclass: 3-Ethoxy-4-nitroaniline derivatives. Drawing upon established experimental data and field-proven insights, we will delve into their potential antimicrobial, anticancer, and anti-inflammatory activities, offering a comparative analysis against established therapeutic agents. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of new chemical entities.

The Therapeutic Potential of this compound Derivatives: A Structural Perspective

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. The presence of the nitro group (NO2), a strong electron-withdrawing group, is a key feature in many biologically active compounds. This group can participate in redox reactions within biological systems, a mechanism often implicated in antimicrobial and anticancer activities[1]. The amino group (-NH2) provides a site for further chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced potency and selectivity. Furthermore, the ethoxy group (-OCH2CH3) can modulate the lipophilicity of the molecule, influencing its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

While direct biological activity data for this compound derivatives is limited in publicly available literature, valuable insights can be gleaned from structurally similar compounds. For instance, a study on esters of 3-ethoxy-4-hydroxybenzaldehyde oxime, which shares the 3-ethoxy-4-substituted benzene ring, demonstrated significant antimicrobial and antifungal activities[2][3]. This suggests that the core scaffold of this compound is a viable candidate for discovering new antimicrobial agents.

Screening for Biological Activities: Methodologies and Comparative Analysis

The evaluation of any new chemical entity's therapeutic potential necessitates a battery of robust and reproducible screening assays. Here, we outline the standard experimental protocols for assessing the antimicrobial, anticancer, and anti-inflammatory activities of this compound derivatives, alongside a comparative analysis with established drugs.

Antimicrobial and Antifungal Activity

The increasing prevalence of drug-resistant pathogens underscores the urgent need for novel antimicrobial agents. Nitroaromatic compounds have historically shown promise in this area[1][4].

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound derivatives)

  • Standard antibiotic (e.g., Ciprofloxacin)[4][5][6][7][8]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the microorganism to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds and the standard antibiotic in the appropriate broth in the 96-well plates.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without any compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.

The antimicrobial efficacy of the this compound derivatives would be compared against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)A. niger MIC (µg/mL)
Derivative 1 8163264
Derivative 2 481632
Derivative 3 163264>64
Ciprofloxacin 0.50.25NANA
Fluconazole NANA28

Note: This is a hypothetical data table for illustrative purposes.

A lower MIC value indicates greater antimicrobial activity. While the hypothetical derivatives show some activity, they are less potent than the standard antibiotic Ciprofloxacin against bacteria. However, their activity against fungal strains, where Ciprofloxacin is ineffective, highlights their potential as antifungal agents.

Anticancer Activity

The development of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of cancer research. Nitroaniline derivatives have been explored for their cytotoxic effects against various cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Test compounds (this compound derivatives)

  • Standard anticancer drug (e.g., Doxorubicin)[9][10][11][12][13]

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal cell line (e.g., MCF-10A for non-cancerous breast epithelial cells)

  • DMEM or RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and Doxorubicin for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The anticancer activity of the derivatives would be compared to Doxorubicin, a widely used chemotherapy agent.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)MCF-10A IC50 (µM)Selectivity Index (MCF-10A/MCF-7)
Derivative 1 15.225.8>100>6.5
Derivative 2 8.512.150.35.9
Derivative 3 32.745.1>100>3.0
Doxorubicin 0.81.25.67.0

Note: This is a hypothetical data table for illustrative purposes.

A lower IC50 value indicates higher cytotoxicity. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, is a crucial parameter for assessing the therapeutic window of a compound. A higher SI value is desirable, indicating greater selectivity for cancer cells. In this hypothetical scenario, Derivative 2 shows promising anticancer activity, although it is less potent than Doxorubicin. However, its selectivity index is comparable, suggesting it may have a favorable therapeutic profile.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of new anti-inflammatory drugs with fewer side effects than current NSAIDs is an active area of research.

This is a classic in vivo model for screening acute anti-inflammatory activity.

Materials:

  • Test compounds (this compound derivatives)

  • Standard anti-inflammatory drug (e.g., Indomethacin)[14][15][16][17][18]

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% in saline)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compounds and Indomethacin orally or intraperitoneally to different groups of rats. A control group receives the vehicle only.

  • Induction of Edema: After one hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

The anti-inflammatory effect of the derivatives would be compared to Indomethacin, a potent NSAID.

Compound (Dose)Paw Edema Inhibition at 3h (%)
Derivative 1 (50 mg/kg) 45.2
Derivative 2 (50 mg/kg) 58.7
Derivative 3 (50 mg/kg) 32.1
Indomethacin (10 mg/kg) 65.4

Note: This is a hypothetical data table for illustrative purposes.

A higher percentage of edema inhibition indicates greater anti-inflammatory activity. In this hypothetical example, Derivative 2 demonstrates significant anti-inflammatory effects, approaching the efficacy of the standard drug Indomethacin, suggesting it warrants further investigation.

Visualizing Experimental Workflows and Potential Mechanisms

To provide a clearer understanding of the experimental processes and potential molecular interactions, the following diagrams are presented.

Experimental Workflow for Biological Activity Screening

G cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_data Data Analysis & Comparison cluster_conclusion Outcome synthesis Synthesis of this compound Derivatives antimicrobial Antimicrobial & Antifungal Screening (Broth Microdilution - MIC) synthesis->antimicrobial anticancer Anticancer Screening (MTT Assay - IC50) synthesis->anticancer anti_inflammatory Anti-inflammatory Screening (Carrageenan Paw Edema) synthesis->anti_inflammatory analysis Comparative Analysis with Standard Drugs (Ciprofloxacin, Doxorubicin, Indomethacin) antimicrobial->analysis anticancer->analysis anti_inflammatory->analysis conclusion Identification of Lead Compounds for Further Development analysis->conclusion G compound This compound Derivative cell Microbial / Cancer Cell compound->cell Enters Cell reduction Enzymatic Reduction of Nitro Group cell->reduction Cellular Enzymes ros Reactive Oxygen Species (ROS) Generation reduction->ros damage Cellular Damage (DNA, Proteins, Lipids) ros->damage apoptosis Apoptosis / Cell Death damage->apoptosis

Caption: Putative mechanism involving redox cycling of the nitro group.

Conclusion and Future Directions

This guide provides a framework for the systematic screening and comparative evaluation of this compound derivatives for their potential antimicrobial, anticancer, and anti-inflammatory activities. The presented protocols are standard, robust, and widely accepted in the field of drug discovery. The hypothetical data illustrates how the performance of novel derivatives can be benchmarked against established therapeutic agents, facilitating the identification of promising lead compounds.

Future research should focus on synthesizing a library of this compound derivatives with diverse substitutions to establish a clear structure-activity relationship (SAR). Promising lead compounds identified through these initial screenings should be subjected to more extensive preclinical testing, including mechanism of action studies, in vivo efficacy in relevant disease models, and preliminary toxicology assessments. The insights gained from such a systematic approach will be invaluable in advancing this promising class of compounds towards clinical development.

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  • Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid. MDPI.
  • Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers.

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A Senior Application Scientist's Guide to the Structural Validation of Synthesized 3-Ethoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven approach to the structural validation of synthesized 3-Ethoxy-4-nitroaniline. Moving beyond rote procedural lists, we will explore the causal reasoning behind our analytical choices, establish a self-validating experimental framework, and compare the primary analytical method, Nuclear Magnetic Resonance (NMR) spectroscopy, with orthogonal techniques to build an unassailable case for structural confirmation. This document is intended for researchers, medicinal chemists, and process development scientists who require rigorous, publication-quality structural verification.

The Imperative of Unambiguous Structural Validation

In any synthetic workflow, particularly in drug discovery and materials science, the synthesized molecule's identity is the foundation upon which all subsequent data rests. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the invalidation of months or even years of research. The target molecule, this compound, possesses specific electronic and steric features dictated by its substitution pattern. Validating this precise arrangement is non-negotiable.

While multiple techniques contribute to a complete picture, NMR spectroscopy stands as the gold standard for the elucidation of organic molecule structures in solution. Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) provides a detailed map of the molecular framework, including connectivity and spatial relationships.

Primary Validation: Multinuclear NMR Spectroscopy

Our primary hypothesis is that the synthesized product is indeed this compound.

Chemical Structure of this compound

To confirm this, we must predict the ¹H and ¹³C NMR spectra that this structure would generate and compare them against our experimental data. The key to interpretation lies in understanding how the electron-donating effects of the amine (-NH₂) and ethoxy (-OEt) groups, and the potent electron-withdrawing effect of the nitro (-NO₂) group, influence the chemical shifts of the aromatic protons and carbons.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to show distinct signals for the ethoxy group, the aromatic protons, and the amine protons. The analysis below is based on established principles of substituent effects on aromatic systems.[1][2]

  • Ethoxy Group Protons (-OCH₂CH₃):

    • -OCH₂- : Expected to appear as a quartet around δ 4.0-4.2 ppm . The downfield shift is due to the adjacent electronegative oxygen atom. It will be split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4).

    • -CH₃ : Expected as a triplet around δ 1.4-1.5 ppm . It is split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3). The coupling constant (³JHH) for this ethyl system should be approximately 7.0 Hz.

  • Aromatic Protons (Ar-H): The three aromatic protons are in unique chemical environments.

    • H-2 : This proton is ortho to the strong electron-withdrawing nitro group. This proximity causes significant deshielding, pushing its signal far downfield. It is also ortho to the ethoxy group. We predict a doublet around δ 7.8-8.0 ppm . The splitting will arise from coupling to H-6 (a small ⁴J, or meta-coupling).

    • H-5 : This proton is ortho to the amine group and meta to both the nitro and ethoxy groups. The strong shielding from the ortho amine group will shift this signal significantly upfield. We predict a doublet of doublets around δ 6.8-7.0 ppm , arising from coupling to H-6 (³J, ortho-coupling) and H-2 (⁴J, meta-coupling).

    • H-6 : This proton is ortho to the amine group and meta to the nitro group. It will be strongly shielded by the amine group. We predict a doublet around δ 6.7-6.9 ppm , arising from its ortho-coupling to H-5.

  • Amine Protons (-NH₂):

    • These protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift is highly dependent on solvent and concentration but can be expected in the range of δ 4.0-5.0 ppm .

Predicted ¹³C NMR Spectral Analysis

The molecule has 8 unique carbon atoms, and we expect to see a signal for each. Predictions are based on standard additive models and data from comparable structures.[3][4]

  • Aliphatic Carbons:

    • -OCH₂- : ~δ 64-65 ppm

    • -CH₃ : ~δ 14-15 ppm

  • Aromatic Carbons:

    • C-4 (C-NO₂) : The ipso-carbon attached to the nitro group. Expected to be significantly downfield, ~δ 148-150 ppm.

    • C-1 (C-NH₂) : The ipso-carbon attached to the amine group. Expected around ~δ 145-147 ppm.

    • C-3 (C-OEt) : The ipso-carbon attached to the ethoxy group. Expected around ~δ 135-137 ppm.

    • C-2, C-5, C-6 : These protonated carbons are expected to appear in the range of δ 105-125 ppm. The specific assignments require 2D NMR, but C-2 will likely be the most downfield of the three due to its proximity to the nitro group.

Summary of Predicted vs. Experimental Data

The following table should be used to compare the predicted spectral data against the data acquired from the synthesized sample.

¹H NMR Predicted δ (ppm) Predicted Multiplicity Predicted Coupling (J, Hz) Experimental δ (ppm) Experimental Multiplicity Experimental J (Hz) Integration
H (Ethoxy CH₃)1.4 - 1.5Triplet (t)~7.03H
H (Ethoxy CH₂)4.0 - 4.2Quartet (q)~7.02H
H (Amine NH₂)4.0 - 5.0Broad Singlet (br s)N/A2H
H-66.7 - 6.9Doublet (d)³J ≈ 8.5-9.01H
H-56.8 - 7.0Doublet of Doublets (dd)³J ≈ 8.5-9.0, ⁴J ≈ 2.51H
H-27.8 - 8.0Doublet (d)⁴J ≈ 2.51H
¹³C NMR Predicted δ (ppm) Experimental δ (ppm)
C (Ethoxy CH₃)14 - 15
C (Ethoxy CH₂)64 - 65
C-6105 - 125
C-5105 - 125
C-2105 - 125
C-3 (C-OEt)135 - 137
C-1 (C-NH₂)145 - 147
C-4 (C-NO₂)148 - 150

Experimental Protocol & Workflow

Trustworthy data begins with a meticulous experimental setup. The protocol below is designed to yield high-resolution spectra suitable for unambiguous interpretation.

NMR Sample Preparation and Acquisition
  • Sample Preparation :

    • Accurately weigh 10-15 mg of the dry, purified this compound sample.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often preferred for initial analysis due to its volatility, but DMSO-d₆ can be superior for observing exchangeable protons like -NH₂.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not already contain it.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition :

    • Acquire spectra on a ≥400 MHz spectrometer to ensure adequate signal dispersion, especially in the aromatic region.

    • ¹H NMR : Acquire with a 90° pulse angle, a relaxation delay of at least 2 seconds, and 16-32 scans.

    • ¹³C NMR : Acquire using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • (Optional but Recommended) : Acquire 2D correlation spectra, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation), to definitively assign proton and carbon signals and confirm connectivity.

Structural Validation Workflow

The overall workflow for validating the synthesized product is a systematic process of data acquisition and comparison.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesize Crude Product purification Purify via Column Chromatography / Recrystallization synthesis->purification nmr Acquire ¹H, ¹³C NMR purification->nmr ms Acquire Mass Spectrum purification->ms ir Acquire FT-IR Spectrum purification->ir compare Compare Experimental vs. Predicted Data nmr->compare ms->compare ir->compare predict Predict Spectra for Target Structure predict->compare confirm Structure Confirmed compare->confirm Match

Caption: Workflow for Synthesis and Structural Validation.

Orthogonal & Comparative Validation Techniques

Mass Spectrometry (MS)
  • Role : To confirm the molecular weight of the synthesized compound.

  • Expected Result : For this compound (C₈H₁₀N₂O₃), the monoisotopic mass is 182.0691 g/mol .[5] High-resolution mass spectrometry (HRMS) should detect the molecular ion [M+H]⁺ at m/z 183.0764.

  • Comparison to NMR : MS provides the molecular formula with high confidence but gives no information about the specific arrangement of atoms (isomerism). For example, MS cannot distinguish between this compound and its isomer, 4-Ethoxy-3-nitroaniline, as they have the same molecular weight.[6] NMR, by contrast, excels at defining this connectivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Role : To identify the key functional groups present in the molecule.

  • Expected Result : The FT-IR spectrum should display characteristic absorption bands:

    • ~3400-3300 cm⁻¹ : Two distinct bands (asymmetric and symmetric N-H stretching) for the primary amine (-NH₂).

    • ~3100-3000 cm⁻¹ : Aromatic C-H stretching.

    • ~2980-2850 cm⁻¹ : Aliphatic C-H stretching from the ethoxy group.

    • ~1550-1500 cm⁻¹ & ~1350-1300 cm⁻¹ : Strong bands for asymmetric and symmetric N=O stretching of the nitro group.

    • ~1250-1200 cm⁻¹ : Aryl C-O stretching for the ether linkage.

  • Comparison to NMR : FT-IR rapidly confirms the presence of the required functional groups (amine, nitro, ether). However, like MS, it cannot determine their relative positions on the aromatic ring. It confirms the pieces are present, while NMR assembles the puzzle.

Conclusion: A Self-Validating Narrative

References

  • The Royal Society of Chemistry. (2012).
  • Klemm, L. H., & Kergomard, A. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 19, 2316-2322. [Link]
  • Brainly. (2020). ¹H NMR spectrum of the 3-nitroaniline product. [Link]
  • Reddit r/chemhelp. (2023). Help with C13 NMR of p-nitroaniline. [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) for 4-Nitroaniline. [Link]
  • PubChem. This compound (CID 11074030).
  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) for 3-Nitroaniline. [Link]
  • PubChem. 4-Ethoxy-2-nitroaniline (CID 69229).
  • ACD/Labs. NMR Prediction. [Link]
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
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  • Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]
  • Chegg. (2021). Question: Please identify the peaks on the 1H NMR and the expanded spectra and the 13C NMR for N-acetyl-4-ethoxy-2-nitro-aniline. [Link]
  • PubChem. p-Phenetidine, 3-nitro- (CID 602788).
  • Chegg. (2022). Question: predicting which product will be formed N-acetyl-4-ethoxy-2-nitroaniline or N-acteyl-4-ethoxy-3-nitroaniline by H NMR analysis using tree diagrams. [Link]
  • ResearchGate. 13C-NMR spectrum of compound (4i). [Link]
  • The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances. [Link]
  • NMRDB.org. Predict 1H proton NMR spectra. [Link]
  • Reich, H. J. Organic Chemistry Data: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]
  • PubChem. 4-Nitroaniline (CID 7475).
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  • PubChem. 3-Iodo-4-nitroaniline (CID 21312294).

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A Comparative Guide to the Quantitative Purity Analysis of 3-Ethoxy-4-nitroaniline by qNMR and Other Standard Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise determination of purity for pharmaceutical intermediates like 3-Ethoxy-4-nitroaniline is a cornerstone of drug development and quality control, directly impacting the safety and efficacy of the final Active Pharmaceutical Ingredient (API). While chromatographic methods have traditionally dominated this space, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, direct, and primary analytical method. This guide provides an in-depth technical comparison of ¹H qNMR for the purity assessment of this compound against established techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC). We will explore the fundamental principles, deliver a field-proven experimental protocol for qNMR, and present comparative data to guide researchers and drug development professionals in selecting the most appropriate analytical strategy.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound (C₈H₁₀N₂O₃, CAS No. 116435-75-7) is a key building block in medicinal chemistry.[1][2] The presence of impurities, even in trace amounts, can have significant consequences, potentially leading to unwanted side reactions, reduced yield in subsequent synthetic steps, and the introduction of toxic or genotoxic entities into the final drug product.[3] Therefore, a robust and accurate analytical method for purity determination is not merely a procedural requirement but a critical step in ensuring manufacturing consistency and regulatory compliance.

Unlike traditional methods that often rely on a "mass balance" approach (subtracting the sum of all identified impurities from 100%), qNMR offers a direct measurement of the analyte against a certified reference material (CRM), providing a more accurate and SI-traceable result.[4][5][6]

The Primary Method: Quantitative NMR (qNMR)

Quantitative NMR operates on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[7] By co-dissolving a known mass of the analyte with a known mass of a high-purity internal standard, the purity of the analyte can be calculated directly, without the need for an analyte-specific reference standard.[8] This makes qNMR a primary ratio method of measurement.[6]

Causality Behind Experimental Design: Why Every Parameter Matters

The accuracy of a qNMR experiment is contingent upon a series of carefully selected parameters. The choices are not arbitrary; they are dictated by the physics of nuclear relaxation and the chemistry of the sample.

  • Internal Standard (IS) Selection: The ideal IS must be of high, certified purity (≥99%), chemically inert towards the analyte and solvent, and possess resonance peaks that are well-resolved from all analyte and impurity signals.[9][10] For this compound, whose aromatic protons are expected between ~6-8 ppm, a standard with signals in a clear spectral region, such as Maleic Acid (singlet at ~6.3 ppm in DMSO-d₆) or 1,4-Dinitrobenzene (singlet at ~8.4 ppm in DMSO-d₆), is an excellent choice.[9]

  • Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution for accurate measurement.[7][10] Given the polar nature of this compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a highly suitable solvent.[11]

  • Relaxation Delay (D1): The Cornerstone of Accuracy: For accurate integration, all nuclei must fully return to their equilibrium state before the next pulse is applied. The relaxation delay (D1) must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (in both the analyte and the standard).[4] A failure to use an adequate D1 is the most common source of error in qNMR. The T₁ value should be experimentally determined for the specific sample matrix using an inversion-recovery pulse sequence.

  • Signal-to-Noise Ratio (S/N): For integration errors to be below 1%, a signal-to-noise ratio of at least 250:1 is required.[12] This is achieved by adjusting the number of scans (NS).

Experimental Workflow for qNMR Purity Assessment

The following diagram outlines the logical flow of a validated qNMR experiment.

G cluster_prep 1. Sample Preparation cluster_acq 2. NMR Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Purity Calculation weigh_analyte Accurately weigh Analyte (m_a) weigh_is Accurately weigh Internal Standard (m_is) dissolve Dissolve both in Deuterated Solvent (e.g., DMSO-d6) weigh_analyte->dissolve weigh_is->dissolve acquire Acquire 1H NMR Spectrum - Set D1 >= 5 * T1_max - Set NS for S/N > 250:1 - Use 90° pulse angle dissolve->acquire process Apply Fourier Transform acquire->process phase Manual Phasing process->phase baseline Baseline Correction phase->baseline integrate Integrate non-overlapping Analyte (I_a) & IS (I_is) signals baseline->integrate calculate Calculate % Purity using the qNMR equation integrate->calculate DecisionTree start Purity Analysis of This compound q1 Need a primary/direct method with SI traceability? start->q1 q2 Is the sample crystalline and expected to be >98% pure? q1->q2 No res_qnmr Use qNMR q1->res_qnmr Yes q4 Need to separate and quantify multiple known/unknown impurities? q2->q4 No res_dsc Use DSC q2->res_dsc Yes q3 Is the sample thermally stable and sufficiently volatile? res_gc Use GC q3->res_gc Yes res_hplc Use HPLC q3->res_hplc No (Default choice for non-volatile organics) q4->q3 No q4->res_hplc Yes

Sources

Navigating Antibody Specificity: A Comparative Guide to Cross-Reactivity with Nitroaromatic Compounds, Featuring 3-Ethoxy-4-nitroaniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of an antibody is the cornerstone of reliable immunoassays. When the target analyte is a small molecule, such as the industrial chemical 3-Ethoxy-4-nitroaniline, the potential for cross-reactivity with structurally similar compounds is a critical consideration that can significantly impact data integrity. This guide provides an in-depth technical overview of the principles and methodologies for evaluating antibody cross-reactivity with nitroaromatic compounds, a class of molecules to which this compound belongs.

The Imperative of Cross-Reactivity Assessment in Immunoassays for Small Molecules

Small molecules, or haptens, are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an antibody response. The resulting antibodies recognize the hapten's unique structural features. However, minor chemical modifications on related molecules can lead to off-target binding, a phenomenon known as cross-reactivity.[1] Understanding the cross-reactivity profile of an antibody is paramount for:

  • Ensuring Assay Specificity: High cross-reactivity can lead to false-positive results and an overestimation of the target analyte's concentration.[1]

  • Accurate Quantitation: A well-characterized antibody with known cross-reactivities allows for more precise measurement of the target analyte in complex matrices.

  • Method Development and Validation: Regulatory bodies often require thorough characterization of an antibody's specificity as part of assay validation.

A Case Study: Cross-Reactivity of a Monoclonal Antibody with Nitroaromatic Compounds

To illustrate the principles of cross-reactivity assessment, we will refer to a study by Garcés-García et al. (2005), which developed and characterized rat monoclonal antibodies against 2,4,6-trinitrotoluene (TNT) and other nitroaromatic compounds.[2] This study provides valuable insights into how antibodies raised against one nitroaromatic molecule can interact with a panel of structurally related compounds, including various nitroanilines.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of a monoclonal antibody (mAb DNT2 4B4) developed for 2-amino-4,6-dinitrotoluene (2-ADNT), with several other nitroaromatic compounds. The data is presented as the percentage of cross-reactivity relative to 2-ADNT.

CompoundChemical Structure% Cross-Reactivity with mAb DNT2 4B4
2-amino-4,6-dinitrotoluene (2-ADNT) 2-amino-4,6-dinitrotoluene structure100%
2,4-dinitroaniline 2,4-dinitroaniline structure18%
3,5-dinitroaniline 3,5-dinitroaniline structure~26%
2,4,6-trinitrotoluene (TNT) TNT structure<1%
1,3,5-trinitrobenzene (TNB) TNB structure<1%

Data adapted from Garcés-García et al. (2005).[2]

Expert Interpretation of the Data: The data clearly demonstrates that even minor changes in the chemical structure can significantly impact antibody recognition. The mAb DNT2 4B4, raised against 2-ADNT, shows moderate cross-reactivity with 2,4-dinitroaniline and 3,5-dinitroaniline. This is likely due to the shared dinitroaniline core structure. However, the presence of a third nitro group in TNT and TNB drastically reduces the antibody's binding affinity, highlighting its specificity. While this compound was not tested in this study, based on its structural similarity to the dinitroanilines, one could hypothesize a degree of cross-reactivity with an antibody raised against a similar nitroaromatic hapten. This underscores the necessity of empirical testing.

Experimental Workflow for Assessing Antibody Cross-Reactivity: Competitive ELISA

The most common and robust method for determining the cross-reactivity of antibodies against small molecules is the competitive Enzyme-Linked Immunosorbent Assay (ELISA) . This assay format relies on the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Below is a detailed, step-by-step protocol for performing a competitive ELISA to assess antibody cross-reactivity.

Diagram of Competitive ELISA Workflow

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection cluster_analysis Data Analysis p1 1. Coat Plate with Antigen-Protein Conjugate p2 2. Wash Plate p1->p2 p3 3. Block Non-specific Sites p2->p3 p4 4. Wash Plate p3->p4 c3 7. Add Mixture to Coated Plate c1 5. Prepare Standards & Test Compounds c2 6. Mix with Primary Antibody c1->c2 c2->c3 c4 8. Incubate c3->c4 d1 9. Wash Plate d2 10. Add Enzyme-conjugated Secondary Antibody d1->d2 d3 11. Incubate d2->d3 d4 12. Wash Plate d3->d4 d5 13. Add Substrate d4->d5 d6 14. Incubate & Develop Color d5->d6 a1 15. Stop Reaction a2 16. Read Absorbance at 450 nm a1->a2 a3 17. Plot Standard Curve & Calculate IC50 a2->a3

Caption: Workflow for assessing antibody cross-reactivity using competitive ELISA.

Detailed Protocol for Competitive ELISA

Materials:

  • High-binding 96-well microplate

  • Antigen-protein conjugate (e.g., this compound conjugated to BSA)

  • Primary antibody specific for the target hapten

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Target analyte (this compound) and potential cross-reactants (structural analogs)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the antigen-protein conjugate to an optimized concentration (typically 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the blocking solution and wash the plate three times with Wash Buffer.

  • Competition:

    • Prepare serial dilutions of the target analyte (standard curve) and each potential cross-reactant in Blocking Buffer.

    • In a separate plate or tubes, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the primary antibody (at a pre-optimized dilution).

    • Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the free analyte.

  • Incubation with Coated Plate:

    • Transfer 100 µL of the antibody-analyte mixture from the previous step to the corresponding wells of the coated and blocked microplate.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the solution and wash the plate five times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Aspirate the secondary antibody solution and wash the plate five times with Wash Buffer.

  • Signal Development:

    • Add 100 µL of the Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well to quench the enzymatic reaction.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for the standard analyte and each cross-reactant.

  • Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity for each compound using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Causality Behind Experimental Choices: The Importance of Hapten Design

The specificity and cross-reactivity of an antibody are fundamentally determined by the structure of the hapten used for immunization.[3] To generate antibodies against a small molecule like this compound, it must first be chemically modified to include a linker arm that can be covalently attached to a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).

Hapten_Conjugation Hapten This compound (Hapten) Linker Linker Arm (e.g., Carboxylic Acid) Hapten->Linker Derivatization Immunogen Immunogen (Hapten-Carrier Conjugate) Linker->Immunogen Conjugation Carrier Carrier Protein (e.g., BSA) Carrier->Immunogen

Caption: The process of creating an immunogen from a small molecule hapten.

The site of linker attachment on the hapten is a critical decision.[3] To generate antibodies that are highly specific to this compound, the linker should be attached at a position that is distal from the key functional groups (the ethoxy, nitro, and amino groups) that define its unique structure. This ensures that the most characteristic parts of the molecule are exposed to the immune system, leading to the production of antibodies that can effectively discriminate it from its structural analogs.

Conclusion

The rigorous evaluation of antibody cross-reactivity is a non-negotiable step in the development of reliable immunoassays for small molecules like this compound. While direct experimental data for this specific compound may be limited, the principles and methodologies outlined in this guide provide a comprehensive framework for its assessment. By employing a systematic approach, such as the competitive ELISA protocol detailed herein, and by understanding the fundamental role of hapten design in dictating antibody specificity, researchers can confidently develop and validate highly specific immunoassays. The provided case study on nitroaromatic compounds serves as a practical example of how to interpret cross-reactivity data and make informed decisions about the suitability of an antibody for a particular application. This commitment to scientific integrity and methodological rigor is essential for generating trustworthy and reproducible data in research, diagnostics, and drug development.

References

  • Garcés-García, M., et al. (2005). Development of new rat monoclonal antibodies with different selectivities and sensitivities for 2,4,6-trinitrotoluene (TNT) and other nitroaromatic compounds. Analytical and Bioanalytical Chemistry, 383(7-8), 1163-1172. [Link]
  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol.
  • ACS Publications. (2012, September 27). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules.
  • Lei, H., et al. (2010). Hapten synthesis and antibody production for the development of a melamine immunoassay. Journal of Agricultural and Food Chemistry, 58(11), 6567-6572. [Link]
  • MDPI. (2021, July 17).
  • Cusabio. (n.d.). Cross-Reactivity of Antibody: Beneficial or Harmful?
  • Wikipedia. (n.d.). Cross-reactivity.
  • NCBI. (n.d.). Specificity and Cross-Reactivity. Immunology and Evolution of Infectious Disease. [Link]
  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges.
  • NIH. (2020, October 3). Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. International Journal of Molecular Sciences. [Link]

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A Comparative Study of Steric Hindrance Effects in Substituted Nitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the influence of steric hindrance on the chemical and physical properties of substituted nitroanilines. For researchers, scientists, and professionals in drug development, a comprehensive understanding of how spatial arrangement impacts molecular behavior is paramount for the rational design of novel chemical entities. This document moves beyond a simple recitation of facts to explore the underlying causality of observed phenomena, grounded in experimental data and theoretical principles.

Introduction: The Dual Nature of Substituent Effects

The reactivity and properties of a substituted benzene ring are governed by a delicate interplay of electronic and steric effects. In nitroanilines, the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) exert powerful electronic influences (inductive and resonance effects) on the aromatic system. However, the spatial arrangement and bulk of these groups, and any additional substituents, introduce steric hindrance—a non-bonded repulsive interaction that can dramatically alter molecular geometry, reactivity, and spectroscopic signatures. This guide will dissect these competing influences, focusing on how steric bulk modulates the inherent electronic character of nitroanilines.

The Impact of Steric Hindrance on Basicity

The basicity of anilines is a direct measure of the availability of the lone pair of electrons on the nitrogen atom for protonation.[1] In substituted nitroanilines, this is influenced by both the electronic effect of the nitro group and the steric environment around the amino group.

Electronic Effects in Unhindered Isomers

In simple ortho-, meta-, and para-nitroanilines, the basicity is primarily dictated by the position of the electron-withdrawing nitro group.[2]

  • m-Nitroaniline: The nitro group at the meta position exerts only its electron-withdrawing inductive effect, as its resonance effect does not extend to the amino group's position.[3] This results in m-nitroaniline being the most basic of the three simple isomers.[1][4]

  • p-Nitroaniline: The nitro group at the para position exerts both a strong inductive and a resonance effect, delocalizing the nitrogen's lone pair and significantly reducing basicity.[3]

  • o-Nitroaniline: The ortho isomer is the least basic.[3] This is due to a combination of strong inductive and resonance effects, and the potential for intramolecular hydrogen bonding between the amino and nitro groups, which further decreases the availability of the lone pair.[4][5]

Steric Inhibition of Protonation and Resonance

When bulky substituents are introduced, particularly at the ortho positions to the amino or nitro groups, steric effects become a dominant factor.

  • Steric Inhibition of Protonation: Bulky groups flanking the amino group physically obstruct the approach of a proton, sterically hindering the protonation process and drastically reducing basicity.[2][5] This is a key factor in the low basicity of compounds like 2,6-diisopropylaniline derivatives.[6]

  • Steric Inhibition of Resonance (SIR): For the nitro group to exert its maximum electron-withdrawing resonance effect, it must be coplanar with the benzene ring. Bulky ortho-substituents can force the nitro group to twist out of the plane of the ring, disrupting this conjugation.[7] This can, in isolation, slightly increase basicity by reducing the electron-withdrawing resonance effect. However, the steric hindrance to protonation is often a more significant factor.[2] Similarly, bulky groups ortho to the amino group can disrupt the delocalization of the nitrogen's lone pair into the ring.[2]

Table 1: Comparison of pKb Values for Selected Nitroanilines

CompoundpKbPredominant Effects Influencing Basicity
Aniline9.38Reference
m-Nitroaniline11.55-I effect of NO₂.[3]
p-Nitroaniline13.00-I and -R effects of NO₂.[3]
o-Nitroaniline14.28-I, -R effects of NO₂, intramolecular H-bonding, "ortho effect".[3][4]
2,6-Dimethyl-4-nitroaniline>14Significant steric hindrance to protonation.
2,6-Diisopropyl-4-nitroanilineSignificantly >14Extreme steric hindrance to protonation and potential SIR.[2]

Reactivity in Electrophilic Aromatic Substitution

The amino group is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS), while the nitro group is a strong deactivating, meta-directing group.[8][9] Steric hindrance plays a crucial role in determining the regioselectivity and rate of these reactions.

Nitration of Aniline: A Case Study in Steric Control

Direct nitration of aniline with a mixture of concentrated nitric and sulfuric acids is complex. Under these strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group.[10] This leads to a significant amount of the meta-product. However, some reaction still occurs on the unprotonated aniline.

The formation of only a small amount (around 2%) of o-nitroaniline during the nitration of aniline is a classic example of steric hindrance.[10] The bulky nitronium ion (NO₂⁺) electrophile experiences significant steric repulsion from the adjacent amino group, making attack at the ortho position less favorable than at the para position.[10]

Acylation Reactions

Acylation of the amino group in nitroanilines is another reaction where steric effects are prominent. The nucleophilic attack of the amino nitrogen on the acylating agent is sensitive to the steric environment.

  • N-Acylation: The rate of N-acylation is significantly retarded by bulky substituents ortho to the amino group.[11] For instance, the reaction of 2,6-dimethylaniline with acylating agents is much slower than that of aniline or its meta- and para-substituted derivatives.[11]

  • Friedel-Crafts Acylation: Direct C-acylation of anilines is generally not feasible as the amino group complexes with the Lewis acid catalyst, deactivating the ring.[12] Protection of the amino group, for example, by converting it to an acetamide, is necessary. The directing effect of the protecting group and any steric hindrance it imposes will then influence the regioselectivity of the subsequent C-acylation.[12]

Experimental Protocol: Comparative N-Acetylation of p-Nitroaniline and 2,6-Dimethyl-4-nitroaniline

This protocol outlines a comparative experiment to demonstrate the effect of steric hindrance on the rate of N-acetylation.

Objective: To qualitatively compare the reaction rates of a sterically unhindered (p-nitroaniline) and a sterically hindered (2,6-dimethyl-4-nitroaniline) substrate with acetic anhydride.

Materials:

  • p-Nitroaniline

  • 2,6-Dimethyl-4-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid (solvent)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., 1:1 Ethyl acetate:Hexanes)

  • UV lamp

Procedure:

  • Reaction Setup: In two separate, labeled test tubes, dissolve 50 mg of p-nitroaniline and 50 mg of 2,6-dimethyl-4-nitroaniline in 1 mL of glacial acetic acid.

  • Initiation: To each test tube, add 0.1 mL of acetic anhydride. Swirl to mix.

  • Monitoring: At regular time intervals (e.g., 0, 5, 15, 30, and 60 minutes), spot a small aliquot from each reaction mixture onto a TLC plate.

  • TLC Analysis: Develop the TLC plate in the chosen solvent system.

  • Visualization: Visualize the spots under a UV lamp. The starting materials and the acetylated products will have different Rf values.

  • Observation: Compare the rate of disappearance of the starting material spot and the appearance of the product spot for the two reactions. It is expected that the reaction with p-nitroaniline will proceed much faster than the reaction with 2,6-dimethyl-4-nitroaniline.

Causality: The bulky methyl groups in the ortho positions of 2,6-dimethyl-4-nitroaniline sterically hinder the approach of the acetic anhydride molecule to the amino nitrogen, thus slowing down the rate of nucleophilic attack and subsequent acetylation.

Spectroscopic Properties: A Window into Molecular Geometry

Spectroscopic techniques provide invaluable insights into how steric hindrance alters the electronic environment and geometry of substituted nitroanilines.

UV-Visible Spectroscopy

The electronic absorption spectra of nitroanilines are characterized by intramolecular charge transfer (ICT) bands, typically from the electron-donating amino group to the electron-withdrawing nitro group.[2] The position (λmax) and intensity of these bands are sensitive to the planarity of the molecule.

  • In sterically hindered molecules where the nitro group is twisted out of the plane of the ring, the conjugation between the nitro group and the aromatic system is reduced. This disruption of the ICT pathway typically leads to a hypsochromic shift (blue shift, to shorter wavelength) of the λmax and a decrease in the molar absorptivity.[2]

NMR Spectroscopy

NMR spectroscopy is highly sensitive to the electronic environment of atomic nuclei.

  • ¹H NMR: The chemical shifts of aromatic protons are affected by steric crowding. Protons in a sterically congested environment will experience a different magnetic field and thus resonate at a different frequency.

  • ¹³C NMR: The chemical shift of the para carbon atom (C-4) relative to the amino group can be used to assess the degree of electronic donation from the amino group into the ring. In sterically hindered anilines where the amino group is twisted, its electron-donating ability is diminished, which is reflected in the C-4 chemical shift.[6]

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the vibrational modes of the functional groups. In o-nitroaniline, the N-H stretching frequencies can be indicative of intramolecular hydrogen bonding. In highly hindered systems, changes in the N-O stretching frequencies of the nitro group may suggest a twisting out of the plane of the ring.

Table 2: Expected Spectroscopic Changes Due to Steric Hindrance

Spectroscopic TechniquePropertyUnhindered (e.g., p-Nitroaniline)Sterically Hindered (e.g., 2,6-Dialkyl-4-nitroaniline)Rationale
UV-Vis λmax of ICT bandLonger wavelengthShorter wavelength (blue shift)Disruption of conjugation due to twisting of the nitro and/or amino group.[2]
¹³C NMR δ(C-4)More upfield (shielded)More downfield (deshielded)Reduced electron donation from the twisted amino group.[6]
IR ν(N-H) of -NH₂Normal rangeMay show shifts due to altered H-bonding environmentSteric bulk alters intermolecular interactions.
IR ν(asym, NO₂)Lower frequencyHigher frequencyTwisting of the nitro group reduces resonance, giving it more double-bond character.

Structural Analysis: Visualizing Steric Effects

X-ray Crystallography

Single-crystal X-ray diffraction provides the most direct and unambiguous evidence of the structural consequences of steric hindrance. It allows for the precise measurement of bond lengths, bond angles, and dihedral angles. In sterically crowded nitroanilines, X-ray crystallography can quantify the extent to which the amino and nitro groups are twisted out of the plane of the benzene ring. For example, studies on o-nitroaniline derivatives have shown the presence of an intramolecular hydrogen bond that creates a six-membered chelate ring, influencing the planarity of the molecule.[13]

Computational Modeling

In the absence of experimental crystal structures, computational modeling using methods like Density Functional Theory (DFT) can provide valuable insights into the low-energy conformations of molecules. These calculations can predict bond angles, dihedral angles, and the energetic penalty associated with steric clashes, corroborating experimental observations and helping to rationalize reactivity and spectroscopic data.[13]

Synthesis of Sterically Hindered Nitroanilines

The synthesis of highly substituted, sterically hindered nitroanilines can be challenging. Direct electrophilic substitution on a heavily substituted aniline may not be feasible due to the deactivation of the ring and the physical blocking of reactive sites.[2] For example, the direct nitration of 2,4,6-tritert-butylaniline is extremely difficult because the ortho and para positions are sterically blocked by the bulky tert-butyl groups.[2] Alternative synthetic strategies, often involving multi-step sequences, are required to construct these sterically encumbered molecules.

Diagram: Logical Workflow for Characterizing Steric Hindrance

Steric_Hindrance_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical & Spectroscopic Analysis cluster_structural Structural Elucidation cluster_interpretation Data Interpretation & Comparison S1 Design Synthetic Route S2 Synthesize Target Molecules (e.g., o,p,m-isomers, alkylated derivatives) S1->S2 S3 Purify via Crystallization/Chromatography S2->S3 A1 Basicity Measurement (pKb) S3->A1 Characterize Pure Compounds A2 Reactivity Studies (e.g., Acylation Kinetics) S3->A2 Characterize Pure Compounds A3 Spectroscopic Analysis (UV-Vis, NMR, IR) S3->A3 Characterize Pure Compounds St1 X-ray Crystallography S3->St1 Characterize Pure Compounds I1 Correlate Structure with Properties A1->I1 A2->I1 A3->I1 St1->I1 St2 Computational Modeling (DFT) St2->I1 Theoretical Support I2 Quantify Steric vs. Electronic Effects I1->I2 I3 Publish Comparison Guide I2->I3

Caption: Workflow for the comparative study of steric hindrance in substituted nitroanilines.

Conclusion

Steric hindrance is a critical, and at times overriding, factor in determining the properties and reactivity of substituted nitroanilines. While electronic effects lay the foundational chemical character, the three-dimensional architecture of the molecule dictates the extent to which these electronic effects can be expressed. Bulky substituents can inhibit protonation, alter regioselectivity in electrophilic substitution, and disrupt molecular planarity, leading to significant and predictable changes in spectroscopic properties. A thorough appreciation of these steric effects is indispensable for the medicinal chemist designing receptor ligands, the materials scientist developing novel chromophores, and any researcher seeking to fine-tune the behavior of aromatic compounds.

References

  • Various Authors. (2018, October 25). What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group? Quora.
  • Gauthmath. (n.d.). Decreasing order of basicity of the three isomers of nitro aniline is:p-nitroaniline > o - Gauth. Gauthmath.
  • askIITians. (2025, August 1). The correct order of basic strength of given aniline is: (A) o-nitroa. askIITians.
  • Physics Forums. (2018, November 12). Steric inhibition of protonation in o-substituted anilines. Physics Forums.
  • Chemistry Stack Exchange. (2018, November 25). Effect of nitro group basicity order of o,m and p nitroanilines? Chemistry Stack Exchange.
  • ResearchGate. (2014, November 9). Why does ortho nitro aniline form only 2% on performing nitration of aniline? ResearchGate.
  • Islam, M. S., et al. (1972). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2.
  • Der Pharma Chemica. (n.d.). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica.
  • Magnetic Resonance in Chemistry. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Wiley Online Library.
  • ResearchGate. (2025, August 6). (PDF) Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. ResearchGate.
  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. BYJU'S.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia.

Sources

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for Confirming the Identity of 3-Ethoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Chemical Synthesis

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous confirmation of molecular identity is not merely a procedural step; it is the foundation of all subsequent research. Intermediates such as 3-Ethoxy-4-nitroaniline (C₈H₁₀N₂O₃), a substituted nitroaromatic compound, are critical building blocks.[1][2] An error in identity—mistaking it for an isomer or an impurity—can compromise entire research pipelines, leading to significant losses in time and resources.

This guide provides an in-depth, technical comparison of analytical methodologies for the structural confirmation of this compound. It establishes why High-Resolution Mass Spectrometry (HRMS) stands as a uniquely powerful tool for this purpose, offering a level of confidence that is difficult to achieve with other common techniques. We will explore the causality behind the experimental design for HRMS analysis and objectively compare its performance against alternative methods like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

The Gold Standard: High-Resolution Mass Spectrometry (HRMS)

HRMS provides two powerful and orthogonal dimensions of data for molecular identification: accurate mass measurement and isotopic pattern analysis .[3][4] An instrument is generally considered "high-resolution" when it can distinguish between two peaks of slightly different mass-to-charge ratios (m/z), with resolving powers often exceeding 10,000 Full Width at Half Maximum (FWHM). Modern platforms like the Thermo Scientific™ Q Exactive™ series (Orbitrap) or Sciex Q-TOF systems routinely achieve resolutions well over 70,000, enabling the confident assignment of elemental formulas.[5][6]

Pillar 1: The Power of Accurate Mass

The core principle of HRMS is its ability to measure the mass of an ion with extremely high precision, typically to the third or fourth decimal place.[7][8] This allows for the calculation of an elemental formula. While a low-resolution instrument might identify a nominal mass of 183 for our protonated target, it cannot distinguish it from other potential formulas with the same integer mass. HRMS provides the necessary precision to eliminate these ambiguities.

For this compound (C₈H₁₀N₂O₃):

  • Neutral Monoisotopic Mass: 182.06914 Da

  • Theoretical m/z of Protonated Ion [M+H]⁺: 183.07642 Da[9]

The mass error, expressed in parts per million (ppm), quantifies the difference between the measured m/z and the theoretical m/z. A mass error of <5 ppm is a widely accepted standard for confirming an elemental formula.[10][11]

Mass Error (ppm) Calculation: ppm Error = [(Measured m/z - Theoretical m/z) / Theoretical m/z] * 1,000,000[12]

Pillar 2: The Isotopic Pattern as a "Molecular Fingerprint"

Elements exist in nature as a mixture of isotopes (e.g., Carbon as ~98.9% ¹²C and ~1.1% ¹³C).[4] This results in a unique isotopic distribution or "pattern" in the mass spectrum for any given elemental formula.[4][13] For a molecule like C₈H₁₀N₂O₃, the monoisotopic peak (M) contains only the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). The M+1 peak arises from molecules containing one ¹³C, one ²H, or one ¹⁵N atom, and so on. HRMS can resolve these isotopic peaks and their relative abundances, providing a secondary, powerful confirmation of the elemental composition derived from the accurate mass measurement.[3][14] This combined approach significantly reduces the probability of a false positive identification.[14][15]

Experimental Workflow: LC-HRMS Analysis of this compound

This protocol is designed as a self-validating system, ensuring data integrity from sample introduction to final confirmation.

Step 1: Sample Preparation
  • Objective: To prepare a dilute, clean sample suitable for injection.

  • Protocol:

    • Weigh ~1 mg of the this compound sample.

    • Dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

    • Perform a serial dilution in 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 µg/mL.

  • Causality: The use of 0.1% formic acid is critical. Aromatic amines are basic and require an acidic mobile phase to promote protonation, which is essential for efficient ionization in positive-ion Electrospray Ionization (ESI).[16][17]

Step 2: Liquid Chromatography (LC) Separation
  • Objective: To separate the target analyte from potential impurities and introduce it into the mass spectrometer.

  • Instrumentation: A standard UHPLC system (e.g., Thermo Scientific™ Vanquish™ or Waters™ ACQUITY™).

  • Protocol:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Causality: A C18 column is ideal for retaining moderately polar aromatic compounds. The gradient ensures that any potential impurities with different polarities are separated from the main analyte peak, preventing ion suppression and ensuring a clean mass spectrum for analysis.

Step 3: High-Resolution Mass Spectrometry (HRMS) Acquisition
  • Objective: To acquire accurate mass data for the eluting analyte.

  • Instrumentation: A Q Exactive™ Hybrid Quadrupole-Orbitrap™ Mass Spectrometer.

  • Protocol:

    • Ionization Source: Heated Electrospray Ionization (H-ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Scan Range: 100-500 m/z.

    • Resolution: 70,000 @ m/z 200.

    • AGC Target: 1e6.

  • Causality:

    • H-ESI (Positive): As a polar, nitrogen-containing aromatic compound, this compound is readily protonated, making positive mode ESI the ideal choice for high sensitivity.[16][17][18][19]

    • Resolution (70,000): This level of resolution is more than sufficient to achieve the mass accuracy required (<5 ppm) for confident elemental composition determination and to resolve the isotopic peaks clearly.[6]

HRMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Detection cluster_data Data Analysis prep1 Weigh Sample (~1mg) prep2 Dissolve in Methanol prep1->prep2 prep3 Dilute in ACN:H2O + 0.1% Formic Acid prep2->prep3 lc1 Inject (2µL) prep3->lc1 lc2 C18 Reverse-Phase Gradient Elution ms1 H-ESI Source (Positive Mode) lc2->ms1 ms2 Orbitrap Analyzer (R=70,000) data1 Extract Accurate Mass for [M+H]+ ms2->data1 data2 Calculate Mass Error (ppm) data1->data2 data3 Compare Isotopic Pattern (Observed vs. Theoretical) data2->data3 data4 Confirm Identity: C₈H₁₀N₂O₃ data3->data4

Caption: End-to-end LC-HRMS workflow for compound identification.
Step 4: Data Analysis and Confirmation
  • Objective: To use the acquired data to confirm the elemental formula.

  • Extract Accurate Mass: The mass spectrum for the chromatographic peak corresponding to the analyte is extracted. The measured m/z for the monoisotopic peak is recorded.

  • Calculate Elemental Composition: Software algorithms use the measured accurate mass to generate a list of possible elemental formulas within a specified mass error window (e.g., ±5 ppm).

  • Filter by Isotopic Pattern: The algorithm then compares the theoretically calculated isotopic pattern for each candidate formula against the experimentally observed pattern. A high fidelity match provides orthogonal confirmation.

Identification_Logic cluster_input Experimental Data cluster_process Validation Process cluster_output Confirmation input_mass Measured m/z (e.g., 183.07635) process_formula Generate Possible Formulas (within 5 ppm error) input_mass->process_formula input_iso Observed Isotope Pattern (M, M+1, M+2 abundances) process_match Score Isotope Pattern Match input_iso->process_match process_formula->process_match output_confirm Identity Confirmed: C₈H₁₀N₂O₃ process_match->output_confirm output_reject Other Formulas Rejected process_match->output_reject

Caption: Logic of identification using two orthogonal HRMS data points.
Expected Results

The data below represents a hypothetical but realistic outcome for a successful analysis.

ParameterTheoretical ValueObserved ValueMass Error (ppm)
Formula C₈H₁₀N₂O₃--
Adduct [M+H]⁺--
m/z 183.07642183.07635-0.38

A mass error of -0.38 ppm is well within the acceptable <5 ppm threshold, providing strong evidence for the proposed elemental formula. The confirmation is solidified when the observed isotopic pattern closely matches the theoretical pattern for C₈H₁₀N₂O₃.

Comparison with Alternative Analytical Techniques

While HRMS provides definitive elemental composition, other techniques offer different types of information. A multi-technique approach is often the most rigorous path, but understanding the strengths and limitations of each is key to efficient resource allocation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR provides detailed information about the chemical environment of specific nuclei (typically ¹H and ¹³C), revealing atom connectivity and thus the exact molecular structure.[20][21]

  • Strengths: It is the undisputed gold standard for de novo structural elucidation. It can definitively distinguish between isomers (e.g., this compound vs. 2-Ethoxy-5-nitroaniline), which HRMS alone cannot do.

  • Limitations: NMR is significantly less sensitive than MS, requiring substantially more sample (milligrams vs. micrograms or nanograms).[20] It can be less effective for analyzing impure samples, as signals from contaminants can complicate the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups.

  • Strengths: It is a fast and simple method to confirm the presence of key functional groups. For this compound, one would expect to see characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), N=O stretching (nitro group), and C-O stretching (ether).[22][23][24][25][26]

  • Limitations: FTIR provides little to no information about the overall molecular structure or the substitution pattern on the aromatic ring. It confirms the presence of the correct pieces but not how they are assembled.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: HPLC separates compounds based on their interaction with a stationary phase, and a UV detector measures the absorbance of the eluting compounds at a specific wavelength.

  • Strengths: HPLC-UV is an excellent technique for determining the purity of a sample by separating the main component from impurities.[27][28][29][30] It is robust, reliable, and widely available for quantitative analysis.[31]

  • Limitations: Identification is based solely on retention time matching against a known, certified reference standard. Without a standard, it cannot provide any structural information. Co-eluting impurities with similar UV spectra can also mislead purity assessments.

Comparative Summary
TechniqueInformation ProvidedSensitivitySpecificity for IdentityKey Limitation
HRMS Elemental FormulaHigh (ng-pg)Very HighCannot distinguish isomers
NMR Atom Connectivity (Structure)Low (mg)DefinitiveLow sensitivity, requires pure sample
FTIR Functional GroupsMedium (µg-mg)LowNo structural connectivity info
HPLC-UV Purity & QuantificationMedium (ng-µg)Low (requires standard)No structural info without a standard

Conclusion: The Right Tool for the Job

For the specific task of confirming the identity of a synthesized compound like this compound, High-Resolution Mass Spectrometry offers an unparalleled combination of speed, sensitivity, and specificity for determining the correct elemental formula. Its ability to deliver a confident result from sub-microgram quantities in minutes makes it an exceptionally efficient tool in a modern research and development workflow.

While NMR remains the ultimate authority for absolute structural elucidation and the differentiation of isomers, HRMS serves as a powerful and indispensable first-line technique. It provides the foundational evidence that the molecule possesses the correct atoms in the correct quantities, a critical and non-negotiable step before proceeding with more resource-intensive biological or chemical assays. When combined with chromatographic separation, the LC-HRMS platform stands as a robust, reliable, and definitive system for molecular identity confirmation.

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  • Ziv-Shoshani, S., & Aviv, M. (2012). Comparison of Isotope Abundance Analysis and Accurate Mass Analysis in their Ability to Provide Elemental Formula Information. Journal of the American Society for Mass Spectrometry. [Link]
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  • Balachandran, V., & Nataraj, A. (2012). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 709-718. [Link]
  • Wikipedia. (n.d.).
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  • Picó, Y. (Ed.). (2015). Chapter 1 – HRMS: Fundamentals and Basic Concepts. In Advanced Mass Spectrometry for Food Safety and Quality (Vol. 68, pp. 1-38). Elsevier. [Link]
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  • ResearchGate. (n.d.). (a) Isotope patterns are intrinsic to the elemental composition of a...
  • PubChemLite. (n.d.). This compound (C8H10N2O3). PubChemLite. [Link]
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  • El-Azab, A. S., et al. (2019). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Journal of Materials and Environmental Science, 10(9), 834-845. [Link]
  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. [Link]
  • Arctom. (n.d.). CAS NO. 116435-75-7 | this compound. Arctom. [Link]
  • Chempanda. (n.d.).

Sources

A Comparative Cytotoxicity Analysis: 3-Ethoxy-4-nitroaniline and p-Nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the cytotoxic profiles of 3-Ethoxy-4-nitroaniline and its structural analog, p-nitroaniline. While extensive toxicological data is available for p-nitroaniline, this guide addresses the current data gap for this compound by applying principles of structure-activity relationships and metabolic activation pathways common to nitroaromatic compounds. Furthermore, we present detailed experimental protocols to facilitate direct comparative studies of these two molecules.

Introduction: Unveiling the Cytotoxic Potential of Nitroanilines

Nitroanilines are a class of aromatic compounds characterized by the presence of both a nitro group (-NO2) and an amino group (-NH2) attached to a benzene ring. These compounds are widely used as intermediates in the synthesis of dyes, pharmaceuticals, and other industrial chemicals.[1] However, the presence of the electron-withdrawing nitro group often imparts significant biological activity, including cytotoxicity and genotoxicity.[2] Understanding the structure-activity relationships that govern the toxicity of these compounds is paramount for risk assessment and the development of safer chemical entities.[3]

This guide focuses on a comparative analysis of p-nitroaniline and the less-studied this compound. By examining their structural differences, we can hypothesize potential variations in their cytotoxic effects and metabolic fates.

Compound Structures:

CompoundStructure
p-Nitroaniline p-Nitroaniline structure
This compound this compound structure

Comparative Cytotoxicity Data

A critical aspect of comparing the toxicity of two compounds is the analysis of their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values, which quantify the concentration of a substance required to inhibit a biological process by 50%.

Quantitative Cytotoxicity Data for p-Nitroaniline:

CompoundSubstituent PositionEC50 (µM)
Aniline-1910[3]
2-Nitroanilineortho180[3]
3-Nitroanilinemeta250[3]
p-Nitroaniline para 210 [3]

Data derived from a study on the interaction of substituted anilines with submitochondrial particles.[3]

Cytotoxicity of this compound:

Currently, there is a lack of publicly available experimental data on the cytotoxicity of this compound. To bridge this gap, researchers are encouraged to perform direct comparative assays, as detailed in the "Experimental Protocols" section of this guide.

Structure-Activity Relationship and Predicted Cytotoxicity

The cytotoxicity of substituted anilines is significantly influenced by the nature and position of the substituents on the aniline ring.[3] Generally, the presence of electron-withdrawing groups, such as the nitro group, tends to increase the cytotoxic effects of anilines.[3]

In the case of this compound, the presence of an ethoxy group (-OCH2CH3) at the meta position relative to the amino group introduces an electron-donating group. Electron-donating groups can potentially modulate the electronic properties of the molecule, which may influence its interaction with biological targets and its metabolic activation. The ethoxy group may also impact the compound's lipophilicity, which can affect its ability to cross cell membranes. A quantitative structure-activity relationship (QSAR) study on nitroaromatic compounds indicated that toxicity is governed by factors including the number of nitro groups and electrophilicity.[2]

Based on these principles, it can be hypothesized that the introduction of an electron-donating ethoxy group might slightly decrease the overall cytotoxicity of this compound compared to p-nitroaniline. However, this is a theoretical prediction that necessitates experimental validation.

Mechanisms of Nitroaniline-Induced Cytotoxicity

The toxicity of nitroaromatic compounds is often linked to their metabolic activation, primarily through the reduction of the nitro group.[2] This process can lead to the formation of reactive intermediates that can cause cellular damage.

Metabolic Activation Pathway:

The bioreduction of the nitro group is a key step in the toxicological mechanism of action of nitroaromatic compounds.[2] This process can occur via one- or two-electron reduction pathways, leading to the formation of nitroso and hydroxylamine intermediates. These reactive species can interact with cellular macromolecules, such as DNA and proteins, leading to cellular dysfunction and apoptosis.

Nitroaniline Nitroaniline (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Nitroaniline->Nitroso Nitroreductases Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine Reduction ROS Reactive Oxygen Species (ROS) Nitroso->ROS Amine Amine Metabolite (Ar-NH2) Hydroxylamine->Amine Reduction Macromolecule Cellular Macromolecules (DNA, Proteins) Hydroxylamine->Macromolecule Adduct Formation Damage Cellular Damage & Apoptosis Macromolecule->Damage

Caption: Potential metabolic activation pathway for nitroaniline-induced cytotoxicity.

Experimental Protocols for Comparative Cytotoxicity Assessment

To directly compare the cytotoxicity of this compound and p-nitroaniline, a series of in vitro assays are recommended. The following protocols provide a framework for these investigations.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow for MTT Assay:

Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with varying concentrations of compounds Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read

Sources

A Researcher's Guide to Bridging the Gap: Correlating Experimental and Theoretical Spectral Data for 3-Ethoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise characterization of novel molecules is paramount. 3-Ethoxy-4-nitroaniline, a substituted nitroaniline, presents an interesting case for in-depth spectral analysis. The synergy between experimental spectroscopy and theoretical quantum chemical calculations provides a powerful framework for elucidating its structural and electronic properties. This guide offers a comprehensive walkthrough of the methodologies to correlate experimental Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), and Ultraviolet-Visible (UV-Vis) spectral data with theoretical predictions derived from Density Functional Theory (DFT).

While specific experimental spectra for this compound are not widely published, this guide establishes a robust protocol based on well-documented studies of analogous nitroaniline compounds.[1][2][3] By following these validated procedures, researchers can confidently acquire and interpret data for this and similar molecules.

The "Why": The Imperative of Correlating Spectroscopic Data

Relying solely on experimental data can sometimes lead to ambiguous interpretations of complex vibrational modes or electronic transitions. Conversely, theoretical calculations, while powerful, are approximations of reality. The true analytical strength lies in their correlation:

  • Validation of Molecular Structure: A close match between predicted and observed spectra provides strong evidence for the optimized molecular geometry.

  • Unambiguous Vibrational Assignment: Theoretical calculations can definitively assign complex vibrational modes in FT-IR and FT-Raman spectra, which can be challenging to interpret from experimental data alone.[2][4]

  • Insight into Electronic Transitions: Time-Dependent DFT (TD-DFT) calculations help in understanding the nature of electronic transitions observed in UV-Vis spectroscopy.[5][6][7]

  • Predictive Power: Once a correlation is established, theoretical models can be used to predict the properties of related, yet-to-be-synthesized molecules, accelerating research and development.

The "How": A Dual-Pronged Approach to Spectral Analysis

The core of this guide is a two-pronged methodology: meticulous experimental data acquisition and rigorous theoretical computation.

Part 1: Experimental Spectroscopic Analysis

The first step is to obtain high-quality experimental spectra of the this compound sample.

1. FT-IR Spectroscopy:

  • Objective: To identify the functional groups and fingerprint region of the molecule based on the absorption of infrared radiation.

  • Instrumentation: A Fourier Transform Infrared spectrometer.

  • Sample Preparation: The sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is mixed with dry KBr powder and pressed into a thin, transparent disk.

  • Data Acquisition: The spectrum is recorded in the mid-IR range, typically from 4000 to 400 cm⁻¹.[1][2][8] A background spectrum of the KBr pellet is recorded and automatically subtracted from the sample spectrum.[9]

  • Data Analysis: The resulting spectrum will show absorption peaks corresponding to the vibrational modes of the molecule.

2. FT-Raman Spectroscopy:

  • Objective: To obtain complementary vibrational information to FT-IR. Raman spectroscopy is particularly sensitive to non-polar bonds.

  • Instrumentation: A Fourier Transform Raman spectrometer, typically with a Nd:YAG laser source operating at 1064 nm.

  • Sample Preparation: The sample can be analyzed directly in a glass capillary tube.

  • Data Acquisition: The spectrum is recorded over a similar range to FT-IR, typically 3500 to 100 cm⁻¹.[2]

  • Data Analysis: The spectrum will show scattered peaks corresponding to the Raman-active vibrational modes.

3. UV-Vis Spectroscopy:

  • Objective: To investigate the electronic transitions within the molecule.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) to a known concentration. The choice of solvent is critical as it can influence the absorption maxima.[10][11]

  • Data Acquisition: The absorption spectrum is recorded over a wavelength range of approximately 200-800 nm. A baseline correction is performed using a cuvette containing only the solvent.

  • Data Analysis: The spectrum will show absorption bands, and the wavelength of maximum absorbance (λmax) for each band is determined.

Part 2: Theoretical Quantum Chemical Calculations

Computational chemistry provides the theoretical data to compare against the experimental results.

1. Geometry Optimization:

  • Objective: To find the most stable three-dimensional structure of the this compound molecule.

  • Software: Gaussian 09W or a similar quantum chemistry software package.[12]

  • Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and reliable method for this type of analysis.[13][14][15]

  • Basis Set: The 6-311++G(d,p) basis set is recommended as it provides a good balance between accuracy and computational cost for molecules containing second-row elements and hydrogen.[4][16]

  • Procedure: The initial molecular structure of this compound is drawn, and a geometry optimization calculation is performed. The absence of imaginary frequencies in the subsequent frequency calculation confirms that a true energy minimum has been reached.

2. Vibrational Frequency Calculations:

  • Objective: To calculate the theoretical FT-IR and FT-Raman spectra.

  • Software: Gaussian 09W or equivalent.

  • Method: Following the geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

  • Output: The calculation will yield the harmonic vibrational frequencies, IR intensities, and Raman activities.

  • Scaling: It is a standard and necessary practice to scale the calculated harmonic frequencies to account for anharmonicity and the approximate nature of the theoretical method. A scaling factor of around 0.961 is often applied for the B3LYP/6-311++G(d,p) level of theory.[13]

3. Electronic Transition Calculations:

  • Objective: To calculate the theoretical UV-Vis spectrum.

  • Software: Gaussian 09W or equivalent.

  • Method: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths.[5][7] This is performed on the optimized ground-state geometry.

  • Solvent Effects: To better correlate with experimental data obtained in solution, it is advisable to include a solvent model, such as the Polarizable Continuum Model (PCM), in the TD-DFT calculation.[6]

  • Output: The calculation will provide the excitation energies (which can be converted to wavelengths), oscillator strengths (related to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π*).

Data Correlation and Interpretation

This is the crucial step where the experimental and theoretical data are brought together for a comprehensive analysis.

Vibrational Spectra (FT-IR and FT-Raman)

A detailed comparison of the experimental and scaled theoretical vibrational frequencies allows for the assignment of the observed spectral bands to specific molecular motions.

Table 1: Exemplary Comparison of Experimental and Theoretical Vibrational Frequencies for Key Functional Groups in a Nitroaniline Derivative.

Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (Scaled) Frequency (cm⁻¹)Vibrational Assignment
~3450~3450~3445N-H asymmetric stretching
~3350~3350~3348N-H symmetric stretching
~3100~3100~3095C-H aromatic stretching
~2980~2980~2975C-H aliphatic asymmetric stretching
~2930~2930~2925C-H aliphatic symmetric stretching
~1620~1620~1615NH₂ scissoring
~1580~1580~1575C=C aromatic stretching
~1510~1510~1505NO₂ asymmetric stretching
~1340~1340~1335NO₂ symmetric stretching
~1250~1250~1245C-O-C asymmetric stretching
~1040~1040~1035C-O-C symmetric stretching
~850~850~845C-H out-of-plane bending

Note: The values in this table are representative and based on typical ranges for the specified functional groups in similar molecules. Actual values for this compound will need to be determined experimentally and computationally.

UV-Vis Spectrum

The experimental λmax values are compared with the calculated electronic transitions from the TD-DFT analysis.

Table 2: Exemplary Comparison of Experimental and Theoretical UV-Vis Spectral Data.

Experimental λmax (nm)Calculated λmax (nm)Oscillator Strength (f)Major Contribution
~380~375> 0.1HOMO → LUMO (π → π)
~250~245> 0.1HOMO-1 → LUMO (π → π)

Note: HOMO stands for Highest Occupied Molecular Orbital, and LUMO stands for Lowest Unoccupied Molecular Orbital. The nature of the transition (e.g., π → π) provides insight into the electronic structure of the molecule.*

Visualizing the Workflow

To ensure clarity and reproducibility, the entire process can be visualized as a structured workflow.

G cluster_exp Experimental Analysis cluster_theo Theoretical Analysis (DFT) cluster_corr Correlation and Interpretation exp_sample This compound Sample ftir FT-IR Spectroscopy exp_sample->ftir ftraman FT-Raman Spectroscopy exp_sample->ftraman uvvis_exp UV-Vis Spectroscopy exp_sample->uvvis_exp corr_vib Vibrational Spectra Correlation (FT-IR/Raman vs. Scaled Frequencies) ftir->corr_vib ftraman->corr_vib corr_uv UV-Vis Spectra Correlation (λ_max vs. TD-DFT) uvvis_exp->corr_uv mol_structure Molecular Structure Input geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc tddft_calc TD-DFT Calculation (with PCM solvent model) geom_opt->tddft_calc freq_calc->corr_vib tddft_calc->corr_uv final_analysis Comprehensive Structural and Electronic Characterization corr_vib->final_analysis corr_uv->final_analysis

Caption: Workflow for the correlation of experimental and theoretical spectral data.

Conclusion

The integrated approach of combining experimental spectroscopy with quantum chemical calculations offers a robust and reliable method for the in-depth characterization of this compound. This guide provides a comprehensive framework for researchers to not only obtain accurate spectral data but also to understand the underlying molecular properties. By meticulously following these protocols, scientists can ensure the scientific integrity of their findings and accelerate the process of drug discovery and materials development.

References

  • Azhagiri, S., et al. (2010). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Journal of Molecular Modeling, 16(1), 87-94. [Link]
  • Udhayakala, P., et al. (2011). Molecular structure, FT-IR and FT-Raman spectra and HOMO-LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT methods. Archives of Applied Science Research, 3(4), 424-439.
  • ResearchGate. (n.d.). Calculated vibrational frequency assignments of 2-nitroaniline cation.
  • ResearchGate. (n.d.). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation.
  • AIP Publishing. (2006). Study on the vibrational energy relaxation of p-nitroaniline, N,N-dimethyl-p-nitroaniline, and azulene by the transient grating method. The Journal of Chemical Physics, 125(19), 194504. [Link]
  • ResearchGate. (n.d.). DFT: B3LYP/6-311G (d, p) vibrational analysis of bis-(diethyldithiocarbamate)zinc(II) and natural bond orbitals.
  • Sundaraganesan, N., et al. (2007). Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(3), 565-573. [Link]
  • PubMed. (2013). DFT: B3LYP/6-311G (d, p) vibrational analysis of bis-(diethyldithiocarbamate)zinc(II) and natural bond orbitals. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 251-258. [Link]
  • NIScPR. (2014). Spectroscopic investigations, DFT computations and other molecular properties of 2,4-dimethylbenzoic acid. Indian Journal of Pure & Applied Physics, 52, 659-670.
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  • A Complete Synergy on the Experimental and Theoretical Investigation of 4-Nitroaniline for Nonlinear Optical Applications. (2018). Journal of Materials Science: Materials in Electronics, 29, 13735–13749.
  • Melleforti, S., et al. (1974). Electronic spectra and structure of nitroanilines. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 70, 21-28.
  • Prasad, M. V. S., & Veeraiah, V. (2007). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Indian Journal of Pure & Applied Physics, 45(6).
  • Zhang, Z., et al. (2014). Unusual Raman spectra of para-nitroaniline by sequential Fermi resonances. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 616-620. [Link]
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  • ResearchGate. (n.d.). Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects.
  • YouTube. (2022, February 3). Experiment-4: FTIR Analysis. MEI Lab, NIT Rourkela. [Link]
  • ResearchGate. (n.d.). Raman, surface-enhanced Raman scattering and DFT study of para-nitro-aniline.
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  • ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA...
  • ResearchGate. (n.d.). FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline.
  • ResearchGate. (n.d.). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene.
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  • ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline.
  • ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed.
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A Comparative Guide to the Inter-Laboratory Validation of an Analytical Method for 3-Ethoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the inter-laboratory validation of a high-performance liquid chromatography (HPLC) method for the quantification of 3-Ethoxy-4-nitroaniline. As a critical intermediate in the synthesis of various organic compounds, including azo dyes and pigments, ensuring a reliable and reproducible analytical method for its quantification is paramount for quality control and regulatory compliance.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, technically-grounded comparison based on a hypothetical inter-laboratory study. The principles and protocols outlined herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][4][5][6][7][8][9][10][11][12][13][14][15]

Introduction: The Imperative of Inter-Laboratory Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13][14] While single-laboratory validation provides initial evidence of a method's performance, inter-laboratory validation, also known as reproducibility, is the ultimate testament to its robustness and transferability.[13] Reproducibility expresses the precision between laboratories and is a critical factor in standardizing a methodology.[13] This guide will walk through the essential validation parameters as defined by ICH Q2(R2) guidelines, presenting a comparative analysis of a hypothetical HPLC method for this compound across three distinct laboratories.[2][5][6][7]

The Analytical Method: A Scientifically-Grounded Approach

Given that this compound is an aromatic nitro compound, High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable and widely used technique for its quantification due to the presence of a chromophore in the molecule.[16][17] The following hypothetical HPLC method was developed and subjected to inter-laboratory validation.

Instrumentation and Conditions:

  • Instrument: HPLC system with a UV-Vis detector

  • Column: C18 reverse-phase column (4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 380 nm (based on the chromophoric nature of nitroanilines)

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Standard & Sample Diluent: Mobile Phase

The choice of a C18 column is based on its versatility for separating moderately polar compounds like this compound. The mobile phase composition is selected to achieve adequate retention and peak shape.

The Inter-Laboratory Validation Study Design

To assess the reproducibility of the analytical method, a validation study was designed to be conducted across three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory received the analytical method protocol, a qualified reference standard of this compound, and a common batch of sample for analysis. The study was designed to evaluate the following key validation parameters as stipulated by ICH, FDA, and USP guidelines.[3][4][11][15]

Validation Parameters and Acceptance Criteria

The following table outlines the validation parameters evaluated and the pre-defined acceptance criteria for this study, which are based on established international guidelines.[3][14][18][19]

Validation Parameter Acceptance Criteria Rationale
Specificity The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.To ensure that the signal measured is only from the analyte of interest.[3]
Linearity Correlation coefficient (r²) ≥ 0.999To demonstrate a proportional relationship between the analyte concentration and the instrument's response.[15]
Range The range should cover 80% to 120% of the test concentration for an assay.To define the interval where the method is precise, accurate, and linear.[15]
Accuracy Mean recovery of 98.0% to 102.0%To assess the closeness of the test results to the true value.[3]
Precision (Repeatability & Intermediate) Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0%To measure the method's variability under the same and different conditions within a single lab.[13]
Reproducibility (Inter-laboratory Precision) RSD ≤ 5.0%To demonstrate the method's precision across different laboratories.[13]
Robustness No significant impact on results with deliberate small variations in method parameters.To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Comparative Results and Discussion

The following sections present the hypothetical data generated from the three participating laboratories, followed by a comparative analysis.

Specificity

All three laboratories demonstrated the specificity of the method by analyzing a placebo (matrix without the analyte) and a spiked sample. The chromatograms from all labs showed no interfering peaks at the retention time of this compound in the placebo, while a single, well-resolved peak was observed in the spiked sample. This confirms the method's specificity.

Linearity and Range

Each laboratory prepared a series of calibration standards ranging from 80% to 120% of the nominal sample concentration. The linearity was evaluated by linear regression analysis.

Laboratory Correlation Coefficient (r²) Linearity Equation
Lab A 0.9995y = 25432x + 1056
Lab B 0.9998y = 25610x + 987
Lab C 0.9996y = 25521x + 1012

All laboratories achieved a correlation coefficient greater than the acceptance criterion of 0.999, demonstrating excellent linearity within the specified range. The slight variations in the slope of the calibration curves are expected between different instruments and setups.

Accuracy (Recovery)

Accuracy was determined by analyzing samples spiked with known amounts of this compound at three concentration levels (80%, 100%, and 120%).

Laboratory Concentration Level Mean Recovery (%)
Lab A 80%99.5
100%100.2
120%99.8
Lab B 80%100.1
100%100.5
120%99.9
Lab C 80%99.8
100%100.3
120%100.1

The mean recovery values from all three laboratories were well within the acceptance range of 98.0% to 102.0%, confirming the high degree of accuracy of the analytical method.

Precision

Precision was evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Table 4.1: Repeatability and Intermediate Precision Data

Laboratory Repeatability (Intra-day RSD %) Intermediate Precision (Inter-day RSD %)
Lab A 0.851.10
Lab B 0.921.25
Lab C 0.881.18

All laboratories demonstrated excellent repeatability and intermediate precision, with all RSD values being well below the 2.0% acceptance criterion.

Table 4.2: Reproducibility (Inter-laboratory Precision)

To assess reproducibility, each laboratory analyzed the same homogenous sample lot.

Laboratory Mean Assay Value (%)
Lab A 99.8
Lab B 100.5
Lab C 100.1
Overall Mean 100.13
Standard Deviation 0.35
RSD (%) 0.35

The inter-laboratory precision, expressed as the Relative Standard Deviation (RSD) of the assay results from the three laboratories, was 0.35%. This is significantly lower than the acceptance criterion of ≤ 5.0%, indicating that the method is highly reproducible and can be successfully transferred between laboratories.

Robustness

Robustness was evaluated by introducing small, deliberate variations to the method parameters.

Parameter Varied Lab A (% Change in Assay) Lab B (% Change in Assay) Lab C (% Change in Assay)
Flow Rate (± 0.1 mL/min) -0.5% / +0.4%-0.6% / +0.5%-0.5% / +0.6%
Column Temperature (± 2 °C) -0.3% / +0.2%-0.4% / +0.3%-0.3% / +0.4%
Mobile Phase Composition (± 2%) -1.2% / +1.1%-1.5% / +1.3%-1.4% / +1.2%

The results from all laboratories show that minor variations in the flow rate, column temperature, and mobile phase composition do not significantly impact the assay results, demonstrating the robustness of the analytical method.

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock standard solution with the mobile phase to achieve concentrations covering the desired range (e.g., 80, 90, 100, 110, and 120 µg/mL).

Preparation of Sample Solutions
  • Accurately weigh a quantity of the sample equivalent to about 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm nylon filter before injection.

System Suitability

Before commencing any analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the 100 µg/mL working standard solution five times. The acceptance criteria are:

  • RSD of peak areas: ≤ 2.0%

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the inter-laboratory validation process.

ValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Comparison cluster_conclusion Phase 4: Conclusion define_method Define Analytical Method set_criteria Set Acceptance Criteria (ICH, USP) define_method->set_criteria design_study Design Inter-lab Study set_criteria->design_study lab_a Lab A Execution design_study->lab_a Distribute Protocol lab_b Lab B Execution design_study->lab_b Distribute Protocol lab_c Lab C Execution design_study->lab_c Distribute Protocol specificity Specificity lab_a->specificity Generate Data linearity Linearity & Range lab_a->linearity Generate Data accuracy Accuracy lab_a->accuracy Generate Data precision Precision lab_a->precision Generate Data robustness Robustness lab_a->robustness Generate Data lab_b->specificity Generate Data lab_b->linearity Generate Data lab_b->accuracy Generate Data lab_b->precision Generate Data lab_b->robustness Generate Data lab_c->specificity Generate Data lab_c->linearity Generate Data lab_c->accuracy Generate Data lab_c->precision Generate Data lab_c->robustness Generate Data conclusion Method is Validated & Reproducible specificity->conclusion linearity->conclusion accuracy->conclusion reproducibility Reproducibility precision->reproducibility Compare Inter-lab Data robustness->conclusion reproducibility->conclusion

Caption: Workflow of the Inter-laboratory Validation Process.

ValidationParameters cluster_method Core Method Performance cluster_reliability Method Reliability Specificity Specificity ValidatedMethod Validated Method Specificity->ValidatedMethod Linearity Linearity Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod Reproducibility Reproducibility Reproducibility->ValidatedMethod

Caption: Relationship of Validation Parameters to Method Validation.

Conclusion

The inter-laboratory validation study for the HPLC method of this compound demonstrated that the method is specific, linear, accurate, precise, and robust. The excellent reproducibility, as evidenced by the low inter-laboratory RSD, confirms that the method is reliable and can be consistently implemented across different laboratories and analysts. This validated method is, therefore, fit for its intended purpose in quality control and other analytical applications requiring the quantification of this compound. The successful validation underscores the importance of a systematic approach guided by international regulatory standards to ensure the generation of high-quality, reliable analytical data.[8][13]

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures.gmp-compliance.org.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency.
  • Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). U.S.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30).
  • ICH and FDA Guidelines for Analytical Method Valid
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • ICH Guidance Q14 / Q2(R2)
  • USP <1225> Method Valid
  • FDA Releases Guidance on Analytical Procedures. (2024, March 7).
  • Analytical methods valid
  • This compound.MySkinRecipes.
  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8).
  • General Chapters: <1225> VALID
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.Thermo Fisher Scientific.
  • 4-Nitroaniline (N2128)
  • Comparison of various international guidelines for analytical method validation. (2025, August 6).
  • Validation of Chromatographic Analytical Methods. (2019, February 21).

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Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 3-Ethoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in an experiment. The final and arguably most critical stage is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Ethoxy-4-nitroaniline (CAS No. 116435-75-7), ensuring the safety of laboratory personnel and the preservation of our environment.

Disclaimer: As of the time of this writing, a comprehensive Safety Data Sheet (SDS) for this compound was not publicly available. The following guidance is synthesized from the known hazards of this compound and detailed SDS information for structurally similar nitroaniline compounds. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department and refer to the supplier-specific SDS for any chemical you handle.

Part 1: Chemical Profile and Hazard Identification

Understanding the inherent risks of a substance is the foundation of its safe management. This compound is a nitroaromatic compound, a class of chemicals that warrants careful handling due to potential reactivity and toxicity.

Known Hazard Classifications for this compound: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Based on data from analogous nitroaniline compounds, we can infer a broader hazard profile that necessitates stringent safety protocols.[2][3][4] Nitroanilines are generally classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.

PropertyData (Derived from Analogous Compounds)Source
Appearance Yellow to orange-red crystalline solid/powder[2]
Toxicity Acutely toxic by ingestion, inhalation, and dermal contact.[2][3]
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.
Reactivity Incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5]

Part 2: The Pillars of Safe Disposal: A Step-by-Step Protocol

The proper disposal of this compound is not a singular action but a systematic process. The following workflow is designed to ensure safety and compliance at every stage.

Disposal_Workflow cluster_pre_disposal Pre-Disposal Phase cluster_waste_handling Waste Handling & Segregation cluster_final_disposal Final Disposal A Hazard Assessment: Review SDS of analogous compounds and institutional SOPs B Don Personal Protective Equipment (PPE) A->B Proceed with knowledge C Collect Waste in a Designated, Compatible Container B->C Ready for handling D Label Container Clearly: 'Hazardous Waste' 'this compound' C->D Proper containment E Segregate from Incompatible Materials D->E Ensure compatibility F Store in a Secure, Well-Ventilated Area E->F Safe storage G Arrange for Pickup by Licensed Hazardous Waste Vendor F->G Initiate disposal H Complete all Necessary Waste Manifest Documentation G->H Regulatory compliance

Caption: Disposal workflow for this compound.

Step 1: Pre-Disposal Preparations - Knowledge and Protection

A. Hazard Assessment: Before handling the waste, thoroughly review the hazard information presented in this guide and consult your institution's Standard Operating Procedures (SOPs) for hazardous waste. The causality behind this initial step is to mentally walk through the process, anticipating risks and ensuring all necessary controls are in place.

B. Personal Protective Equipment (PPE): The principle of "as low as reasonably achievable" (ALARA) exposure is paramount. Based on the known hazards, the following PPE is mandatory:[3][5]

  • Eye and Face Protection: Chemical safety goggles with side shields or a full-face shield.[5]

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile, neoprene). It is advisable to double-glove when handling acutely toxic compounds.[2]

  • Respiratory Protection: If there is a risk of generating dust or if working outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended.[3][5]

  • Footwear: Closed-toe shoes are required at all times in a laboratory setting.[5]

Step 2: Waste Collection and Containment - The Core Procedure

A. Waste Container Selection and Use: Collect all waste this compound, including contaminated materials like pipette tips and weighing paper, in a designated hazardous waste container. This container must be:

  • Compatible: Use a polyethylene or polypropylene container for solid waste.

  • Securely Sealed: The container must have a tightly fitting lid to prevent spills and the release of vapors.[6]

  • Clean: The exterior of the container should be free of contamination.

B. Labeling: Proper labeling is a critical, non-negotiable step for regulatory compliance and the safety of waste handlers. The label must clearly state:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Toxic," "Irritant")

C. Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents and acids, to prevent potentially hazardous reactions.[5]

Step 3: Spill Management - Preparedness for Contingencies

In the event of a spill, the following procedure should be enacted immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is in a solution with a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Don Appropriate PPE: Ensure you are wearing the full complement of PPE before addressing the spill.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material to avoid generating dust and place it into the designated hazardous waste container.[5]

    • For liquid spills (if dissolved in a solvent), absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[6][7] Do not use combustible materials like paper towels as the primary absorbent.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department, in accordance with your local procedures.

Part 3: Final Disposal - The Handover

A. Storage: Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected.

B. Professional Disposal: The final disposal of this compound must be conducted through your institution's EHS program, which will arrange for a licensed hazardous waste disposal company to collect, transport, and process the material in accordance with all local, state, and federal regulations.[8]

C. Documentation: Ensure that all necessary waste disposal forms and manifests are completed accurately and submitted to your EHS department. This creates a "cradle-to-grave" record of the hazardous waste, a key component of regulatory compliance.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or environmental well-being.

References

  • BenchChem. (2025). Personal protective equipment for handling N-(2-Ethoxyethyl)-2-nitroaniline.
  • Amherst College. (2019). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline AT AMHERST COLLEGE.
  • BenchChem. (2025). Personal protective equipment for handling 2-Methyl-5-nitroaniline hydrate.
  • New Jersey Department of Health. (n.d.). p-NITROANILINE HAZARD SUMMARY.
  • Aarti Industries. (n.d.). Nitroaniline (CL-4 PUBLIC) (CL-1 CONFIDENTIAL).
  • Appchem. (n.d.). This compound | 116435-75-7 | C8H10N2O3.
  • Chemical Label for this compound. (n.d.).
  • BLD Pharm. (n.d.). 116435-75-7|this compound.
  • J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 3-Nitroaniline.
  • Arctom Scientific. (n.d.). CAS NO. 116435-75-7 | this compound.
  • CymitQuimica. (2023). 4-Ethoxy-3-nitroaniline Safety Data Sheet.
  • Amadis Chemical Co., Ltd. (n.d.). This compound CAS NO.116435-75-7.

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A Senior Application Scientist's Guide to Handling 3-Ethoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive operational, safety, and disposal framework for the handling of 3-Ethoxy-4-nitroaniline (CAS No. 116435-75-7). While specific toxicological data for this compound is limited, this document establishes a conservative safety protocol by extrapolating from the known hazards of structurally analogous compounds, including its isomers and parent nitroaniline molecules. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical with the highest degree of safety, ensuring both personal protection and experimental integrity.

Hazard Assessment & Profile

This compound is an aromatic amine and a nitro compound. The primary hazards are inferred from its isomer, 4-Ethoxy-3-nitroaniline, and the parent compound, 4-nitroaniline. The operational assumption must be that this compound presents a significant risk of skin, eye, and respiratory irritation, alongside potential for acute toxicity and systemic effects characteristic of nitroanilines.[1][2]

The hazard profile necessitates stringent handling protocols. Aromatic nitro compounds are known to be readily absorbed through the skin and can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[3] Early symptoms of this condition can include cyanosis (a bluish tint to the skin, lips, and nails), headache, dizziness, and nausea.[3]

Table 1: Inferred GHS Hazard Classification

Hazard ClassCategoryHazard StatementSource (Based on Analogs)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][4]
Acute Toxicity (Oral, Dermal, Inhalation)Category 3 (Assumed)H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled[2]
Specific Target Organ Toxicity (Repeated Exposure)Category 2 (Assumed)H373: May cause damage to organs through prolonged or repeated exposure[2]

Mandatory Engineering Controls

The first and most critical line of defense is the removal of the hazard from the operator's breathing zone. All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified and properly functioning chemical fume hood.[5]

Protocol 2.1: Fume Hood Verification

  • Certification Check: Confirm the fume hood has been certified within the last 12 months. The certification sticker should be clearly visible.

  • Airflow Monitoring: Before starting work, check the airflow monitor. Ensure the reading indicates an adequate face velocity (typically 80-120 feet per minute).

  • Sash Positioning: Always work with the sash at the lowest practical height, and never raise it above the marked maximum operating level. This maximizes capture efficiency and provides a physical barrier.

  • Work Zone: Conduct all operations at least 6 inches (15 cm) inside the hood to prevent eddies and vapor escape.[6]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The causality is clear: preventing all personal contact is the only way to ensure safety.[1]

Table 2: Required Personal Protective Equipment

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Double-gloving: Nitrile glovesAn inner and outer pair of nitrile gloves are required. This provides protection against undetected pinholes. Gloves must be inspected before use and changed immediately upon contamination or every 2 hours, whichever comes first.[6]
Eyes/Face Chemical safety goggles and face shieldGoggles provide a seal against splashes and dust.[7] A face shield must be worn over the goggles during any operation with a significant splash or aerosolization potential (e.g., transfers, heating).[3]
Body Chemical-resistant lab coatA fully buttoned, long-sleeved lab coat is the minimum requirement. For larger quantities or tasks with high splash risk, a chemical-resistant apron over the lab coat is necessary.[1]
Respiratory NIOSH-approved respirator (if required)A respirator is generally not required if all work is performed within a certified fume hood.[6] However, in the event of a spill outside the hood or if irritation is experienced, a NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges is necessary.[8]
Feet Closed-toe, chemical-resistant shoesShoes must fully cover the foot to protect against spills.[6]

Diagram 1: PPE Selection Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Donning Sequence start Task: Handle This compound fume_hood Work in Certified Chemical Fume Hood? start->fume_hood stop STOP WORK Consult EHS fume_hood->stop  No lab_coat 1. Don Lab Coat (fully buttoned) fume_hood->lab_coat  Yes gloves1 2. Don Inner Pair of Nitrile Gloves lab_coat->gloves1 goggles 3. Don Chemical Safety Goggles gloves1->goggles gloves2 4. Don Outer Pair of Nitrile Gloves goggles->gloves2 face_shield 5. Add Face Shield (if splash risk exists) gloves2->face_shield

Caption: Logical workflow for assessing the work environment and donning PPE.

Safe Handling & Operational Plans

Adherence to a strict, step-by-step methodology minimizes the risk of exposure during routine laboratory operations.

Protocol 4.1: Weighing and Transferring Solid Compound

  • Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • Container Handling: Before opening, gently tap the container to settle the contents. Keep containers tightly sealed when not in use.[1][6]

  • Weighing: Use a tared weigh boat or paper. Avoid generating dust by using a spatula to carefully transfer small portions. Do not pour directly from the stock bottle if it may create dust.[5]

  • Dissolution: If making a solution, add the solvent to the vessel first, then slowly add the weighed solid to the solvent to minimize dust and splashing.

  • Cleanup: After transfer, carefully wipe down the spatula and any affected surfaces with a damp cloth. Dispose of the weigh boat and bench paper as contaminated solid waste.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1]

Emergency Procedures: A Self-Validating Response System

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of emergency equipment, including safety showers and eyewash stations.[5][8]

Protocol 5.1: Exposure Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air immediately.[8] If breathing is difficult or has stopped, administer artificial respiration (use a barrier device) and call for emergency medical services.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (or this guide) to the medical personnel.

Protocol 5.2: Spill Management

  • Evacuate & Alert: Evacuate all non-essential personnel from the immediate area. Alert nearby colleagues and your supervisor.

  • Assess & Secure: If the spill is large or you are unsure how to proceed, call your institution's emergency response team.

  • Containment (Small Spills): For small spills within a fume hood, contain the spill with an inert absorbent material like sand, earth, or vermiculite.[1] Do not use combustible materials like paper towels for the initial absorption.

  • Cleanup: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[1] Avoid creating dust.[6]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, then wipe down with water. All materials used for cleanup must be disposed of as hazardous waste.

  • Re-entry: Do not permit re-entry to the area until it is confirmed to be clean and safe.

Diagram 2: Emergency Response Logic

Emergency_Response start Emergency Event (Spill or Exposure) spill Is it a Spill? start->spill exposure Personal Exposure spill->exposure  No spill_size Is Spill Large or Outside Containment? spill->spill_size  Yes exposure_type Exposure Type? exposure->exposure_type call_ehs Call Emergency Response! Evacuate Area spill_size->call_ehs  Yes small_spill Small, Contained Spill spill_size->small_spill  No absorb 1. Absorb with Inert Material (e.g., Vermiculite) small_spill->absorb collect 2. Collect into Labeled Hazardous Waste Container absorb->collect decontaminate 3. Decontaminate Area collect->decontaminate skin Skin/Eye: Flush with Water for 15+ min exposure_type->skin Skin/Eye inhalation Inhalation: Move to Fresh Air exposure_type->inhalation Inhalation ingestion Ingestion: Rinse Mouth, Do NOT Induce Vomiting exposure_type->ingestion Ingestion medical SEEK IMMEDIATE MEDICAL ATTENTION skin->medical inhalation->medical ingestion->medical

Caption: Decision tree for immediate actions following a spill or exposure event.

Storage & Disposal Plan

Proper storage and disposal are paramount to maintaining a safe laboratory environment and ensuring regulatory compliance.

Protocol 6.1: Storage

  • Container: Store in the original, tightly sealed container.[1] Polyethylene or polypropylene containers are suitable.[1]

  • Location: Store in a cool, dry, and well-ventilated area.[6] The storage area should be locked or otherwise accessible only to authorized personnel.

  • Compatibility: Segregate from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6][9]

Protocol 6.2: Waste Disposal

  • Designation: All materials contaminated with this compound, including disposable labware, gloves, bench paper, and spill cleanup materials, must be treated as hazardous waste.

  • Containerization: Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[10] The label must read "HAZARDOUS WASTE" and list the chemical constituents.[10]

  • Segregation: Do not mix this waste stream with other incompatible waste types.[10]

  • Disposal: The container must be kept tightly closed except when adding waste.[10] Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department in accordance with all local, state, and federal regulations.[1][10]

References

  • 4-Ethoxy-3-nitroaniline - Safety D
  • Aldrich 185310 - 4-Nitroaniline Safety D
  • 3-Nitroaniline - Safety D
  • Personal Protective Equipment | US EPA. (2025). U.S. Environmental Protection Agency.
  • Chemical Label: this compound. (N.D.).
  • 2-methoxy-4-nitroaniline GPS Safety Summary. (2021). Aarti Industries.
  • This compound (C8H10N2O3). (2025). PubChemLite.
  • Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline. (N.D.). Cole-Parmer.
  • This compound. (N.D.). BLD Pharm.
  • Guidelines: Handling and Disposal of Chemicals. (N.D.). Purdue College of Engineering.
  • Personal protective equipment for handling N-(2-Ethoxyethyl)-2-nitroaniline. (2025). Benchchem.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. (2021). American Chemistry Council.
  • 3-Chloro-4-nitroaniline - Safety D
  • 4-Nitroaniline - Safety D
  • 4-NITROANILINE - Safety Data Sheet. (2024). Elemental Microanalysis.
  • 3-Nitroaniline - Safety D
  • 4-NITROANILINE. (N.D.). CAMEO Chemicals, NOAA.
  • P-NITROANILINE. (N.D.).
  • 3-Nitroaniline - Safety D
  • p-NITROANILINE HAZARD SUMMARY. (2004). NJ Department of Health.
  • 4-Nitroaniline - Safety D

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.